molecular formula C22H24N2O8S2 B7829379 (Z-Cys-OH)2

(Z-Cys-OH)2

Número de catálogo: B7829379
Peso molecular: 508.6 g/mol
Clave InChI: PTRQEEVKHMDMCF-ZENAZSQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(2R)-3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid is a sophisticated synthetic compound primarily utilized in the field of peptide chemistry and protein engineering. Its core research value lies in its role as a symmetrical, protected disulfide bridge precursor. The molecule features a central disulfide bond (-S-S-) flanked by two amino acid moieties, each containing a Z-protected (Cbz-protected) amine and a free carboxylic acid, making it an ideal building block for the controlled formation of intramolecular or intermolecular disulfide linkages in synthetic peptides. Disulfide bonds are critical for the proper folding, stability, and biological activity of many proteins and peptides, including antibodies, hormones, and enzymes. Researchers employ this reagent to introduce structurally defined, stable disulfide bonds during solid-phase peptide synthesis (SPPS), enabling the study of protein folding pathways, the stabilization of peptide tertiary structures, and the development of peptide-based therapeutics and diagnostics. Its mechanism of action involves the reversible nature of the disulfide bond; under reducing conditions, the bond can be cleaved, and under oxidizing conditions, it can reform, allowing scientists to probe the dynamics of protein structure and function. Furthermore, the presence of the Z-protecting groups provides orthogonal protection strategies, allowing for selective deprotection and subsequent peptide chain elongation or conjugation. This makes the compound invaluable for investigating structure-activity relationships (SAR) in disulfide-rich peptides and for engineering peptides with enhanced metabolic stability and target specificity.

Propiedades

IUPAC Name

(2R)-3-[[2-carboxy-2-(phenylmethoxycarbonylamino)ethyl]disulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)/t17-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQEEVKHMDMCF-ZENAZSQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-11-2
Record name N,N'-dibenzyloxycarbonyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of N,N'-dibenzyloxycarbonyl-L-cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine, a crucial building block in peptide synthesis and various pharmaceutical applications. The benzyloxycarbonyl (Cbz or Z) protecting group plays a vital role in preventing unwanted side reactions at the amino groups of L-cystine during complex chemical transformations. This guide outlines a reliable and efficient method for its preparation.

Reaction Principle

The synthesis of N,N'-dibenzyloxycarbonyl-L-cystine is achieved through the N-protection of the two primary amino groups of L-cystine. This is typically carried out using benzyl (B1604629) chloroformate as the protecting agent under basic conditions, a classic example of the Schotten-Baumann reaction. The base is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the desired N-protected product.

Experimental Protocol: Direct N-protection of L-cystine

This section details a direct, one-step procedure for the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Cystine≥98%Commercially Available
Benzyl Chloroformate≥95%Commercially Available
Sodium Hydroxide (B78521)ACS Reagent GradeCommercially Available
Diethyl EtherACS Reagent GradeCommercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
Hydrochloric AcidConcentratedCommercially Available
Distilled Water
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH meter or pH indicator paper

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution of L-Cystine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cystine in 1N sodium hydroxide solution at 0°C with vigorous stirring.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0°C, add benzyl chloroformate dropwise to the stirring solution. The addition should be controlled to keep the temperature from rising significantly.

  • Maintaining pH: Throughout the addition of benzyl chloroformate, monitor the pH of the reaction mixture and add additional 1N sodium hydroxide solution as needed to maintain a basic pH.

  • Reaction Completion: After the complete addition of benzyl chloroformate, continue stirring the reaction mixture at 0°C for a specified period to ensure the reaction goes to completion.

  • Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification and Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The N,N'-dibenzyloxycarbonyl-L-cystine will precipitate out of the solution as a white solid.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain the final N,N'-dibenzyloxycarbonyl-L-cystine.

Quantitative Data

The following table summarizes the typical quantities of reagents used in this synthesis.[1]

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
L-Cystine240.31920.81
Benzyl Chloroformate170.592341.37~1.7
Sodium Hydroxide40.00(in 1.6 L of 1N solution)1.62

Note: Additional sodium hydroxide is used to maintain basic conditions during the reaction.

Yield: A typical yield for this reaction is approximately 25%.

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Caption: Reaction scheme for the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine.

Safety Precautions

  • Benzyl chloroformate is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • The reaction should be performed with adequate cooling to control the exothermic nature of the acylation.

Characterization

The identity and purity of the synthesized N,N'-dibenzyloxycarbonyl-L-cystine can be confirmed using standard analytical techniques:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Cbz protecting groups.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl stretching of the carbamate.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a comprehensive overview of the synthesis of N,N'-dibenzyloxycarbonyl-L-cystine. Adherence to the detailed protocol and safety precautions will enable researchers to successfully prepare this important compound for their scientific endeavors.

References

A Technical Guide to the Physicochemical Properties of (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z-Cys-OH)2, also known as N,N'-dicarbobenzoxy-L-cystine, is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionalities, preventing unwanted side reactions during peptide synthesis. This compound is a key building block in the solid-phase and solution-phase synthesis of cysteine-containing peptides and proteins. A thorough understanding of its physicochemical properties is essential for its effective handling, storage, and application in synthetic and pharmaceutical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies, and relevant biological context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values are critical for predicting the behavior of the compound in various experimental conditions, from reaction work-ups to purification and formulation.

General Properties
PropertyValueSource
Chemical Name N,N'-dicarbobenzoxy-L-cystine[1]
Synonyms This compound, Di-Z-L-Cystine, (Cbz-Cys-OH)2[1][2]
CAS Number 6968-11-2[1][2]
Molecular Formula C22H24N2O8S2[3]
Molecular Weight 508.57 g/mol [3]
Appearance White to off-white crystalline powder-
Structural and Spectroscopic Data
PropertyValueSource
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O[1]
InChI Key PTRQEEVKHMDMCF-ROUUACIJSA-N[1]
1H NMR Spectra available in databases[3]
13C NMR Spectra available in databases[3]
IR Spectroscopy Spectra available in databases[3]
Mass Spectrometry Spectra available in databases[3]
Physicochemical Parameters
PropertyValueSource
Melting Point 119 °C[4]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Insoluble in water.[5]
Optical Rotation ([α]D) -91° (c=8.8 in acetic acid)[4]
pKa Not readily available for the N-protected form. For the parent L-cystine, the pKa values for the two carboxylic acid groups are approximately 1.65 and 2.26, and for the two amino groups are 7.85 and 8.71. The presence of the Z-protecting group is expected to alter these values.[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its successful application. The following sections provide generalized methodologies based on standard peptide chemistry techniques.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-cystine with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This reaction, known as the Schotten-Baumann reaction, protects the amino groups of L-cystine.

Materials:

  • L-cystine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dioxane or another suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) for drying

Procedure:

  • Dissolve L-cystine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Simultaneously, add benzyl chloroformate and a solution of sodium hydroxide dropwise to the L-cystine solution while maintaining a basic pH and low temperature.

  • Stir the reaction mixture vigorously for several hours at room temperature.

  • After the reaction is complete, wash the aqueous layer with an organic solvent like ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Product L-cystine L-cystine Schotten-Baumann Reaction Schotten-Baumann Reaction L-cystine->Schotten-Baumann Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Schotten-Baumann Reaction Acidification Acidification Schotten-Baumann Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying This compound This compound Filtration & Drying->this compound

General workflow for the synthesis of this compound.
Purification of this compound

The crude this compound is typically purified by recrystallization to obtain a high-purity product suitable for peptide synthesis.

Materials:

  • Crude this compound

  • Suitable solvent system for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble.

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

The purity and identity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 220 nm and 254 nm.

  • Expected Outcome: A single major peak indicating the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To confirm the presence of the benzyloxycarbonyl (Z) group (aromatic protons and benzylic CH2) and the cystine backbone protons.

  • 13C NMR: To confirm the carbon skeleton of the molecule.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6).

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Outcome: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Biological Context and Role in Signaling

This compound itself is not known to be directly involved in biological signaling pathways. The benzyloxycarbonyl (Z) groups are protecting groups that render the molecule biologically inactive in its protected form. The primary role of this compound is as a synthetic intermediate for the incorporation of L-cystine into peptides.

Once incorporated into a peptide and deprotected (typically by hydrogenolysis), the resulting cysteine residues can play a critical role in the structure and function of the peptide or protein. The thiol groups of cysteine are highly reactive and are central to many biological processes, including:

  • Disulfide Bond Formation: The oxidation of two thiol groups forms a disulfide bond, which is crucial for stabilizing the tertiary and quaternary structures of many proteins.

  • Enzyme Catalysis: The thiol group can act as a potent nucleophile in the active sites of enzymes such as cysteine proteases.

  • Redox Signaling: Cysteine residues can undergo reversible oxidation-reduction reactions, acting as molecular switches in response to cellular redox state changes. This is a key mechanism in cellular signaling, where reactive oxygen species (ROS) can modify cysteine thiols to alter protein function.

Cysteine_Redox_Signaling cluster_synthesis Synthetic Precursor cluster_peptide Peptide Synthesis cluster_signaling Biological Role Z_Cys This compound Peptide Cysteine-containing Peptide Z_Cys->Peptide Incorporation & Deprotection Protein_SH Reduced Protein (-SH) Peptide->Protein_SH Protein_SOH Sulfenic Acid (-SOH) Protein_SH->Protein_SOH Oxidation (ROS) Protein_SOH->Protein_SH Reduction Protein_SS Disulfide Bond (-S-S-) Protein_SOH->Protein_SS Reaction with another -SH Signaling_Response Cellular Signaling Response Protein_SOH->Signaling_Response Protein_SS->Protein_SH Reduction Protein_SS->Signaling_Response

Role of this compound as a precursor for cysteine in peptides involved in redox signaling.

Conclusion

This compound is a fundamental reagent in peptide chemistry, enabling the controlled synthesis of complex cysteine-containing molecules. Its well-defined physicochemical properties, including its solubility, melting point, and optical rotation, are critical for its effective use. While not biologically active itself, it serves as an essential precursor to introduce cysteine residues that are vital for the structure, function, and regulation of peptides and proteins involved in a myriad of biological processes, including critical cellular signaling pathways. This guide provides the foundational knowledge required by researchers and developers to confidently utilize this important synthetic building block.

References

An In-depth Technical Guide to the Crystal Structure of Di-Z-L-Cystine and its Progenitor, L-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic structure of L-cystine, the foundational molecule for Di-Z-L-Cystine (N,N'-bis(benzyloxycarbonyl)-L-cystine). Due to the limited availability of public crystallographic data for Di-Z-L-Cystine, this paper presents the comprehensive structural information for L-cystine as a critical reference point. The methodologies for crystal structure determination are detailed, offering a protocol that is broadly applicable to related amino acid derivatives.

Introduction

Crystal Structure of L-Cystine

The crystal structure of L-cystine has been extensively studied and is known to crystallize in a hexagonal system. The molecules arrange in a helical fashion, stabilized by a network of hydrogen bonds.

Table 1: Crystallographic Data for Hexagonal L-Cystine [1]

ParameterValue
Crystal SystemHexagonal
Space GroupP6₁22
a, b axis lengths (Å)5.412
c axis length (Å)55.956
α, β angles (°)90
γ angle (°)120
Volume (ų)1419.8
Z (molecules per unit cell)6

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of an amino acid derivative like L-cystine or Di-Z-L-Cystine typically involves the following key steps: synthesis and purification, crystallization, and X-ray diffraction analysis.

3.1. Synthesis and Purification

The synthesis of Di-Z-L-Cystine involves the protection of the amino groups of L-cystine. A general procedure is as follows:

  • Dissolution: L-cystine is dissolved in an appropriate aqueous alkaline solution (e.g., sodium hydroxide).

  • Protection Reaction: Benzyl chloroformate is added portion-wise to the cooled solution while maintaining the pH in the alkaline range. The reaction mixture is stirred vigorously.

  • Acidification: After the reaction is complete, the solution is acidified (e.g., with hydrochloric acid) to precipitate the N,N'-bis(benzyloxycarbonyl)-L-cystine.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane) to yield pure Di-Z-L-Cystine.

3.2. Crystallization

Single crystals suitable for X-ray diffraction are grown using various techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to stand undisturbed at a constant temperature. The solvent slowly evaporates, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3.3. Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors. The final refined structure provides precise information about bond lengths, bond angles, and torsion angles.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Synthesis of Di-Z-L-Cystine Purification Purification (Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Crystal Structure Logical_Relationship cluster_precursor Precursor Amino Acid cluster_dimer Dimerization cluster_protected Chemical Modification cluster_application Application L_Cysteine L-Cysteine L_Cystine L-Cystine L_Cysteine->L_Cystine Oxidation Di_Z_L_Cystine Di-Z-L-Cystine L_Cystine->Di_Z_L_Cystine Protection (Z-group) Peptide_Synthesis Peptide Synthesis Di_Z_L_Cystine->Peptide_Synthesis Drug_Development Drug Development Di_Z_L_Cystine->Drug_Development

References

The Genesis of Controlled Peptide Synthesis: Early Research on Z-Protected Cysteine Dimers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational methodologies for the synthesis and characterization of N,N'-dibenzyloxycarbonyl-L-cystine, a cornerstone molecule in the early days of peptide chemistry.

This technical guide provides a detailed exploration of the pioneering research on Z-protected cysteine dimers, specifically N,N'-dibenzyloxycarbonyl-L-cystine. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a watershed moment in synthetic organic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental techniques of peptide chemistry.

Core Concepts and Historical Significance

Prior to the work of Bergmann and Zervas, the synthesis of peptides was a significant challenge due to the difficulty of selectively protecting the amino group of one amino acid while activating its carboxyl group for amide bond formation. The Z-group, introduced via benzyl (B1604629) chloroformate, provided a robust and reliably removable protecting group, paving the way for the synthesis of complex peptides, including those containing the disulfide-bridged amino acid, cystine.

The application of this methodology to cysteine and its dimer, cystine, was particularly crucial. The thiol group of cysteine is highly reactive and requires protection to prevent side reactions during peptide synthesis. The formation of a stable, protected cystine dimer was a key step in incorporating disulfide bonds into synthetic peptides, a feature essential for the structure and function of many biologically active molecules, such as the hormone oxytocin, which was famously synthesized by Vincent du Vigneaud and his team.[3][4][5]

Synthesis of N,N'-Dibenzyloxycarbonyl-L-cystine: Early Methodologies

The seminal work of Bergmann and Zervas laid out the fundamental procedure for the N-protection of amino acids. The synthesis of N,N'-dibenzyloxycarbonyl-L-cystine involves the reaction of L-cystine with benzyl chloroformate in an aqueous alkaline solution.

Experimental Protocol: Synthesis of N,N'-Dibenzyloxycarbonyl-L-cystine

This protocol is based on the early methodologies developed by Bergmann and Zervas.

Materials:

Procedure:

  • Dissolution of L-Cystine: A solution of L-cystine is prepared in an aqueous solution of sodium hydroxide. The amount of sodium hydroxide should be sufficient to dissolve the L-cystine and to neutralize the hydrochloric acid that will be formed during the reaction.

  • Acylation with Benzyl Chloroformate: The solution is cooled in an ice bath, and benzyl chloroformate is added portion-wise with vigorous shaking. The reaction mixture is kept alkaline throughout the addition, with further additions of sodium hydroxide solution as needed to maintain a basic pH, as indicated by litmus paper.

  • Reaction Completion and Work-up: After the addition of benzyl chloroformate is complete, the reaction mixture is shaken for a short period to ensure complete reaction. The cooling is then removed, and the mixture is allowed to come to room temperature.

  • Removal of Excess Reagent: The reaction mixture is extracted with ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Precipitation of the Product: The aqueous layer is then acidified with hydrochloric acid until it is acidic to Congo red paper. The N,N'-dibenzyloxycarbonyl-L-cystine precipitates as a solid.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Reaction Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Cystine L-Cystine Conditions Ice Bath Vigorous Shaking Maintain Alkaline pH Cystine->Conditions ZCl Benzyl Chloroformate ZCl->Conditions NaOH NaOH (aq) NaOH->Conditions Ether_ext Ether Extraction Conditions->Ether_ext Reaction Mixture Acidification Acidification (HCl) Ether_ext->Acidification Aqueous Layer Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product N,N'-Dibenzyloxycarbonyl-L-cystine Drying->Product

Caption: Synthesis workflow for N,N'-dibenzyloxycarbonyl-L-cystine.

Quantitative Data from Early Research

The following table summarizes the key quantitative data reported in the early literature for N,N'-dibenzyloxycarbonyl-L-cystine. It is important to note that the reported values, particularly yields, could vary between different research groups and depended on the scale and specific conditions of the synthesis.

ParameterReported ValueSource
Melting Point (°C) 148-150Bergmann & Zervas (1932)
Optical Rotation ([α]²⁵_D) -116° (c=2 in glacial acetic acid)Bergmann & Zervas (1932)
Yield (%) ~80-90%General estimate from early reports

Characterization Methods in Early Research

In the early 20th century, the characterization of newly synthesized organic compounds relied on a limited set of techniques compared to the modern analytical arsenal.

  • Melting Point Determination: A sharp and reproducible melting point was a primary indicator of purity.

  • Elemental Analysis: Combustion analysis to determine the empirical formula (percentage of carbon, hydrogen, nitrogen, and sulfur) was a crucial method for confirming the identity of a new compound.

  • Optical Rotation: For chiral molecules like amino acid derivatives, the measurement of specific rotation using a polarimeter was essential to confirm the stereochemical integrity of the product.

  • Chemical Derivatization and Degradation: The structure of the product was often confirmed by converting it into known compounds through specific chemical reactions.

Logical Relationships in Z-Protected Peptide Synthesis

The introduction of the Z-group established a logical workflow for peptide synthesis, which is particularly important when dealing with trifunctional amino acids like cysteine.

cluster_protection Protection cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection cluster_cycle Elongation Protect_AA1 Protect Amino Acid 1 (e.g., Z-group) Activate_AA1 Activate Carboxyl Group of Protected Amino Acid 1 Protect_AA1->Activate_AA1 Couple Couple with Amino Acid 2 Activate_AA1->Couple Deprotect Selectively Remove Protecting Group Couple->Deprotect Protected Dipeptide Elongate Repeat Cycle for Peptide Chain Elongation Deprotect->Elongate Free Amino Group

Caption: Logical workflow of Z-protected peptide synthesis.

Conclusion

The early research on Z-protected cysteine dimers was a pivotal development in the history of biochemistry and organic chemistry. The ability to synthesize N,N'-dibenzyloxycarbonyl-L-cystine provided a stable, versatile building block for the incorporation of disulfide bridges into synthetic peptides. This foundational work not only enabled the synthesis of complex biological molecules but also established the fundamental principles of protecting group chemistry that continue to underpin modern peptide synthesis. The methodologies and characterization techniques developed during this era, though seemingly rudimentary by today's standards, were instrumental in unlocking the secrets of protein structure and function, and their legacy is evident in the advanced synthetic strategies employed in drug discovery and materials science today.

References

Spectroscopic and Synthetic Profile of N,N'-bis(benzyloxycarbonyl)-L-cystine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for N,N'-bis(benzyloxycarbonyl)-L-cystine. The information is curated for professionals in research and drug development who utilize this compound in their work.

Spectroscopic Data

The following sections summarize the key spectroscopic data for N,N'-bis(benzyloxycarbonyl)-L-cystine, providing a baseline for characterization and quality control.

¹H NMR Spectroscopy

The ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine, recorded in DMSO-d6 at 400 MHz, exhibits characteristic signals corresponding to the protons in the molecule.

Assignment Chemical Shift (δ) in ppm
Carboxylic Acid (-COOH)~13.0
Amide (-NH)7.76
Aromatic (C₆H₅)7.36, 7.33
Methylene (-CH₂-Ph)5.05
α-CH4.30
β-CH₂3.16, 2.93
Table 1: ¹H NMR Chemical Shifts for N,N'-bis(benzyloxycarbonyl)-L-cystine in DMSO-d6.[1]
¹³C NMR Spectroscopy
Assignment Expected Chemical Shift (δ) in ppm
Carboxylic Acid Carbonyl (-C OOH)170 - 175
Carbamate Carbonyl (-NHC OOR)155 - 158
Aromatic (ipso-C)135 - 138
Aromatic (ortho, meta, para-C)127 - 129
Methylene Carbon (-C H₂-Ph)65 - 68
α-Carbon (-C H)52 - 58
β-Carbon (-C H₂)40 - 45
Table 2: Expected ¹³C NMR Chemical Shift Ranges for N,N'-bis(benzyloxycarbonyl)-L-cystine.
Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for N,N'-bis(benzyloxycarbonyl)-L-cystine is not provided in the searched literature, the characteristic absorption bands can be predicted based on its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
N-H (Amide)3350 - 3250Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C=O (Carbamate/Amide I)1680 - 1630Stretching
N-H (Amide II)1550 - 1510Bending
C=C (Aromatic)1600 - 1450Stretching
C-O1250 - 1000Stretching
S-S540 - 500Stretching
Table 3: Expected Infrared Absorption Bands for N,N'-bis(benzyloxycarbonyl)-L-cystine.[2][3]
Mass Spectrometry

Mass spectrometry data confirms the molecular weight of N,N'-bis(benzyloxycarbonyl)-L-cystine. The molecular formula is C₂₂H₂₄N₂O₈S₂ with a molecular weight of 508.56 g/mol .[1] Electron ionization (EI) mass spectrometry reveals a number of characteristic fragments.

m/z Relative Intensity Possible Fragment
508-[M]⁺ (Molecular Ion)
108High[C₇H₈O]⁺ or [C₈H₈]⁺
107High[C₇H₇O]⁺
91100%[C₇H₇]⁺ (Tropylium ion)
79High[C₆H₇]⁺
77Moderate[C₆H₅]⁺
65Moderate[C₅H₅]⁺
44Moderate[CO₂]⁺
Table 4: Major Fragments in the Mass Spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine.

Experimental Protocols

Synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine

The synthesis of N,N'-bis(benzyloxycarbonyl)-L-cystine is typically achieved through the reaction of L-cystine with benzyl (B1604629) chloroformate in an aqueous alkaline solution. A general procedure is as follows:

  • Dissolution of L-Cystine: L-cystine is dissolved in an aqueous solution of sodium hydroxide (B78521) at a low temperature (typically 0-5 °C).

  • Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the stirred solution while maintaining the temperature and alkaline pH.[4]

  • Reaction: The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Acidification: The solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 5.8 to precipitate the product.[4]

  • Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate.[4]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized N,N'-bis(benzyloxycarbonyl)-L-cystine.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d6 or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or fast atom bombardment (FAB) to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the key experimental and logical workflows related to N,N'-bis(benzyloxycarbonyl)-L-cystine.

experimental_workflow Experimental Workflow for Synthesis and Characterization start Start reagents L-Cystine Benzyl Chloroformate NaOH (aq) start->reagents reaction Reaction (0°C to RT) reagents->reaction workup Acidification (HCl) Filtration reaction->workup purification Recrystallization (Ethyl Acetate) workup->purification product N,N'-bis(benzyloxycarbonyl) -L-cystine purification->product characterization Spectroscopic Characterization product->characterization nmr NMR (¹H, ¹³C) characterization->nmr Analysis ir IR characterization->ir Analysis ms Mass Spec. characterization->ms Analysis end End nmr->end ir->end ms->end

Caption: Synthesis and Characterization Workflow.

signaling_pathway Conceptual Use in Peptide Synthesis cystine_derivative N,N'-bis(Cbz)-L-cystine deprotection Deprotection of Carboxylic Acids cystine_derivative->deprotection coupling Peptide Coupling deprotection->coupling final_peptide Cystine-Containing Peptide coupling->final_peptide peptide_chain Growing Peptide Chain peptide_chain->coupling disulfide_bridge Disulfide Bridge Formation final_peptide->disulfide_bridge

Caption: Role in Peptide Synthesis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (Z-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly abbreviated as (Z-Cys-OH)₂. This compound is a crucial building block in peptide synthesis and related drug development endeavors. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control.

¹H NMR Spectral Data

The ¹H NMR spectrum of (Z-Cys-OH)₂ exhibits characteristic signals corresponding to the protons of the L-cysteine backbone and the benzyloxycarbonyl (Z) protecting groups. The data presented below is a representative summary compiled from typical chemical shift ranges for analogous structures. The exact chemical shifts can vary depending on the solvent, concentration, and instrument frequency.

Table 1: ¹H NMR Spectral Data for (Z-Cys-OH)₂

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic Protons (Z-group)7.30 - 7.40Multiplet-10H
Benzylic Protons (Z-group, -CH₂-)5.15Singlet-4H
α-Proton (-CH-)4.40 - 4.50Multiplet-2H
β-Protons (-CH₂-)3.10 - 3.30Multiplet-4H
Amide Proton (-NH-)7.50 - 7.60Doublet~8.02H
Carboxylic Acid Proton (-COOH)12.0 - 13.0Broad Singlet-2H

Note: The chemical shifts for the amide and carboxylic acid protons are highly dependent on the solvent and concentration and may exchange with D₂O.

Experimental Protocols

1. Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of (Z-Cys-OH)₂ for ¹H NMR analysis is as follows:

  • Dissolution: Weigh approximately 5-10 mg of (Z-Cys-OH)₂ and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the residual solvent peak does not overlap with many signals of interest.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. ¹H NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization

Synthesis and Purification Workflow for (Z-Cys-OH)₂

The following diagram illustrates a typical workflow for the synthesis and purification of (Z-Cys-OH)₂. This process involves the protection of the amino groups of L-cystine with the benzyloxycarbonyl (Z) group.

Synthesis_Workflow start Start: L-Cystine reaction Reaction: Schotten-Baumann Conditions start->reaction reagents Reagents: - Benzyl Chloroformate (Z-Cl) - Base (e.g., NaOH) - Solvent (e.g., Water/Dioxane) reagents->reaction workup Aqueous Workup: - Acidification (e.g., HCl) - Extraction reaction->workup crude_product Crude (Z-Cys-OH)₂ workup->crude_product purification Purification: Recrystallization crude_product->purification final_product Pure (Z-Cys-OH)₂ purification->final_product characterization Characterization: - ¹H NMR - Mass Spectrometry - Melting Point final_product->characterization

Caption: Synthesis and purification workflow for (Z-Cys-OH)₂.

An In-depth Technical Guide to the ¹³C NMR Analysis of Z-Protected Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of N,N'-bis(benzyloxycarbonyl)-L-cystine, commonly referred to as Z-protected cystine. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who utilize protected amino acids in their work.

Introduction to ¹³C NMR of Protected Amino Acids

¹³C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of peptide chemistry and drug development, it is an indispensable tool for verifying the structure and purity of protected amino acids, which are the fundamental building blocks in solid-phase peptide synthesis. The introduction of protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, alters the electronic environment of the carbon atoms within the amino acid, leading to characteristic changes in their ¹³C NMR chemical shifts.

The analysis of Z-protected cystine by ¹³C NMR is crucial for confirming the successful protection of the amine functionalities and for ensuring the integrity of the disulfide bond. The chemical shifts of the carbonyl, α-carbon, and β-carbon atoms, as well as the carbons of the Z-group, provide a unique fingerprint of the molecule.

Predicted ¹³C NMR Spectral Data for Z-Protected Cystine

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N'-bis(benzyloxycarbonyl)-L-cystine

Carbon AtomPredicted Chemical Shift (δ) in ppmRationale for Prediction
Carbonyl (C=O) of Cystine~172-175Typical range for carboxylic acid carbons in amino acids.
Carbonyl (C=O) of Z-group~156-158Characteristic chemical shift for urethane (B1682113) carbonyl carbons.
α-Carbon (α-CH)~53-56Downfield shift compared to unprotected cystine due to the electron-withdrawing effect of the Z-group.
β-Carbon (β-CH₂)~40-43The chemical shift is sensitive to the disulfide bond and is expected to be in the typical range for cystine derivatives.[1][2]
Methylene (B1212753) (CH₂) of Z-group~66-68Typical chemical shift for the benzylic methylene carbon attached to an oxygen atom in a Cbz group.
Quaternary Aromatic (C) of Z-group~136-138Chemical shift for the aromatic carbon attached to the methylene group.
Aromatic (CH) of Z-group~127-129Typical range for unsubstituted phenyl ring carbons.

Note: These are predicted values and may vary depending on the solvent, concentration, and experimental conditions.

Key Spectral Features and Interpretation

The ¹³C NMR spectrum of Z-protected cystine is expected to exhibit distinct signals corresponding to the different carbon environments in the molecule. The presence of the Z-protecting group introduces several new signals in the downfield region of the spectrum, which are absent in the spectrum of unprotected cystine.

A crucial aspect of the analysis is the chemical shift of the β-carbon. Studies have shown that the ¹³C chemical shift of the β-carbon is a sensitive indicator of the oxidation state of the sulfur atoms.[1][2] In the case of cystine (the oxidized form), the β-carbon signal appears significantly downfield compared to that of cysteine (the reduced form). This allows for the unambiguous confirmation of the disulfide bond's presence in the Z-protected molecule.

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹³C NMR spectra of Z-protected cystine.

Sample Preparation
  • Sample Purity: Ensure the Z-protected cystine sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Common choices for protected amino acids include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterated chloroform (B151607) (CDCl₃). The choice of solvent can influence the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

Table 2: Typical ¹³C NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency100 or 125 MHz
Pulse ProgramStandard ¹³C{¹H} inverse-gated decoupling
Spectral Width0 - 200 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 - 4096 (or more for dilute samples)
Temperature298 K (25 °C)
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is less critical in ¹³C NMR due to the variable Nuclear Overhauser Effect (NOE) unless specific quantitative methods are employed.

Visualizations

The following diagrams illustrate the structure of Z-protected cystine and the general workflow for its ¹³C NMR analysis.

molecular_structure cluster_cystine Cystine Backbone cluster_z1 Z-Protecting Group 1 cluster_z2 Z-Protecting Group 2 C1_1 C=O Calpha_1 α-CH C1_1->Calpha_1 Cbeta_1 β-CH₂ Calpha_1->Cbeta_1 Cz_co_1 C=O Calpha_1->Cz_co_1 S1 S Cbeta_1->S1 S2 S S1->S2 Cbeta_2 β-CH₂ S2->Cbeta_2 Calpha_2 α-CH Cbeta_2->Calpha_2 C1_2 C=O Calpha_2->C1_2 Cz_co_2 C=O Calpha_2->Cz_co_2 Cz_ch2_1 CH₂ Cz_co_1->Cz_ch2_1 Cz_c_1 C (quat) Cz_ch2_1->Cz_c_1 Cz_ch_1 CH (aromatic) Cz_c_1->Cz_ch_1 Cz_ch2_2 CH₂ Cz_co_2->Cz_ch2_2 Cz_c_2 C (quat) Cz_ch2_2->Cz_c_2 Cz_ch_2 CH (aromatic) Cz_c_2->Cz_ch_2

Figure 1: Key Carbon Environments in Z-Protected Cystine

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start High-Purity Z-Protected Cystine dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer transfer->instrument acquire Acquire ¹³C NMR Data (FID) instrument->acquire processing Fourier Transform, Phasing, Baseline Correction acquire->processing analysis Reference to TMS, Peak Picking processing->analysis interpretation Assign Signals and Interpret Spectrum analysis->interpretation report Final Report and Data Archiving interpretation->report

Figure 2: Workflow for ¹³C NMR Analysis of Z-Protected Cystine

Conclusion

The ¹³C NMR analysis of Z-protected cystine is a fundamental technique for ensuring the quality and structural integrity of this important building block in peptide synthesis and drug discovery. By understanding the expected chemical shifts and following robust experimental protocols, researchers can confidently verify their materials. The distinct chemical shifts of the carbonyl, α-carbon, and particularly the β-carbon, provide definitive evidence of successful N-protection and the presence of the critical disulfide linkage. This guide serves as a practical resource for scientists and professionals, enabling them to effectively utilize ¹³C NMR in their research and development endeavors.

References

The Genesis of Cysteine Protection: A Historical and Technical Guide to the Z-Group

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is a cornerstone of success. Among the pioneering achievements in this field was the development of the benzyloxycarbonyl (Z or Cbz) protecting group. While its application for α-amino group protection by Max Bergmann and Leonidas Zervas in 1932 is widely acclaimed, its crucial role in the protection of the sulfhydryl group of cysteine has been equally significant, albeit with a more nuanced history. This technical guide delves into the historical development of Z-protection for cysteine, providing in-depth experimental details and data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of the Thiol

The unique sulfhydryl (thiol) group of cysteine presents a significant challenge in peptide synthesis. Its high nucleophilicity and susceptibility to oxidation necessitate a robust and reliable protecting group to prevent unwanted side reactions, such as disulfide bond formation and alkylation, during peptide chain elongation. The ideal protecting group must be stable throughout the various steps of peptide synthesis and selectively removable under conditions that do not compromise the integrity of the peptide.

The Dawn of Amine Protection: The Z-Group Emerges

The landscape of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of α-amino groups. This breakthrough laid the foundation for modern peptide chemistry by enabling the controlled, stepwise assembly of amino acids. The Z-group's stability under basic and mildly acidic conditions, coupled with its facile removal by catalytic hydrogenolysis, made it an invaluable tool for chemists of the era.

Extending Protection to the Thiol: The S-Benzyl and S-Benzyloxycarbonyl Moieties

While the Z-group was initially conceived for amine protection, the conceptual framework was soon extended to the problematic thiol of cysteine. The early efforts in this domain were spearheaded by Vincent du Vigneaud and his collaborators, who were instrumental in the first synthesis of a peptide hormone, oxytocin (B344502).

The S-Benzyl Group: A Close Relative

Pioneering work by du Vigneaud's group in the 1930s led to the development of the S-benzyl (Bzl) protecting group for cysteine.[1] This was a logical extension of the Z-group chemistry, utilizing the stability of the benzyl (B1604629) ether linkage. The S-benzyl group proved to be highly effective in masking the thiol functionality during peptide synthesis.

The Advent of the S-Benzyloxycarbonyl (S-Z) Group

The direct application of the benzyloxycarbonyl group to the sulfur atom of cysteine, forming an S-benzyloxycarbonyl (S-Z or S-Cbz) derivative, offered an alternative strategy. While the exact first synthesis of S-Z-cysteine is not as singularly documented as the N-Z-amino acids, work from the following decades solidified its place in the peptide chemist's toolbox. Notably, publications from researchers like Iphigenia Photaki in the mid-20th century describe the use of S-carbobenzoxy cysteine derivatives in peptide synthesis, indicating its established use by that time.[1]

Experimental Protocols: A Look into the Past

The following sections provide detailed methodologies for the synthesis and deprotection of S-Z-cysteine, compiled from historical accounts and foundational publications.

Synthesis of N,S-dibenzyloxycarbonyl-L-cysteine

This procedure outlines the protection of both the amino and thiol groups of L-cysteine using the Z-group.

Procedure:

  • L-cysteine hydrochloride is dissolved in a cold, aqueous solution of sodium hydroxide (B78521).

  • Two equivalents of benzyl chloroformate (Cbz-Cl) are added dropwise to the stirred, cooled solution, while maintaining the pH between 9 and 10 by the simultaneous addition of sodium hydroxide solution.

  • The reaction mixture is stirred vigorously at a low temperature for a specified period.

  • Upon completion, the reaction mixture is extracted with ether to remove any unreacted benzyl chloroformate.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the N,S-dibenzyloxycarbonyl-L-cysteine.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol-water).

Diagram of N,S-dibenzyloxycarbonyl-L-cysteine Synthesis

G Synthesis of N,S-dibenzyloxycarbonyl-L-cysteine cluster_reactants Reactants cysteine L-Cysteine reaction cysteine->reaction cbz_cl Benzyl Chloroformate (2 eq.) cbz_cl->reaction naoh NaOH (aq) naoh->reaction pH 9-10 product N,S-dibenzyloxycarbonyl-L-cysteine reaction->product

Caption: Synthetic scheme for N,S-di-Z-cysteine.

Deprotection of the S-Benzyloxycarbonyl Group

The removal of the S-Z group was a critical step to liberate the free thiol for subsequent reactions, such as disulfide bond formation. The primary method employed in the early days of peptide synthesis was reductive cleavage using sodium in liquid ammonia (B1221849), a technique extensively developed by du Vigneaud.[2]

Procedure:

  • The S-Z protected peptide is dissolved in anhydrous liquid ammonia in a flask equipped with a dry ice condenser.

  • Small, clean pieces of metallic sodium are added portion-wise to the stirred solution until a persistent blue color is observed, indicating a slight excess of sodium.

  • The reaction is allowed to proceed for a short period.

  • The excess sodium is quenched by the addition of a proton source, such as ammonium (B1175870) chloride.

  • The ammonia is allowed to evaporate, and the residue is dissolved in an appropriate buffer for further purification and subsequent oxidation to form the disulfide bridge if desired.

Diagram of S-Z-cysteine Deprotection

G Deprotection of S-Z-cysteine cluster_reactants Reactants sz_cysteine S-Z-Cysteine Peptide reaction sz_cysteine->reaction na_nh3 Sodium in Liquid Ammonia na_nh3->reaction quench Quenching (e.g., NH4Cl) free_thiol Free Thiol Peptide quench->free_thiol reaction->quench

Caption: Reductive cleavage of the S-Z group.

Quantitative Data and Stability

Historical records on the quantitative aspects of S-Z protection are not as systematically documented as in modern literature. However, the successful synthesis of complex peptides like oxytocin stands as a testament to the efficiency of these methods. The stability of the S-Z group was a key attribute, though it was known to be susceptible to certain conditions.

ParameterValue/ObservationReference
Stability to Acid Generally stable to mild acidic conditions used for N-terminal deprotection of other groups.[1]
Stability to Base Stable under the basic conditions used for saponification of methyl esters.[1]
Cleavage Conditions Sodium in liquid ammonia.[2]
Cleavage Efficiency High, as evidenced by successful peptide syntheses.[2]

Conclusion and Legacy

The development of the benzyloxycarbonyl group for the protection of cysteine's thiol was a pivotal moment in the history of peptide chemistry. Building upon the foundational work of Bergmann and Zervas, researchers like du Vigneaud adapted and refined these techniques, enabling the synthesis of biologically active peptides and paving the way for the development of more sophisticated protecting group strategies. The principles established in this early era continue to influence the design and application of protecting groups in modern drug discovery and development. This historical perspective not only illuminates the ingenuity of these early pioneers but also provides a valuable context for contemporary researchers in the field.

References

A Theoretical and Methodological Guide to N,N'-dicarbobenzoxy-L-cystine [(Z-Cys-OH)2]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dicarbobenzoxy-L-cystine, commonly abbreviated as (Z-Cys-OH)2, is a protected derivative of the amino acid L-cystine. The benzyloxycarbonyl (Z) protecting groups on the amino functions render the molecule suitable for use in peptide synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical properties of this compound. Due to a notable absence of specific published theoretical studies on this molecule, this document focuses on the foundational theoretical concepts, computational methodologies applicable to its study, and extrapolated data from its constituent parts, L-cystine and the benzyloxycarbonyl group. This guide is intended to serve as a foundational resource for researchers seeking to understand, model, and utilize this compound in their work.

Introduction

This compound is a homodimer of N-benzyloxycarbonyl-L-cysteine, linked by a disulfide bond. The "Z" group, introduced by Bergmann and Zervas, is a crucial amine protecting group in peptide chemistry, removable by catalytic hydrogenation. The disulfide bond is a key structural feature in many proteins and peptides, and its presence in this compound makes it a valuable reagent for introducing cystine units. Understanding the theoretical properties of this molecule, such as its conformational landscape, electronic structure, and reactivity, is essential for its effective application in rational drug design and peptide engineering.

Molecular Structure and Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. These are generally derived from experimental data and basic chemical knowledge.

PropertyValueSource
CAS Number 6968-11-2[3][4][5][6]
Molecular Formula C22H24N2O8S2[5][6]
Molecular Weight 508.56 g/mol [5]
Appearance White to off-white powder[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
SMILES C1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O[3][4]
InChI Key PTRQEEVKHMDMCF-ROUUACIJSA-N[3]

Theoretical Properties: A Methodological Approach

In the absence of direct computational studies on this compound, this section details the theoretical methods that would be employed to characterize its properties.

Conformational Analysis

The flexibility of the two cysteine side chains and the rotational freedom around the disulfide bond suggest that this compound can adopt multiple low-energy conformations. A thorough conformational analysis is the first step in its theoretical characterization.

Experimental Protocol for Conformational Search:

  • Initial Structure Generation: The initial 3D structure of this compound can be built using standard molecular modeling software.

  • Systematic or Stochastic Search: A systematic search would involve rotating all rotatable bonds (e.g., Cα-Cβ, Cβ-S, S-S, and bonds within the Z-group) in discrete steps. A more efficient approach for a molecule of this size would be a stochastic search, such as a Monte Carlo or molecular dynamics simulation at elevated temperatures, to explore the conformational space. For L-cysteine, systematic scans have identified numerous unique conformers.[7][8][9]

  • Geometry Optimization: Each identified conformer would then be subjected to geometry optimization using quantum mechanical methods. A common and cost-effective method for initial optimizations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Higher-Level Calculations: To obtain more accurate relative energies, the low-energy conformers should be re-optimized at a higher level of theory, for instance, using Møller-Plesset perturbation theory (MP2) with a larger basis set like aug-cc-pVTZ.[7]

  • Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation should be performed to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Experimental Protocol for Spectroscopic Calculations:

  • IR and Raman Spectroscopy: Using the results from the vibrational frequency calculations on the lowest energy conformer, the infrared and Raman spectra can be simulated. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Studies on L-cystine have shown good agreement between calculated and experimental IR and Raman spectra.[10]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. The calculated shifts are then referenced against a standard (e.g., tetramethylsilane). Experimental NMR spectra for this compound are available for comparison.[11]

Electronic Properties and Reactivity

The electronic properties of this compound govern its reactivity.

Experimental Protocol for Electronic Property Calculations:

  • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be obtained from the DFT calculations. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the carboxylic acid protons are expected to be the most electrophilic sites, while the carbonyl oxygens and the sulfur atoms would be nucleophilic regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.[7]

  • Reactivity Descriptors: Global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. The reactivity of the cysteine thiol group is known to be highly dependent on its local environment and pKa.[12][13]

Role in Peptide Synthesis and Drug Development

This compound serves as a protected building block for the introduction of a cystine disulfide bridge into a peptide sequence. The Z-groups prevent unwanted side reactions at the amino termini during peptide coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating this compound into a peptide via SPPS is illustrated below.

spss_workflow resin Resin with free amine coupling Coupling: This compound, Coupling agents (e.g., HBTU, DIPEA) resin->coupling wash1 Wash coupling->wash1 deprotection Deprotection of Z-group (e.g., H2/Pd or HBr/AcOH) wash1->deprotection wash2 Wash deprotection->wash2 cleavage Cleavage from resin (e.g., TFA) deprotection->cleavage Final step next_aa Couple next amino acid wash2->next_aa next_aa->cleavage peptide Peptide with cystine bridge cleavage->peptide

Caption: A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

Signaling Pathways and Drug Action

While this compound itself is not known to be directly involved in specific signaling pathways, the disulfide bond it helps to form is critical for the structure and function of many biologically active peptides.[14] For example, cystine-knot peptides, which contain a rigid core formed by three disulfide bonds, are exceptionally stable and are being explored as scaffolds for drug development.[14] The theoretical properties of this compound can inform the synthesis of such complex peptides.

The reactivity of the disulfide bond is also relevant. It can be cleaved under reducing conditions, a property that can be exploited for drug delivery systems that release a therapeutic agent in the reducing environment of the cell. The reactivity of cysteine residues is a key factor in redox signaling and is a target for covalent drugs.[15][16][17]

drug_action_concept cluster_synthesis Synthesis cluster_action Biological Action cluster_delivery Drug Delivery Concept Z_Cys_OH_2 This compound Peptide_Synthesis Peptide Synthesis Z_Cys_OH_2->Peptide_Synthesis Bioactive_Peptide Bioactive Peptide (with disulfide bridge) Peptide_Synthesis->Bioactive_Peptide Target_Receptor Target Receptor Bioactive_Peptide->Target_Receptor Prodrug Prodrug with Disulfide Linker Bioactive_Peptide->Prodrug Incorporation into Signaling_Pathway Signaling Pathway Modulation Target_Receptor->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect Reducing_Environment Cellular Reducing Environment (e.g., GSH) Prodrug->Reducing_Environment Cleavage Drug_Release Active Drug Release Reducing_Environment->Drug_Release

Caption: Conceptual relationship of this compound in drug development.

Conclusion

This compound is a valuable chemical entity in the fields of peptide chemistry and drug development. While direct theoretical and computational studies on this molecule are currently lacking in the literature, this guide provides a robust framework for undertaking such investigations. By applying established computational methodologies, researchers can elucidate the conformational preferences, spectroscopic signatures, and electronic properties of this compound. This knowledge will, in turn, enable a more rational and efficient use of this compound in the synthesis of complex peptides and the development of novel therapeutics. Further computational and experimental work is encouraged to build upon the foundational principles outlined in this guide and to create a more complete understanding of this important molecule.

References

Solubility Characteristics of Di-Z-L-Cystine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Di-Z-L-Cystine (N,N'-dibenzyloxycarbonyl-L-cystine). Due to the limited availability of specific quantitative solubility data for Di-Z-L-Cystine in public literature, this document presents available qualitative information and quantitative data for structurally similar compounds to offer valuable insights for experimental design. Furthermore, a detailed, generalized experimental protocol for determining the solubility of Di-Z-L-Cystine is provided.

Introduction to Di-Z-L-Cystine and its Solubility

Di-Z-L-Cystine is a protected form of the amino acid L-Cystine, where the amino groups are protected by benzyloxycarbonyl (Z) groups. This protection modifies the physicochemical properties of the parent molecule, L-Cystine, which is notoriously insoluble in water and many organic solvents. The introduction of the bulky, aromatic Z-groups reduces the polarity and zwitterionic character of the molecule, generally enhancing its solubility in organic solvents. Understanding the solubility of Di-Z-L-Cystine is critical for its use in peptide synthesis, drug delivery formulation, and other applications in medicinal chemistry and materials science.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for Di-Z-L-Cystine is scarce, the following table summarizes the available qualitative information and quantitative data for a closely related analog, N,N'-Diacetyl-L-cystine. This data can serve as a preliminary guide for solvent selection.

CompoundSolventSolubility (mg/mL)Temperature (°C)Notes
Di-Z-L-Cystine Methanol--"Almost transparency" indicates some level of solubility.
Di-Z-L-Cystine Acetic Acid--Used as a solvent for specific rotation measurements, implying solubility.
N,N'-Diacetyl-L-cystine Ethanol~25Not SpecifiedData for a structurally similar compound.[1]
N,N'-Diacetyl-L-cystine DMSO~20Not SpecifiedData for a structurally similar compound.[1]
N,N'-Diacetyl-L-cystine Dimethylformamide (DMF)~20Not SpecifiedData for a structurally similar compound.[1]

The solubility of the parent amino acid, L-Cysteine, shows a trend of being soluble in polar protic solvents like alcohols and insoluble in non-polar solvents such as ether and benzene.[2] This suggests that Di-Z-L-Cystine is likely to exhibit higher solubility in polar aprotic and polar protic organic solvents.

Experimental Protocol: Determination of Di-Z-L-Cystine Solubility by the Gravimetric Method

The following is a generalized experimental protocol for determining the equilibrium solubility of Di-Z-L-Cystine in an organic solvent at a specified temperature.

Objective: To determine the equilibrium solubility of Di-Z-L-Cystine in a selected organic solvent.

Materials:

  • Di-Z-L-Cystine (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Di-Z-L-Cystine to a pre-weighed vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-weighed syringe filter to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed, clean, and dry collection vial.

    • Place the collection vial in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without decomposing the Di-Z-L-Cystine.

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

    • The mass of the dissolved Di-Z-L-Cystine is determined by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

    • The solubility can then be calculated in the desired units (e.g., mg/mL, g/100 g of solvent).

Visualizations

Experimental Workflow for Solubility Determination

G A 1. Add excess Di-Z-L-Cystine to a known volume of solvent B 2. Equilibrate in a thermostatic shaker (24-48h) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw supernatant through a syringe filter C->D E 5. Transfer a known volume of filtrate to a pre-weighed vial D->E F 6. Evaporate the solvent E->F G 7. Weigh the dried solute F->G H 8. Calculate solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of Di-Z-L-Cystine

G cluster_solute Solute Properties (Di-Z-L-Cystine) cluster_solvent Solvent Properties cluster_conditions External Conditions Solute_Polarity Molecular Polarity Solubility Solubility Solute_Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility MW Molecular Weight & Size MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_H_Bonding->Solubility Solvent_Structure Molecular Structure Solvent_Structure->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors influencing the solubility of Di-Z-L-Cystine.

References

An In-depth Technical Guide to the Molecular Weight Determination of (Z-Cys-OH)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of (Z-Cys-OH)₂, also known as N,N'-Dicarbobenzoxy-L-cystine. This compound is a dimer of N-carbobenzyloxy-cysteine (Z-Cys-OH) joined by a disulfide bond and is relevant in the field of peptide chemistry and drug development. Accurate molecular weight determination is a critical component of its characterization, ensuring purity, identity, and structural integrity.

Data Presentation: Molecular Weight Summary

The accurate mass of a molecule is a fundamental characteristic. For (Z-Cys-OH)₂, both the theoretical and experimentally determined molecular weights are crucial for verification. The monomer, Z-Cys-OH, dimerizes to form (Z-Cys-OH)₂ through the formation of a disulfide bridge.

CompoundMolecular FormulaTheoretical Molecular Weight ( g/mol )Reported Molecular Weight ( g/mol )
Z-Cys-OH (monomer)C₁₁H₁₃NO₄S255.29Not Applicable
(Z-Cys-OH)₂ (dimer)C₂₂H₂₄N₂O₈S₂508.56508.56[1]

Experimental Protocols: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weights.[2] Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable "soft" ionization method for analyzing peptides and related compounds, as it minimizes fragmentation and allows for the observation of the intact molecular ion.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the steps for the molecular weight determination of (Z-Cys-OH)₂ using ESI-MS.

1. Sample Preparation:

  • Solvent Selection: Dissolve a small amount of the (Z-Cys-OH)₂ sample (typically 1 mg/mL) in a suitable solvent system. A common choice for peptides is a mixture of acetonitrile (B52724) (ACN) and water (H₂O) in a 1:1 ratio, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

  • Concentration: The final concentration for infusion into the mass spectrometer should be in the low micromolar to nanomolar range (e.g., 1-10 pmol/µL). A serial dilution from the stock solution is recommended.

  • Purity: Ensure the sample is free from non-volatile salts and detergents, which can interfere with the ionization process and lead to signal suppression. If necessary, purify the sample using techniques like solid-phase extraction (SPE).

2. Mass Spectrometer Calibration:

  • Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest. For (Z-Cys-OH)₂, a standard mixture of peptides with known molecular weights would be suitable.

  • External calibration is often sufficient, where the calibration standard is run prior to the sample.

3. ESI-MS Instrument Parameters:

The following are typical starting parameters for ESI-MS analysis of a small peptide-like molecule. These may need to be optimized for the specific instrument being used.

ParameterSettingPurpose
Ionization ModePositiveTo generate protonated molecular ions [M+H]⁺.
Capillary Voltage3.5 - 4.5 kVTo generate the electrospray.
Cone Voltage20 - 40 VTo facilitate desolvation and ion transfer.
Source Temperature100 - 150 °CTo aid in solvent evaporation.
Desolvation Gas Flow500 - 800 L/hrTo assist in the desolvation of the charged droplets.
Mass Range100 - 1000 m/zTo cover the expected mass-to-charge ratio of the analyte.

4. Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum over a sufficient period to obtain a good signal-to-noise ratio.

5. Data Analysis:

  • The primary ion expected for (Z-Cys-OH)₂ in positive ion mode is the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 509.57.

  • Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 531.55), may also be observed.

  • The experimentally determined molecular weight is calculated from the observed m/z values.

Mandatory Visualizations

Logical Relationship of Monomer to Dimer

The following diagram illustrates the formation of the (Z-Cys-OH)₂ dimer from two Z-Cys-OH monomers through the creation of a disulfide bond.

G cluster_monomers Monomers cluster_dimer Dimer M1 Z-Cys-OH D1 (Z-Cys-OH)₂ M1->D1 -2H (Oxidation) M2 Z-Cys-OH M2->D1

Caption: Dimerization of Z-Cys-OH to (Z-Cys-OH)₂.

Experimental Workflow for Molecular Weight Determination

This diagram outlines the key steps in the experimental workflow for determining the molecular weight of (Z-Cys-OH)₂ using ESI-MS.

G A Sample Preparation (Dissolution & Dilution) C ESI-MS Analysis (Infusion & Ionization) A->C B Mass Spectrometer Calibration (Standard Solution) B->C D Data Acquisition (Mass Spectrum Recording) C->D E Data Analysis (m/z Peak Identification) D->E F Molecular Weight Determination E->F

Caption: ESI-MS workflow for molecular weight analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of (Z-Cys-OH)₂ in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing cysteine residues is a critical aspect of peptide chemistry, driven by the unique ability of cysteine's thiol group to form disulfide bridges. These bridges are pivotal in defining the tertiary structure and biological activity of many peptides and proteins. The benzyloxycarbonyl (Z) group is a classic protecting group for the sulfhydryl function of cysteine. While less common in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it finds utility in Boc-based strategies, particularly when specific orthogonality is required. This document provides detailed application notes and protocols for the use of Z-protected cysteine, specifically in the context of N,N'-dibenzyloxycarbonyl-L-cystine, (Z-Cys-OH)₂, in SPPS.

(Z-Cys-OH)₂ is a disulfide-linked dimer of Z-protected cysteine. Its incorporation into a peptide chain typically involves a reduction step to yield the monomeric Z-protected cysteine, which is then coupled to the solid-phase resin. The Z-group is stable to the repetitive acidolytic conditions used for Boc-group removal (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), or by catalytic transfer hydrogenation. This orthogonality makes it a valuable tool in the synthesis of complex peptides, especially those with multiple disulfide bonds.

Data Presentation

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Boc-SPPS
Protecting GroupAbbreviationCleavage ConditionsOrthogonality to Boc GroupKey AdvantagesKey Disadvantages
Benzyloxycarbonyl Z Strong acid (HF, TFMSA), Catalytic Transfer Hydrogenation Yes Stable to TFA, allows for selective deprotection. Requires harsh cleavage conditions not typical in Fmoc-SPPS.
4-MethylbenzylMebStrong acid (HF)YesCommonly used in Boc-SPPS.Requires HF for cleavage.
AcetamidomethylAcmMercury(II) acetate (B1210297), IodineYesStable to HF, allows for selective disulfide bond formation.Use of toxic heavy metals for removal.
TritylTrtMild acid (TFA), IodineNo (in standard Boc-SPPS)Easily cleaved.Not stable to repetitive Boc deprotection.
tert-ButylthioStBuReduction with thiols (e.g., DTT)YesStable to both acid and base.Requires reductive cleavage.
Table 2: Recommended Reagents and Conditions for Z-Cysteine Incorporation in Boc-SPPS
StepReagent/SolventConcentrationReaction TimeMonitoring
Reduction of (Z-Cys-OH)₂ (optional, pre-coupling) Dithiothreitol (DTT) in DMF 1.5 eq. DTT 30-60 min Ellman's Test
Coupling of Boc-Cys(Z)-OH DIC/HOBt in DMF/DCM 3 eq. Amino Acid, 3 eq. DIC, 3 eq. HOBt 2-4 hours Kaiser Test
Boc Deprotection TFA in DCM 25-50% 2 x 15 min N/A
Neutralization DIEA in DCM 10% 2 x 2 min N/A
Final Cleavage and Z-group Deprotection Anhydrous HF with scavengers HF/anisole (B1667542) (9:1) 1 hour at 0°C LC-MS analysis of cleaved peptide

Experimental Protocols

Protocol 1: Preparation of Boc-Cys(Z)-OH from (Z-Cys-OH)₂

This protocol describes the reduction of the disulfide bond in (Z-Cys-OH)₂ to yield the monomeric Boc-Cys(Z)-OH suitable for direct use in SPPS.

Materials:

  • (Z-Cys-OH)₂

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Dithiothreitol (DTT)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Citric acid solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve (Z-Cys-OH)₂ (1 equivalent) in DMF.

  • Add DTT (1.5 equivalents) to the solution and stir at room temperature for 30-60 minutes. Monitor the reaction for the presence of free thiols using Ellman's test.

  • In a separate flask, dissolve the resulting Z-Cys-OH in a 1:1 mixture of DMF and aqueous sodium bicarbonate solution.

  • Add (Boc)₂O (2.2 equivalents) and stir the mixture overnight at room temperature.

  • Acidify the reaction mixture to pH 3 with a 5% citric acid solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-Cys(Z)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-Strategy) with Boc-Cys(Z)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a Z-protected cysteine residue using the Boc/Bzl strategy on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • Boc-Cys(Z)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 25-50% TFA in DCM for 2 minutes.

    • Drain and repeat the TFA treatment for 20-30 minutes.

    • Wash the resin with DCM, followed by IPA, and then DCM.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM.

  • Coupling of Boc-Cys(Z)-OH:

    • Dissolve Boc-Cys(Z)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the amino acid solution to the resin.

    • Add DIC (3 equivalents) and agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF, DCM, and IPA.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Boc group as described in step 3.

  • Washing and Drying: Wash the final peptide-resin with DCM and dry under vacuum.

Protocol 3: Cleavage and Deprotection of the Z-Group using Anhydrous HF

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Z-protecting group from the cysteine residue using anhydrous hydrogen fluoride. Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether (cold)

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add anisole (1.0 mL per gram of resin) as a scavenger to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to -5 to 0°C.

  • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Filter and dry the crude peptide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway and Experimental Workflows

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling_Cys Coupling of Boc-Cys(Z)-OH Neutralization->Coupling_Cys Elongation Chain Elongation (Repeat Cycles) Coupling_Cys->Elongation Final_Deprotection Final N-terminal Deprotection Elongation->Final_Deprotection Cleavage Cleavage & Z-Deprotection (HF) Final_Deprotection->Cleavage Purification Peptide Purification (HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating Z-protected cysteine.

G cluster_Folding Role of Disulfide Bonds in Peptide Folding Unfolded Unfolded Peptide Chain (with reduced Cys residues) Intermediate Folding Intermediate (with non-native disulfide bonds) Unfolded->Intermediate Oxidation Native Native Conformation (with correct disulfide bridges) Intermediate->Native Isomerization PDI Protein Disulfide Isomerase (PDI) Intermediate->PDI PDI->Native

Caption: Simplified pathway of disulfide bond formation in peptide folding.

Application Notes and Protocols for the Incorporation of Di-Z-L-Cystine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the pre-formed disulfide-linked amino acid dimer, N,N'-Di-Z-L-Cystine (Di-Z-L-Cystine), into synthetic peptides using solid-phase peptide synthesis (SPPS). The use of Di-Z-L-Cystine allows for the direct insertion of a cystine bridge, which can be advantageous for ensuring specific disulfide connectivity in complex peptides.

The protocols outlined below address the key challenges associated with this non-standard amino acid derivative, including its significant steric bulk, the potential for racemization, and the specific requirements for the deprotection of the benzyloxycarbonyl (Z) protecting groups.

Overview and Considerations

Incorporating a large, pre-formed dimer like Di-Z-L-Cystine presents unique challenges compared to standard monomeric amino acid coupling. The primary considerations are:

  • Steric Hindrance: The bulky nature of the dimer can lead to lower coupling efficiencies and may require extended reaction times or double coupling cycles.

  • Racemization: While the α-carbons are within a pre-formed structure, the conditions during activation and coupling can still pose a risk of epimerization, a known issue with cysteine derivatives.

  • Orthogonal Protection: The Z-protecting groups on the amino termini of the cystine are stable to the acidic conditions used for final cleavage from most resins (e.g., TFA) and the basic conditions for Fmoc removal. They require a separate, orthogonal deprotection step, typically catalytic hydrogenolysis.

Data Presentation: Analogous Coupling Efficiency

Direct quantitative data for the coupling efficiency of Di-Z-L-Cystine is not widely available in the literature due to its non-standard nature. However, data from the coupling of other sterically hindered amino acids can provide a reasonable expectation of performance. The following table summarizes reported coupling yields for various challenging amino acid couplings in SPPS.

Sterically Hindered Residue/SequenceCoupling ReagentYield (%)Reference Notes
N-(Fmoc-α-aminoacyl)benzotriazolesThionyl Chloride41-95%Yields vary based on the specific hindered amino acids being coupled.[1][2]
Difficult Carboxyl-Reacting Amino Acids (e.g., Val, Ile)DCC/HOBt (Boc SPPS)Incomplete coupling (<99%) often observedEfficiency decreases with peptide length, often requiring double coupling.[3]
Aib-containing peptidesDIC/Oxyma Pure in THFImproved yields over DMFDemonstrates the importance of solvent and additive choice for hindered couplings.[4]
Leu-enkephalin (5-mer)Ball Milling (Mechanochemistry)46% (overall)An alternative method showing moderate success for a short but potentially aggregating sequence.[4]

Note: Researchers should anticipate that the initial coupling yields for Di-Z-L-Cystine may be in the lower to mid-range of these analogous examples and should optimize protocols accordingly. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is critical.

Experimental Protocols

This section details the recommended procedures for incorporating Di-Z-L-Cystine into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Standard Fmoc-SPPS Cycles

This protocol covers the initial setup and standard elongation of the peptide chain before the introduction of Di-Z-L-Cystine.

  • Resin Selection and Swelling:

    • Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).

    • Place the resin (typically 0.1-0.25 mmol scale) in a reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.

  • First Amino Acid Loading (if not pre-loaded):

    • Follow standard protocols for loading the first Fmoc-protected amino acid onto the chosen resin. For example, for Wang resin, use a DIC/DMAP-mediated esterification.

  • Standard Peptide Elongation Cycles:

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Standard Amino Acid Coupling: For standard amino acids, pre-activate 4 equivalents of the Fmoc-amino acid with 3.95 equivalents of a coupling agent like HCTU and 8 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and couple for 1-2 hours.

    • Washing: Wash the resin with DMF (3-5 times).

    • Confirm complete coupling using a negative Kaiser test. Repeat the coupling if necessary.

Protocol 2: Incorporation of Di-Z-L-Cystine

This protocol is specifically designed to maximize the coupling efficiency of the sterically hindered Di-Z-L-Cystine.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection on the N-terminal residue of the growing peptide chain as described in Protocol 1, Step 3.

    • Ensure the resin is thoroughly washed to remove all piperidine.

  • Di-Z-L-Cystine Activation and Coupling:

    • In a separate vial, dissolve 2.5 equivalents of Di-Z-L-Cystine and 5 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

    • Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Note: This combination is chosen to minimize racemization.[5]

    • Allow the activation to proceed for 10 minutes at room temperature.

    • Add the activated Di-Z-L-Cystine solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for at least 4-6 hours at room temperature with gentle agitation. Due to steric hindrance, a longer coupling time is recommended.

    • Monitoring: After the coupling period, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test.

    • Recoupling (if necessary): If the Kaiser test is positive (indicating incomplete coupling), drain the reaction vessel and repeat the coupling step with a freshly prepared solution of activated Di-Z-L-Cystine for another 4-6 hours.

  • Washing:

    • Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times).

Protocol 3: Peptide Cleavage and Z-Group Deprotection

This protocol involves two major stages: cleavage of the peptide from the solid support and the subsequent removal of the Z-groups in solution.

  • Peptide Cleavage from Resin:

    • Dry the peptide-resin under a stream of nitrogen or in a desiccator.

    • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube filled with cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. At this stage, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed, but the Z-groups on the cystine remain.

  • Z-Group Deprotection by Catalytic Hydrogenolysis:

    • Dissolve the crude Z-protected peptide in methanol (B129727) (approx. 20 mL per 100 mg of peptide). Acetic acid or formic acid may be added to aid solubility.[6][7]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1:1 by weight with the peptide).

    • Fit the reaction flask with a balloon filled with hydrogen gas (H₂).

    • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by HPLC or TLC. The deprotection is typically complete within 4-16 hours.[6]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

  • Purification:

    • Purify the final peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis of a peptide incorporating Di-Z-L-Cystine.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle Standard SPPS Cycles (Fmoc Chemistry) cluster_cystine_inc Di-Z-L-Cystine Incorporation cluster_cleavage_deprotect Cleavage & Final Deprotection resin_select Select Resin (e.g., Wang, Rink Amide) resin_swell Swell Resin (DMF, 1h) resin_select->resin_swell deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Next Fmoc-AA-OH wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Negative kaiser_test->coupling Positive (Recouple) final_deprotect Final Fmoc Deprotection kaiser_test->final_deprotect Chain Elongation Complete cystine_couple Couple Di-Z-L-Cystine (DIC/HOBt, 4-6h) final_deprotect->cystine_couple cystine_kaiser Kaiser Test cystine_couple->cystine_kaiser cystine_kaiser->cystine_couple Positive (Recouple) final_wash Final Wash (DMF, DCM) cystine_kaiser->final_wash Negative cleavage Cleave from Resin (95% TFA Cocktail) final_wash->cleavage precipitation Precipitate in Ether cleavage->precipitation z_deprotect Z-Group Deprotection (H₂, Pd/C in MeOH) precipitation->z_deprotect purification RP-HPLC Purification z_deprotect->purification analysis MS Analysis purification->analysis

Caption: Workflow for SPPS incorporating Di-Z-L-Cystine.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides with N,N'-Dibenzyloxycarbonyl-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability. A critical step in their synthesis is the formation of a covalent bridge to create the macrocycle. While the oxidation of two cysteine residues to form a disulfide bond is a common strategy, an alternative approach involves the use of a pre-formed, protected cystine derivative.

This application note details the use of N,N'-dibenzyloxycarbonyl-L-cystine for the synthesis of cyclic peptides. In this strategy, the pre-formed disulfide bond of the cystine molecule is incorporated into a linear peptide precursor through amide bond formation. The benzyloxycarbonyl (Z or Cbz) protecting groups on the amino moieties of the cystine are subsequently removed. This method is particularly useful for creating side-chain-to-side-chain cyclized peptides by coupling the two carboxylic acid groups of Z-L-cystine with two free amino groups (e.g., from lysine (B10760008) or ornithine residues) within the peptide sequence. This approach avoids the need for an oxidative step to form the disulfide bridge, which can sometimes lead to side reactions like oligomerization or the formation of incorrect disulfide pairings in complex peptides.

Core Principle & Workflow

The fundamental principle is to use N,N'-dibenzyloxycarbonyl-L-cystine as a rigid, disulfide-containing linker. The two carboxylic acid groups of this reagent are activated and then reacted with two nucleophilic amine groups within a fully protected linear peptide. The cyclization is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A final deprotection step removes the Z-groups to yield the target cyclic peptide.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Finalization P1 Synthesize Linear Peptide Precursor (with two free amines) C1 Intramolecular Coupling (High Dilution) P1->C1 Peptide Precursor P2 Activate Z-L-Cystine (e.g., as Di-NHS ester) P2->C1 Activated Linker F1 Deprotection of Z-groups C1->F1 Protected Cyclic Peptide F2 Purification & Analysis (RP-HPLC, MS) F1->F2 Crude Cyclic Peptide G cluster_reactants Reactants cluster_process Process cluster_product Product Peptide Linear Peptide (with two -NH2 groups) H2N-...-NH2 Coupling Intramolecular Amide Bond Formation (High Dilution, Base) Peptide->Coupling Cystine Activated Z-L-Cystine Z-NH-CH(CO-X)-S-S-CH(CO-X)-NH-Z Cystine->Coupling CyclicPeptide Protected Cyclic Peptide ...-NH-CO-CH(NH-Z)-S-S-CH(NH-Z)-CO-NH-... Coupling->CyclicPeptide

Applications of Z-Protected Cystine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of complex peptides and proteins with precise structural integrity is paramount. Cysteine, with its reactive thiol side chain, plays a crucial role in the structure and function of many bioactive peptides by forming disulfide bridges that stabilize their three-dimensional conformation. However, the very reactivity of the thiol group presents a significant challenge during chemical synthesis, necessitating the use of protecting groups. The Carbobenzoxy (Z) group, introduced by Bergmann and Zervas, is a well-established protecting group for amines and has also been adapted for the protection of the thiol group of cysteine. Z-protected cystine serves as a key building block in the synthesis of peptides, offering a balance of stability and controlled deprotection, which is essential for the regioselective formation of disulfide bonds. This document provides detailed application notes and experimental protocols for the use of Z-protected cystine in medicinal chemistry.

Application Notes

The primary application of Z-protected cystine in medicinal chemistry lies in its use in solid-phase peptide synthesis (SPPS) and the subsequent formation of disulfide bonds, which are critical for the biological activity of many therapeutic peptides.

Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

Z-protection of the cysteine thiol group prevents its unwanted oxidation or alkylation during the iterative steps of peptide chain elongation in SPPS. The Z-group is stable to the mildly acidic conditions used for the cleavage of some N-terminal protecting groups (like Boc) and the basic conditions used for Fmoc group removal, making it compatible with both major SPPS strategies.

Key Advantages in SPPS:

  • Prevention of Side Reactions: The Z-group effectively masks the nucleophilic thiol, preventing side reactions with activated amino acids or other reagents in the synthesis cocktail.

  • Compatibility: It is compatible with both Boc/Bzl and Fmoc/tBu peptide synthesis strategies, offering flexibility in synthetic design.

  • Orthogonal Protection Schemes: S-Z protection can be used in conjunction with other thiol protecting groups (e.g., Acm, Trt, Mmt) in orthogonal protection strategies. This allows for the sequential and regioselective formation of multiple disulfide bonds in complex peptides like conotoxins.[1][2][3]

Regioselective Disulfide Bond Formation

The ability to form specific disulfide bridges in peptides with multiple cysteine residues is crucial for their correct folding and biological function. Z-protected cysteine is a valuable tool in "orthogonal" or "semi-orthogonal" protection schemes where different protecting groups are removed under specific conditions, allowing for the controlled, stepwise formation of disulfide bonds.[1][2]

Typical Orthogonal Partners for S-Z-Cysteine:

  • S-Trityl (Trt): Cleaved under mild acidic conditions.

  • S-Acetamidomethyl (Acm): Cleaved by iodine or silver salts.

  • S-tert-butyl (tBu): Cleaved by reducing agents or under strong acid conditions.

By strategically placing these protecting groups on different cysteine residues, chemists can dictate the pairing of cysteines to form the desired disulfide linkages.

Synthesis of Bioactive Peptides and Therapeutic Agents

Z-protected cystine has been instrumental in the synthesis of numerous bioactive peptides with therapeutic potential. Notable examples include:

  • Oxytocin: A nonapeptide hormone used to induce labor and for other medical purposes. Its synthesis involves the formation of a single disulfide bridge, and early syntheses utilized Z-protection for the cysteine residues.[4][5][6]

  • Conotoxins: A large family of neurotoxic peptides isolated from the venom of marine cone snails. These peptides are rich in disulfide bonds, and their synthesis relies heavily on orthogonal protection strategies where Z-protected cysteine can be employed.[1][3] The correct disulfide connectivity is essential for their high potency and selectivity for ion channels, making them valuable leads for drug discovery.[1]

Drug Delivery (Emerging Application)

While the primary role of Z-protected cystine is in peptide synthesis, the broader field of cysteine-functionalized nanomaterials for drug delivery is an active area of research. Cysteine-containing nanoparticles have been explored for their mucoadhesive properties and redox-responsive drug release.[7][8][9] Although direct applications of Z-protected cystine in this context are not yet widely reported, the principles of cysteine chemistry suggest potential for future development. The Z-group could be used to temporarily mask the thiol during nanoparticle synthesis and then be removed to expose the reactive group for targeted drug delivery applications.

Quantitative Data

The yield and purity of peptide synthesis are influenced by a multitude of factors, including the choice of protecting groups, coupling reagents, and cleavage conditions. The following table summarizes representative data for the synthesis of peptides containing protected cysteine, providing a comparative context for the use of Z-protection.

Protecting GroupPeptide Sequence/TargetSynthesis StrategyOverall Yield (%)Purity (%)Reference
Z (Carbobenzoxy) Oxytocin AnalogueSolution PhaseNot specifiedHighN/A
Trt, Acm, MobConotoxins (various)Orthogonal SPPS20-30>95[3]
Trt, Acm, tBu, MeBzlα-Conotoxin DimerOrthogonal SPPSGoodHigh[2]
MmtOxytocinAutomated SPPS86 (linear peptide)>95 (linear peptide)[10]
AcmOxytocinImproved Fmoc-SPPS85 (crude)92 (crude), 99.3 (purified)[11]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide using Z-Protection

This protocol outlines the manual Fmoc-SPPS of a generic peptide containing a Z-protected cysteine residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Cys(Z)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail if the peptide is less sensitive to side reactions.[12]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature. For coupling of Fmoc-Cys(Z)-OH, monitor the reaction to avoid potential side reactions.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), recouple.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours. The Z-group on the cysteine will be cleaved under these strong acidic conditions.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: On-Resin Regioselective Disulfide Bond Formation (Illustrative Example)

This protocol describes a general strategy for forming two disulfide bonds in a controlled manner using an orthogonal protection scheme that could include Z-protected cysteine.

Peptide Sequence with Orthogonal Protection: H-Cys(Trt)-...-Cys(Acm)-...-Cys(Trt)-...-Cys(Acm)-Resin

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on the resin using standard Fmoc-SPPS as described in Protocol 1.

  • First Disulfide Bond Formation (On-Resin):

    • Selective Deprotection of Trt Groups: Treat the peptidyl-resin with a solution of 1-5% TFA in DCM containing a scavenger like triisopropylsilane (B1312306) (TIS) until the Trt groups are removed (monitor by HPLC analysis of a small cleaved sample).

    • Wash the resin thoroughly with DCM and DMF.

    • Oxidation: Dissolve the resin in a suitable solvent (e.g., DMF or NMP) and add an oxidizing agent such as iodine (I₂) or N-chlorosuccinimide (NCS) to form the first disulfide bond between the now free thiols.

    • Monitor the reaction for completion.

    • Quench any excess oxidant and wash the resin extensively.

  • Second Disulfide Bond Formation (Post-Cleavage):

    • Cleavage from Resin: Cleave the partially cyclized peptide from the resin using a standard TFA cleavage cocktail. The Acm groups will remain intact.

    • Purify the S-Acm protected monocyclic peptide by RP-HPLC.

    • Deprotection and Second Cyclization: Dissolve the purified peptide in a suitable solvent mixture (e.g., aqueous acetic acid or methanol).

    • Add iodine to simultaneously remove the Acm groups and form the second disulfide bond.

    • Monitor the reaction by RP-HPLC.

    • Quench the reaction with ascorbic acid.

    • Purify the final dicyclic peptide by RP-HPLC.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle Synthesis Cycle start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF/DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect cleave 5. Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 6. Precipitation (Cold Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify end Pure Peptide purify->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Disulfide Bond Formation Strategy

Orthogonal_Disulfide_Formation start Linear Peptide on Resin with Orthogonal Protection (e.g., Cys(Trt), Cys(Acm)) deprotect_Trt 1. Selective Deprotection (e.g., mild acid for Trt) start->deprotect_Trt oxidize1 2. First Oxidation (e.g., Iodine on-resin) deprotect_Trt->oxidize1 monocycle_resin Monocyclic Peptide on Resin oxidize1->monocycle_resin cleave 3. Cleavage from Resin (TFA Cocktail) monocycle_resin->cleave monocycle_solution Purified Monocyclic Peptide (Acm groups intact) cleave->monocycle_solution deprotect_oxidize2 4. Second Deprotection & Oxidation (e.g., Iodine in solution for Acm) monocycle_solution->deprotect_oxidize2 dicycle Final Dicyclic Peptide deprotect_oxidize2->dicycle

Caption: Strategy for regioselective disulfide bond formation.

Conclusion

Z-protected cystine remains a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of complex, disulfide-rich peptides. Its stability and compatibility with various SPPS strategies, coupled with its utility in orthogonal protection schemes, enable the precise construction of peptides with defined three-dimensional structures. While newer protecting groups have been developed, the foundational principles and applications of Z-protected cystine continue to be relevant for researchers and scientists in the field of drug discovery and development. The protocols and workflows provided herein serve as a guide for the effective utilization of this important synthetic tool.

References

Application Notes and Protocols: Cleavage of the Z-group from Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the thiol functionality of cysteine residues in peptide synthesis and medicinal chemistry. Its stability under various conditions, including the acidic treatments used in Fmoc-based solid-phase peptide synthesis (SPPS), makes it a valuable tool for orthogonal protection strategies. However, the selective and efficient cleavage of the S-Z group is crucial to liberate the free thiol for subsequent modifications, such as disulfide bond formation, bioconjugation, or to reveal the native cysteine residue in the final product.

This application note provides a detailed overview of the common methods for the cleavage of the Z-group from cysteine residues, complete with experimental protocols, quantitative data comparison, and mechanistic diagrams to guide researchers in selecting the optimal deprotection strategy for their specific application.

Overview of Cleavage Methods

The removal of the S-benzyloxycarbonyl group is typically achieved under reductive or strongly acidic conditions. The choice of method depends on the stability of the peptide or molecule to the specific reagents and conditions, as well as the desired orthogonality with other protecting groups present. The three primary methods for Z-group cleavage from cysteine are:

  • Catalytic Transfer Hydrogenation: A mild and efficient method employing a palladium catalyst and a hydrogen donor.

  • Sodium in Liquid Ammonia (B1221849): A powerful reductive method capable of cleaving various benzyl-type protecting groups.

  • Strong Acidolysis (HBr in Acetic Acid): A classic method utilizing strong acidic conditions to effect cleavage.

Quantitative Data Presentation

Method Reagents Typical Reaction Time Reported Yield Key Advantages Potential Side Reactions & Disadvantages
Catalytic Transfer Hydrogenation Pd/C, Hydrogen Donor (e.g., 1,4-cyclohexadiene (B1204751), formic acid, ammonium (B1175870) formate)30 min - 4 hHigh to QuantitativeMild conditions, high selectivity.Catalyst poisoning by sulfur compounds, potential for incomplete reaction.
Sodium in Liquid Ammonia Na(s), NH₃(l)< 1 hGood to HighVery powerful reduction, effective for multiple benzyl-type groups.Harsh conditions, requires specialized equipment, potential for side reactions like desulfurization or peptide bond cleavage if not carefully controlled.[1]
HBr in Acetic Acid 33% HBr in AcOH1 - 4 hModerate to GoodEffective for acid-stable peptides.Harsh acidic conditions can lead to degradation of sensitive residues (e.g., Trp, Met), potential for side-chain alkylation.

Experimental Protocols

Catalytic Transfer Hydrogenation

This method is often preferred due to its mild conditions and high efficiency. Catalytic transfer hydrogenation avoids the need for gaseous hydrogen and specialized pressure equipment.

Protocol:

  • Dissolution: Dissolve the S-Z-protected peptide in a suitable solvent. Glacial acetic acid is often effective.[2] Other solvents such as methanol (B129727) or DMF can also be used depending on the peptide's solubility. The concentration of the peptide should typically be in the range of 0.05-0.25 mmol/mL.[2]

  • Catalyst Addition: To the solution, add 10% Palladium on activated carbon (Pd/C) catalyst. The catalyst loading is typically 10-20% by weight relative to the peptide.

  • Hydrogen Donor: Add the hydrogen donor. A common choice is 1,4-cyclohexadiene (10 equivalents).[2] Ammonium formate (B1220265) or formic acid can also be used.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC. The reaction is typically complete within 45 minutes to 4 hours.[2]

  • Work-up: Once the reaction is complete, remove the catalyst by filtration through a pad of Celite.

  • Isolation: Evaporate the solvent under reduced pressure. The crude deprotected peptide can then be purified by standard methods such as preparative HPLC.

Sodium in Liquid Ammonia

This is a powerful method for the removal of benzyl-type protecting groups but requires careful handling of the reagents.

Protocol:

  • Setup: In a fume hood, equip a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a stopper.

  • Condensation: Condense anhydrous ammonia gas into the flask at -78 °C.

  • Dissolution: Dissolve the S-Z-protected peptide in a minimal amount of a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.

  • Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

  • Reaction: Maintain the blue color for 30-60 minutes.

  • Quenching: Quench the reaction by the addition of a proton source, such as ammonium chloride or glacial acetic acid, until the blue color disappears.

  • Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.

  • Work-up and Isolation: Dissolve the residue in water, and purify the deprotected peptide by ion-exchange chromatography or preparative HPLC.

Caution: Sodium in liquid ammonia is a hazardous procedure and should only be performed by trained personnel with appropriate safety precautions.

HBr in Acetic Acid

This method utilizes strong acid to cleave the Z-group.

Protocol:

  • Dissolution: Dissolve the S-Z-protected peptide in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% hydrogen bromide in acetic acid. A scavenger, such as anisole (B1667542) or thioanisole, should be included to trap the liberated benzyl (B1604629) cation and prevent re-alkylation of the cysteine thiol or other sensitive residues.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by HPLC.

  • Precipitation: Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration.

  • Washing: Wash the peptide pellet several times with cold diethyl ether to remove residual acid and scavengers.

  • Drying: Dry the peptide under vacuum. The crude product can then be purified by HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical mechanisms and a general experimental workflow for the cleavage of the Z-group from cysteine.

G cluster_workflow General Experimental Workflow start S-Z Protected Cysteine Peptide dissolve Dissolve in Suitable Solvent start->dissolve add_reagents Add Cleavage Reagents (e.g., Pd/C + H-donor, Na/NH3, HBr/AcOH) dissolve->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction (HPLC, TLC) react->monitor workup Work-up (Filtration, Quenching, Precipitation) monitor->workup Reaction Complete purify Purify Deprotected Peptide (HPLC, Chromatography) workup->purify end Free Thiol Cysteine Peptide purify->end

Caption: General workflow for Z-group cleavage from cysteine.

G cluster_catalytic Catalytic Transfer Hydrogenation Mechanism Z-Cys R-S-CH₂-Ph + H-Donor Pd Pd(0) Catalyst Z-Cys->Pd Intermediate [Adsorbed Complex] Pd->Intermediate Products R-SH + Toluene + CO₂ + Depleted H-Donor Intermediate->Products

Caption: Mechanism of Catalytic Transfer Hydrogenation.

G cluster_sodium Sodium in Liquid Ammonia Mechanism (Birch Reduction) Z-Cys R-S-CH₂-Ph Electron_add + 2e⁻ (from 2Na) Z-Cys->Electron_add Anion [R-S-CH₂-Ph]²⁻ Electron_add->Anion Protonation + 2NH₃ Anion->Protonation Products R-SH + Toluene + CO₂ + 2NaNH₂ Protonation->Products

Caption: Mechanism of Sodium/Liquid Ammonia Cleavage.

G cluster_acid Acidolysis (HBr/AcOH) Mechanism Z-Cys R-S-C(O)O-CH₂-Ph Protonation_O + H⁺ Z-Cys->Protonation_O Protonated_Z R-S-C(O)OH⁺-CH₂-Ph Protonation_O->Protonated_Z SN2 Br⁻ attack on CH₂ Protonated_Z->SN2 Products R-SH + CO₂ + Br-CH₂-Ph SN2->Products

Caption: Mechanism of Acidolysis with HBr/AcOH.

Troubleshooting and Side Reactions

  • Incomplete Cleavage: This can be due to insufficient reaction time, inactive catalyst (in the case of hydrogenation), or insufficient reagent. Monitor the reaction closely and consider extending the reaction time or adding fresh reagent/catalyst if necessary.

  • Oxidation: The newly deprotected thiol is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or other oxidized species. To minimize this, perform reactions under an inert atmosphere (N₂ or Ar) and use degassed solvents. The addition of a reducing agent like dithiothreitol (B142953) (DTT) during work-up can also be beneficial.

  • Re-alkylation: The benzyl cation generated during acidolytic cleavage is a reactive electrophile that can re-alkylate the cysteine thiol or other nucleophilic residues like tryptophan and methionine. The use of scavengers such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) is crucial to trap these cations.

  • Desulfurization: The harsh conditions of sodium in liquid ammonia can sometimes lead to the cleavage of the C-S bond, resulting in the formation of alanine (B10760859) instead of cysteine. Careful control of the reaction time and the amount of sodium used is critical to minimize this side reaction.[1]

Conclusion

The cleavage of the Z-group from cysteine residues is a critical step in many synthetic strategies. The choice of the deprotection method should be carefully considered based on the overall molecular structure and the presence of other sensitive functional groups. Catalytic transfer hydrogenation offers the mildest conditions and is often the method of choice for sensitive substrates. Sodium in liquid ammonia provides a powerful alternative for robust molecules, while HBr in acetic acid is a classic method suitable for acid-stable compounds. By following the detailed protocols and considering the potential side reactions outlined in this application note, researchers can achieve efficient and high-yielding deprotection of S-Z-protected cysteine residues.

References

Application Notes and Protocols: Introducing Disulfide Bridges in Complex Peptides using Di-Z-L-Cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bridges are critical structural motifs in a vast array of biologically active peptides and proteins, including hormones, toxins, and growth factors. These covalent cross-links between cysteine residues confer conformational rigidity, enhance stability against proteolysis, and are often essential for biological activity. The precise and efficient formation of disulfide bonds is a cornerstone of synthetic peptide chemistry, particularly in the development of peptide-based therapeutics.

This document provides detailed application notes and protocols for the introduction of disulfide bridges in complex peptides, with a focus on strategies involving N,N'-dibenzyloxycarbonyl-L-cystine (Di-Z-L-Cystine). The benzyloxycarbonyl (Z) group is a well-established protecting group in peptide synthesis, and its application in cysteine protection offers a robust method for controlling disulfide bond formation. We will explore both a common indirect method involving the synthesis of a linear peptide with Z-protected cysteines followed by deprotection and oxidation, as well as a potential direct disulfide exchange strategy.

Principle of the Method

The core principle involves the use of the benzyloxycarbonyl (Z) group to protect the thiol functional group of cysteine residues during peptide synthesis. This prevents premature and uncontrolled oxidation. The disulfide bridge is then formed in a controlled manner, either after the removal of the Z-groups from a linear peptide precursor or through a direct thiol-disulfide exchange reaction with Di-Z-L-Cystine. The Z-group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, which does not affect other common protecting groups used in peptide synthesis, offering a degree of orthogonality.

Experimental Protocols

Protocol 1: Indirect Disulfide Bridge Formation via Z-Protected Cysteine Incorporation

This protocol describes the synthesis of a linear peptide containing two Z-protected cysteine residues, followed by deprotection and subsequent oxidative cyclization to form the disulfide bridge.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Z-Protected Peptide:

  • Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

    • Perform standard Fmoc-based solid-phase peptide synthesis cycles.

    • For the incorporation of cysteine residues, use Fmoc-Cys(Z)-OH.

    • Couple each amino acid using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Monitor coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Cleavage and Deprotection (excluding Z-group):

    • After synthesis completion, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Z-group on cysteine will remain intact.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude linear peptide with Z-protected cysteines.

  • Purification of the Linear Z-Protected Peptide:

    • Dissolve the crude peptide in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the purified linear Z-protected peptide.

2. Deprotection of the Z-Group:

  • Catalytic Hydrogenolysis:

    • Dissolve the purified Z-protected peptide in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or a mixture with water and acetic acid).

    • Add a palladium on carbon (Pd/C) catalyst (typically 10% w/w of the peptide).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by analytical RP-HPLC and mass spectrometry to confirm the removal of both Z-groups. The reaction time can vary from 2 to 24 hours.

    • Upon completion, filter the reaction mixture through a celite pad to remove the Pd/C catalyst.

    • Evaporate the solvent to obtain the deprotected linear peptide.

3. Oxidative Cyclization to Form the Disulfide Bridge:

  • Air Oxidation:

    • Dissolve the deprotected linear peptide in a dilute aqueous buffer solution (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

    • Stir the solution vigorously, open to the atmosphere, for 24-72 hours.

    • Monitor the formation of the cyclic peptide by analytical RP-HPLC and mass spectrometry.

  • Iodine-Mediated Oxidation:

    • Dissolve the deprotected peptide in an acidic solvent mixture (e.g., 80% acetic acid in water or methanol/water).

    • Add a solution of iodine (I₂) in methanol or ethanol dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours at room temperature.

    • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.

    • Monitor the cyclization by analytical RP-HPLC and mass spectrometry.

4. Purification of the Cyclic Peptide:

  • Acidify the cyclization reaction mixture with TFA.

  • Purify the cyclic peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final disulfide-bridged peptide.

Protocol 2: Hypothetical Direct Disulfide Bridge Formation using Di-Z-L-Cystine (Thiol-Disulfide Exchange)

This protocol outlines a potential method for introducing a disulfide bridge into a peptide containing two free cysteine residues via a thiol-disulfide exchange reaction with Di-Z-L-Cystine. This approach would be followed by the deprotection of the newly introduced Z-groups.

1. Synthesis and Purification of the Linear Peptide with Free Cysteines:

  • Synthesize the linear peptide with two cysteine residues using standard Fmoc-SPPS, employing a highly acid-labile protecting group for the cysteine thiol (e.g., Trityl (Trt) or Mmt).

  • Cleave the peptide from the resin using a suitable cleavage cocktail that also removes the thiol protecting groups (e.g., TFA/TIS/H₂O for Trt).

  • Purify the linear peptide with two free thiol groups by preparative RP-HPLC under acidic conditions (to prevent premature oxidation) and lyophilize.

2. Thiol-Disulfide Exchange Reaction:

  • Dissolve the purified linear peptide and a molar excess (e.g., 1.5-2 equivalents) of Di-Z-L-Cystine in a suitable solvent system (e.g., a buffered aqueous solution at a slightly basic pH of 7.5-8.5 to facilitate thiolate formation).

  • Stir the reaction mixture at room temperature and monitor the progress of the disulfide exchange by analytical RP-HPLC and mass spectrometry, looking for the formation of the peptide-Z-cysteine mixed disulfide and subsequently the desired cyclic peptide with two Z-groups.

  • The reaction time will be dependent on the specific peptide sequence and reaction conditions.

3. Deprotection and Purification:

  • Once the desired cyclic Z-protected peptide is formed, proceed with the deprotection of the Z-groups via catalytic hydrogenolysis as described in Protocol 1, Step 2 .

  • Purify the final cyclic peptide by preparative RP-HPLC as described in Protocol 1, Step 4 .

Data Presentation

The efficiency of disulfide bridge formation can be influenced by several factors including the peptide sequence, cyclization method, and reaction conditions. The following tables provide representative data for disulfide bridging reactions.

Table 1: Comparison of Cyclization Methods for a Model Peptide

Cyclization MethodSolvent SystemReaction Time (hours)Typical Yield (%)Purity (%)
Air Oxidation0.1 M NH₄HCO₃ (pH 8.2)4860-75>95
Iodine-Mediated80% Acetic Acid/H₂O1.570-85>97
DMSO Oxidation20% DMSO in H₂O2465-80>95

Note: Yields and purity are highly dependent on the specific peptide sequence and purification efficiency.

Table 2: Influence of Peptide Concentration on Air Oxidation Cyclization

Peptide Concentration (mg/mL)Cyclization Yield (%)Dimer Formation (%)
0.172<5
0.56510
1.05818

Note: Data represents a trend observed for a model peptide and highlights the importance of high dilution to favor intramolecular cyclization.

Visualizations

Experimental Workflow for Indirect Disulfide Bridge Formation

G SPPS Solid-Phase Peptide Synthesis (with Fmoc-Cys(Z)-OH) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification (Linear Z-Protected Peptide) Cleavage->Purification1 Deprotection Z-Group Deprotection (Catalytic Hydrogenolysis) Purification1->Deprotection Oxidation Oxidative Cyclization (e.g., Air or Iodine) Deprotection->Oxidation Purification2 RP-HPLC Purification (Cyclic Peptide) Oxidation->Purification2 Final Final Disulfide-Bridged Peptide Purification2->Final

Caption: Workflow for the indirect formation of a disulfide bridge in a synthetic peptide.

Chemical Reaction Pathway for Z-Group Deprotection and Oxidation

G cluster_0 Z-Protected Linear Peptide cluster_1 Deprotected Linear Peptide cluster_2 Cyclic Peptide Peptide_Z Peptide (Cys(Z)...Cys(Z)) Peptide_SH Peptide (Cys(SH)...Cys(SH)) Peptide_Z->Peptide_SH H₂ / Pd-C Peptide_SS Peptide (Cys-S-S-Cys) Peptide_SH->Peptide_SS [O] (e.g., Air, I₂)

Caption: Chemical steps of Z-group removal and subsequent disulfide bond formation.

Application Notes and Protocols: Solution-Phase Synthesis of Peptides Containing N,N'-Dicarbobenzyloxy-L-cystine ((Z-Cys-OH)₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of disulfide bonds is a critical step in the synthesis of many biologically active peptides, conferring conformational rigidity and enhancing stability. While solid-phase peptide synthesis (SPPS) followed by oxidative disulfide bond formation is a common strategy, the solution-phase synthesis using a pre-formed disulfide-linked cysteine dimer, N,N'-Dicarbobenzyloxy-L-cystine ((Z-Cys-OH)₂), offers a unique approach for the creation of symmetrical peptides or for introducing a disulfide bridge early in the synthetic route. This method can be particularly advantageous in specific synthetic designs, such as in the construction of certain peptide hormones, toxins, or therapeutic agents where a central disulfide linkage is a key structural motif.[1][2]

The benzyloxycarbonyl (Z or Cbz) protecting group for the amine termini provides stability during coupling reactions and can be removed under specific conditions, such as catalytic hydrogenolysis.[3] This application note provides detailed protocols for the solution-phase synthesis of peptides utilizing (Z-Cys-OH)₂ as a central building block, data presentation for expected outcomes, and visualizations of the experimental workflow.

Core Principle

The fundamental principle of this synthetic approach is the use of (Z-Cys-OH)₂ as a dicarboxylic acid component in a peptide coupling reaction. Both carboxylic acid groups of the dimer are activated and subsequently reacted with two equivalents of an amino acid ester or a peptide fragment to form a symmetrical peptide with a central disulfide bond.

Advantages of Using Pre-formed (Z-Cys-OH)₂

  • Simplified Disulfide Bond Formation: Eliminates the separate step of on-resin or in-solution oxidation of cysteine residues, which can sometimes lead to side products or require optimization of oxidizing conditions.

  • Symmetrical Peptide Synthesis: Provides a direct and efficient route for the synthesis of symmetrical peptides, where two identical peptide chains are linked by a disulfide bridge.

  • Early Introduction of Disulfide Constraint: Allows for the introduction of the disulfide bond at an early stage of the synthesis, which can influence the folding and subsequent reactions of the growing peptide chains.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Peptide via Coupling of (Z-Cys-OH)₂ with an Amino Acid Ester

This protocol describes the synthesis of a symmetrical peptide by coupling (Z-Cys-OH)₂ with two equivalents of an amino acid methyl ester (e.g., H-Ala-OMe).

Materials:

  • N,N'-Dicarbobenzyloxy-L-cystine ((Z-Cys-OH)₂)

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[4][5]

  • 1-Hydroxybenzotriazole (HOBt)[4][5]

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Preparation of the Amino Acid Ester Free Base:

    • Dissolve the amino acid methyl ester hydrochloride (2.2 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (2.2 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 30 minutes. The formation of triethylammonium (B8662869) chloride precipitate will be observed. This solution containing the free base of the amino acid ester is used in the next step.

  • Activation of (Z-Cys-OH)₂:

    • In a separate flask, dissolve (Z-Cys-OH)₂ (1.0 equivalent) and HOBt (2.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise.

    • Stir the mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated (Z-Cys-OH)₂ mixture, add the previously prepared solution of the amino acid ester free base from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired symmetrical peptide.

Protocol 2: Deprotection of the Benzyloxycarbonyl (Z) Groups

This protocol describes the removal of the Z-groups from the synthesized peptide via catalytic hydrogenolysis.[3]

Materials:

  • Z-protected peptide from Protocol 1

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or another suitable solvent

  • Hydrogen gas (H₂) supply

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Carefully add Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Flush the reaction vessel with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (balloon or H₂-line) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a model symmetrical peptide, (Ala-Cys-Z)₂, based on the protocols described above.

StepProductStarting MaterialCoupling ReagentSolventYield (%)Purity (%) (Post-Purification)
Coupling (Z-Cys(Ala-OMe))₂(Z-Cys-OH)₂ and H-Ala-OMeDCC/HOBtDCM/DMF75-85>95
Z-Group Deprotection (H-Cys(Ala-OMe))₂(Z-Cys(Ala-OMe))₂H₂/Pd-CMethanol>90>98

Visualizations

Experimental Workflow for Symmetrical Peptide Synthesis

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_deprotection Deprotection start (Z-Cys-OH)₂ activation Activation (DCC/HOBt in DCM/DMF) start->activation amino_acid H-AminoAcid-OR coupling Coupling amino_acid->coupling activation->coupling workup Work-up & Purification coupling->workup deprotection Z-Group Removal (H₂/Pd-C) workup->deprotection final_product Final Symmetrical Peptide deprotection->final_product

Caption: Workflow for the solution-phase synthesis of a symmetrical peptide.

Logical Relationship of Components in the Coupling Reaction

G Z_Cys_OH (Z-Cys-OH)₂ Coupling Peptide Bond Formation Z_Cys_OH->Coupling Amino_Ester H-AminoAcid-OR Amino_Ester->Coupling DCC DCC Activated_Intermediate Activated Ester Intermediate DCC->Activated_Intermediate DCU DCU (byproduct) DCC->DCU HOBt HOBt HOBt->Activated_Intermediate Activated_Intermediate->Coupling Protected_Peptide Protected Symmetrical Peptide Coupling->Protected_Peptide

Caption: Key components and their roles in the coupling reaction.

Applications in Research and Drug Development

Peptides containing a central disulfide bond synthesized via this method have potential applications in various fields:

  • Dimeric Peptides: The synthesis of dimeric forms of bioactive peptides can lead to enhanced receptor binding affinity and increased biological activity.

  • Conformationally Constrained Peptides: The disulfide bond acts as a key structural constraint, which can be crucial for mimicking the bioactive conformation of a peptide. Disulfide-rich peptides are promising as therapeutic and diagnostic agents.[2]

  • Drug Delivery: Symmetrically linked peptides can be designed as carriers for drug delivery systems.

  • Biomaterials: Self-assembling peptides with disulfide linkages are of interest in the development of novel biomaterials.

Conclusion

The solution-phase synthesis of peptides using (Z-Cys-OH)₂ as a starting material provides a valuable alternative to more common synthetic strategies, particularly for the creation of symmetrical peptides. The protocols outlined in this application note offer a reliable method for researchers to produce these specialized peptides. Careful control of reaction conditions and rigorous purification are essential for obtaining high-purity products suitable for further research and development. The unique structural features of the resulting peptides make them attractive candidates for a wide range of applications in medicine and biotechnology.[1][6]

References

Application Notes and Protocols for Coupling Methods of N,N'-dibenzyloxycarbonyl-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dibenzyloxycarbonyl-L-cystine, often abbreviated as (Z-Cys-OH)₂, is a crucial building block in peptide synthesis and drug development. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine functionalities, while the two carboxylic acid groups offer sites for coupling with amines to form amide bonds, extending the peptide chain or conjugating other molecules. The selection of an appropriate coupling method is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of the chiral centers.

This document provides detailed application notes and protocols for the most common and effective methods for coupling amines to the carboxylic acid moieties of N,N'-dibenzyloxycarbonyl-L-cystine. The protocols described herein are intended for solution-phase synthesis.

Core Concepts in Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable on its own. Coupling reagents are therefore employed to "activate" the carboxyl group, converting it into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2] The ideal coupling reagent should provide rapid and clean conversion with minimal side reactions, such as racemization.

Experimental Protocols

Carbodiimide-Mediated Coupling: EDC/NHS Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. The addition of N-hydroxysuccinimide (NHS) is recommended to form a more stable active ester intermediate, which improves coupling efficiency and reduces the risk of side reactions.

Materials:

  • N,N'-dibenzyloxycarbonyl-L-cystine

  • Amine substrate (e.g., an amino acid ester hydrochloride)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dibenzyloxycarbonyl-L-cystine (1.0 eq.) in anhydrous DCM or DMF.

  • Amine Addition: If the amine substrate is a hydrochloride salt, add it to the reaction mixture followed by the addition of a tertiary base like DIPEA or TEA (2.2 eq.) to neutralize the salt and facilitate the reaction.

  • Activation: In a separate vial, dissolve EDC·HCl (2.2 eq.) and NHS (2.2 eq.) in a minimal amount of anhydrous DCM or DMF.

  • Reaction: Cool the solution of N,N'-dibenzyloxycarbonyl-L-cystine and the amine to 0 °C in an ice bath. Add the EDC/NHS solution dropwise to the cooled mixture with stirring.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane gradient) to yield the pure coupled product.

Carbodiimide-Mediated Coupling: DCC/HOBt Protocol

N,N'-Dicyclohexylcarbodiimide (DCC) is another common coupling reagent. It is often used with 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction rates.[1] The primary drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents and can be removed by filtration.

Materials:

  • N,N'-dibenzyloxycarbonyl-L-cystine

  • Amine substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary base (e.g., DIPEA or NMM), if required

  • Standard work-up reagents as listed in the EDC/NHS protocol.

Protocol:

  • Dissolution: Dissolve N,N'-dibenzyloxycarbonyl-L-cystine (1.0 eq.) and HOBt (2.2 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Activation: Cool the solution to 0 °C and add a solution of DCC (2.2 eq.) in DCM or THF. Stir the mixture at 0 °C for 30 minutes. A white precipitate of DCU will begin to form.

  • Amine Addition: Add the amine substrate (2.2 eq.) to the reaction mixture. If the amine is a salt, add a tertiary base (2.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Phosphonium (B103445) Salt-Mediated Coupling: PyBOP/DIPEA Protocol

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a highly efficient phosphonium-based coupling reagent that often leads to rapid reactions and high yields with low racemization.[1][3] These reagents require the presence of a non-nucleophilic base, typically DIPEA.

Materials:

  • N,N'-dibenzyloxycarbonyl-L-cystine

  • Amine substrate

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents.

Protocol:

  • Dissolution: Dissolve N,N'-dibenzyloxycarbonyl-L-cystine (1.0 eq.) and the amine substrate (2.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add DIPEA (4.4 eq.) to the solution and stir for a few minutes.

  • Coupling Reagent Addition: Add PyBOP (2.2 eq.) to the reaction mixture. The solution may change color.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Summary of Coupling Methods

The following table summarizes the key parameters for the described coupling methods. Note that optimal conditions may vary depending on the specific amine substrate used.

Coupling Method Reagents Solvent Base Typical Reaction Time Advantages Disadvantages
EDC/NHS EDC·HCl, NHSDCM, DMFDIPEA, TEA12-24 hoursWater-soluble byproducts, good for aqueous mediaSlower reaction rates compared to phosphonium reagents
DCC/HOBt DCC, HOBtDCM, THFDIPEA, NMM12-24 hoursInexpensive, effectiveInsoluble DCU byproduct can complicate purification
PyBOP/DIPEA PyBOPDMFDIPEA2-6 hoursHigh efficiency, rapid reactions, low racemizationMore expensive than carbodiimides, requires careful handling

Visualizations

G General Workflow for Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (Z-Cys-OH)₂ (1.0 eq) in anhydrous solvent amine Add Amine Substrate (2.2 eq) and Base (if required) start->amine cool Cool to 0°C amine->cool add_reagent Add Coupling Reagent (e.g., EDC/NHS, DCC/HOBt, PyBOP) cool->add_reagent react Stir at RT for 2-24 hours add_reagent->react quench Dilute with Organic Solvent react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for coupling N,N'-dibenzyloxycarbonyl-L-cystine.

G Decision Logic for Coupling Reagent Selection start Start: Need to form an amide bond with (Z-Cys-OH)₂ q1 Are the reactants sterically hindered? start->q1 q2 Is cost a major concern? q1->q2 No reagent_phosphonium Use Phosphonium Reagent (e.g., PyBOP, HATU) for high reactivity q1->reagent_phosphonium Yes q3 Is byproduct removal a concern? q2->q3 No reagent_dcc Use DCC/HOBt (cost-effective) q2->reagent_dcc Yes q3->reagent_dcc No reagent_edc Use EDC/NHS (water-soluble byproducts) q3->reagent_edc Yes

Caption: Decision logic for selecting a suitable coupling reagent.

References

Application Note and Protocols: Automated Synthesis of Peptides with Multiple Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides with multiple disulfide bonds represent a significant and growing class of therapeutic agents and research tools. Their constrained three-dimensional structures, enforced by the disulfide bridges, often lead to high potency, selectivity, and stability. However, the chemical synthesis of these complex molecules, particularly ensuring the correct connectivity of the disulfide bonds, presents considerable challenges.[1][2] These challenges include the potential for incorrect disulfide pairing, aggregation during synthesis, and difficulties in purification.[3][4]

This application note provides a detailed overview and robust protocols for the automated solid-phase peptide synthesis (SPPS) of peptides containing multiple disulfide bonds. By leveraging orthogonal cysteine-protecting group strategies and optimized on-resin cyclization methods, researchers can achieve regioselective disulfide bond formation with improved yields and purity.[5][6] The methodologies described herein are compatible with modern automated peptide synthesizers, enabling efficient and reliable production of these complex biomolecules.

Key Methodologies and Strategies

The successful automated synthesis of multi-disulfide bonded peptides hinges on a well-defined strategy that addresses two critical aspects: the synthesis of the linear peptide chain and the controlled formation of the disulfide bridges.

1. Orthogonal Protection of Cysteine Residues:

The cornerstone of regioselective disulfide bond formation is the use of orthogonal protecting groups for the thiol side chains of cysteine residues.[5] Orthogonal protecting groups are stable under the conditions used for the removal of other protecting groups, allowing for the selective deprotection and oxidation of specific cysteine pairs. A judicious choice of protecting groups is paramount for a successful synthesis.[7]

Common Cysteine Protecting Groups for Orthogonal Strategies:

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
TritylTrtMild acid (e.g., 1-2% TFA in DCM), IodineAcm, tBu, StBu
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM with scavengers)Acm, tBu, StBu, Trt
AcetamidomethylAcmIodine, Silver trifluoromethanesulfonate, Mercuric acetateTrt, Mmt, tBu, StBu
tert-ButyltBuStrong acid (e.g., TFA), PhS(O)Ph/CH₃SiCl₃ in TFATrt, Mmt, Acm, StBu
tert-ButylsulfenylStBuReducing agents (e.g., DTT, β-mercaptoethanol)Trt, Mmt, Acm, tBu

2. On-Resin vs. Solution-Phase Disulfide Bond Formation:

Disulfide bonds can be formed either while the peptide is still attached to the solid support (on-resin) or after cleavage from the resin (solution-phase).

  • On-Resin Formation: This is often the preferred method for automated synthesis.[8] It takes advantage of the "pseudo-dilution" effect of the resin, which favors intramolecular cyclization over intermolecular oligomerization.[9] This strategy simplifies the purification of the final product.[10]

  • Solution-Phase Formation: This method involves oxidizing the fully deprotected linear peptide in a dilute solution. While effective, it can be prone to aggregation and the formation of dimers and higher-order oligomers, especially for hydrophobic peptides.[8][11]

The order of disulfide bond formation can significantly impact the overall success and yield of the synthesis, particularly for peptides with three or more disulfide bonds.[12]

Experimental Protocols

The following protocols provide a general framework for the automated synthesis of a peptide with two disulfide bonds using an on-resin strategy. These should be optimized for the specific peptide sequence and the automated synthesizer being used.

Protocol 1: Automated Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide chain on an automated peptide synthesizer using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-Cys(Trt)-OH, Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Acm)-OH (or other orthogonally protected Cys residues)

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Automated peptide synthesizer

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform the first Fmoc deprotection by treating the resin with 20% piperidine in DMF.

  • Couple the first Fmoc-amino acid (4-5 equivalents) using the chosen coupling reagents and DIPEA in DMF.

  • Wash the resin thoroughly with DMF.

  • Repeat the Fmoc deprotection and coupling cycles for each amino acid in the sequence, incorporating the orthogonally protected cysteine residues at the desired positions.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

Protocol 2: On-Resin Regioselective Disulfide Bond Formation

This protocol describes the sequential deprotection and oxidation of two pairs of cysteine residues on the solid support.

Materials:

  • Peptide-resin from Protocol 1

  • For Mmt deprotection: 1-2% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger.[6]

  • For Acm deprotection/oxidation: Iodine (I₂) solution (e.g., 10 eq. in DMF or DCM/MeOH).[6]

  • Oxidizing agent for free thiols: N-Chlorosuccinimide (NCS) (1-2 equivalents in DMF).[11]

  • Solvents: DCM, DMF, Methanol (MeOH)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

First Disulfide Bond (e.g., between Mmt-protected Cys residues):

  • Swell the peptide-resin in DCM.

  • Treat the resin with 1-2% TFA/5% TIS in DCM for 2-5 minutes. Repeat this step 4-5 times to ensure complete Mmt group removal.[6]

  • Wash the resin thoroughly with DCM, followed by DMF.

  • Perform an Ellman's test to confirm the presence of free thiols.

  • Dissolve NCS (1-2 eq.) in DMF and add it to the resin. Allow the reaction to proceed for 15-30 minutes.[11]

  • Wash the resin extensively with DMF and DCM.

  • Perform an Ellman's test to confirm the absence of free thiols.

Second Disulfide Bond (e.g., between Acm-protected Cys residues):

  • Swell the resin in DMF or a mixture of DCM/MeOH.

  • Add a solution of Iodine (10 eq.) in the chosen solvent to the resin.

  • Allow the reaction to proceed for 1-2 hours.

  • Wash the resin with DMF, followed by a solution of sodium thiosulfate (B1220275) to quench any remaining iodine.

  • Wash the resin with water, DMF, and DCM.

  • Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis

This protocol details the final steps of cleaving the peptide from the resin, purifying it, and verifying its identity and purity.

Materials:

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS.[6]

  • Cold diethyl ether

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[1]

  • Mobile phases: Solvent A (e.g., 0.1% TFA in water), Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Analysis instruments: Analytical RP-HPLC, Mass spectrometer (e.g., LC-MS, MALDI-TOF).[13]

Procedure:

  • Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide by preparative RP-HPLC using a suitable gradient of Solvent A and Solvent B.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the purified fractions by analytical RP-HPLC to assess purity.

  • Confirm the molecular weight and correct disulfide bond formation of the final product by mass spectrometry.[14]

Quantitative Data Summary

The following table summarizes representative yields and purities reported for the synthesis of peptides with multiple disulfide bonds using various methods. It is important to note that yields are highly sequence-dependent.

PeptideNumber of Disulfide BondsSynthesis StrategyReported Purity/YieldReference
α-Conotoxins3Orthogonal oxidation (Mob, Trt, Acm)20-30% yield[2]
Bicyclic Peptide2Fully automated on-resin (Npys-OMe)>50% purity in crude product[10]
α-Conotoxin SI2On-resin NCS oxidation70% purity in crude product[11]
Linaclotide3Fully automated on-resin (Mmt, Acm, STmp)Optimized order of formation crucial for yield[12]
RANTES2Palladium-mediated on-resin formation35% isolated yield for oxidation steps[15]
Ac-Cys-Pro-D-Val-Cys-NH21On-resin oxidation60-90% overall yield[9]

Visualizations

Workflow for Automated Synthesis of a Two-Disulfide Bond Peptide

G Workflow for Automated Synthesis of a Two-Disulfide Bond Peptide cluster_SPPS Automated Solid-Phase Peptide Synthesis cluster_OnResin On-Resin Disulfide Bond Formation cluster_Final Cleavage and Purification start Start with Resin spps Stepwise Fmoc-SPPS (Incorporate Cys(PG1) and Cys(PG2)) start->spps linear_peptide Resin-Bound Linear Peptide spps->linear_peptide deprotect1 Selective Deprotection of PG1 linear_peptide->deprotect1 Orthogonal Strategy oxidize1 Oxidation to form 1st Disulfide Bond deprotect1->oxidize1 deprotect2 Selective Deprotection of PG2 oxidize1->deprotect2 oxidize2 Oxidation to form 2nd Disulfide Bond deprotect2->oxidize2 cleavage Cleavage from Resin & Global Deprotection oxidize2->cleavage purification RP-HPLC Purification cleavage->purification analysis LC-MS Analysis purification->analysis final_product Purified Peptide analysis->final_product

Caption: Automated synthesis workflow for a two-disulfide peptide.

Decision Tree for Cysteine Protecting Group Selection

G Decision Tree for Cysteine Protecting Group Selection start Number of Disulfide Bonds? one_bond One Disulfide Bond start->one_bond 1 two_bonds Two Disulfide Bonds start->two_bonds 2 three_bonds Three+ Disulfide Bonds start->three_bonds 3+ one_bond_strat Use single protecting group (e.g., Trt or Acm) Cleave and oxidize in solution or on-resin. one_bond->one_bond_strat two_bonds_strat Select two orthogonal protecting groups. Example: Mmt and Acm. two_bonds->two_bonds_strat three_bonds_strat Select three orthogonal protecting groups. Example: Mmt, Acm, and StBu. three_bonds->three_bonds_strat mmt_acm 1. Mild Acid (Mmt removal) 2. Iodine (Acm removal & oxidation) two_bonds_strat->mmt_acm considerations Considerations: - Deprotection condition compatibility - Sequence-specific effects - Order of bond formation two_bonds_strat->considerations mmt_acm_stbu 1. Reductant (StBu removal) 2. Mild Acid (Mmt removal) 3. Iodine (Acm removal & oxidation) three_bonds_strat->mmt_acm_stbu three_bonds_strat->considerations

Caption: Selecting orthogonal cysteine protecting groups.

Conclusion

The automated synthesis of peptides with multiple disulfide bonds is a complex but achievable goal with careful planning and execution. The use of orthogonal cysteine protecting groups combined with on-resin oxidation strategies provides a powerful and efficient means to control disulfide bond connectivity.[2][6] The protocols and data presented in this application note offer a solid foundation for researchers to develop and optimize the synthesis of these challenging but highly valuable molecules. As peptide therapeutics continue to grow in importance, robust and automated synthesis methods will be crucial for advancing both basic research and drug development.

References

Application Notes and Protocols for On-Resin Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical structural motifs in a vast array of biologically active peptides and proteins, imparting conformational rigidity and enhancing stability. The formation of these bonds during solid-phase peptide synthesis (SPPS) offers significant advantages over traditional solution-phase methods. On-resin cyclization leverages a "pseudo-dilution" effect, which favors intramolecular reactions over intermolecular oligomerization, thereby simplifying purification and potentially increasing yields.[1][2] This document provides detailed application notes and protocols for several common techniques used to form disulfide bonds directly on the solid support.

General Workflow for On-Resin Disulfide Bond Formation

The process begins after the linear peptide has been assembled on the resin using standard Fmoc-based SPPS. Key stages include the selective deprotection of cysteine residues, on-resin oxidation to form the disulfide bridge, and finally, cleavage from the resin with concomitant removal of all remaining side-chain protecting groups.

G General Workflow for On-Resin Cyclization cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage and Purification start Start with Resin spps Automated or Manual Fmoc-SPPS of Linear Peptide start->spps deprotect Selective Cysteine Side-Chain Deprotection (e.g., Mmt, S-Tmp removal) spps->deprotect wash1 Wash Resin deprotect->wash1 oxidize On-Resin Oxidation (Disulfide Bond Formation) wash1->oxidize wash2 Wash Resin oxidize->wash2 cleave Global Deprotection and Cleavage from Resin (e.g., TFA Cocktail) wash2->cleave purify Purification of Cyclic Peptide (e.g., RP-HPLC) cleave->purify end Characterization (LC-MS, etc.) purify->end

General workflow for on-resin disulfide bond formation.

Method 1: N-Chlorosuccinimide (NCS) Mediated Oxidation

N-Chlorosuccinimide (NCS) is a highly efficient and rapid reagent for on-resin disulfide bond formation. The reaction is typically complete within 15 minutes in DMF.[1][3][4][5] NCS is noted for its compatibility with sensitive amino acids like methionine (Met) and tryptophan (Trp) and with acid-labile protecting groups such as Trityl (Trt) and Methoxytrityl (Mmt), making it a versatile tool for synthesizing complex peptides.[1]

Quantitative Data Summary
ReagentEquivalentsSolventReaction TimeTemperatureNotable CompatibilityReported PurityRef.
NCS1 - 3 (2 optimal)DMF15 minRoom Temp.Met, Trp, Cys(Trt), Cys(Mmt)Quantitative (Oxytocin)[1]
NCS1DMF5 min50 °CCys(Mmt) deprotected firstNot specified[6]
NCS + 2% TFA4DCM~15 minRoom Temp.Cys(Trt), Cys(Acm), Cys(tBu)Clean conversion[7][8]
NCS2DMF15 minRoom Temp.Used for regioselective synthesis70% (α-conotoxin SI)[1]
Experimental Protocol: On-Resin Cyclization of Oxytocin (B344502) using NCS

This protocol is adapted from the synthesis of oxytocin, where Cysteine residues are protected with a reductively labile group like Trimethoxyphenylthio (S-Tmp) during SPPS.[1]

1. Materials:

  • Peptidyl-resin (e.g., Rink Amide resin with fully assembled linear oxytocin sequence), typically 0.1 mmol scale.

  • Deprotection buffer: Dithiothreitol (DTT) in a suitable buffer.

  • Oxidizing agent: N-Chlorosuccinimide (NCS).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Washing solvents: DMF, DCM, Methanol (MeOH).

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

2. Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • Cysteine Deprotection:

    • Treat the resin with a deprotection mixture containing DTT to remove the S-Tmp protecting groups from the two cysteine residues.

    • Agitate the resin for the required time (typically 30-60 minutes, may require multiple treatments).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove the deprotection reagents and byproducts.

  • On-Resin Oxidation:

    • Prepare a fresh solution of NCS (2 equivalents relative to the resin loading) in DMF.

    • Add the NCS solution to the washed and drained resin.

    • Agitate the reaction mixture at room temperature for 15 minutes.[1]

  • Post-Oxidation Wash:

    • Filter the reaction mixture.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess NCS and succinimide (B58015) byproduct.

    • Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the crude cyclic peptide.

    • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS.

G NCS-Mediated Disulfide Formation PeptideResin Resin-Bound Peptide (Cys-SH, Cys-SH) Intermediate Sulfenyl Chloride Intermediate (Resin-Peptide-Cys-S-Cl) PeptideResin->Intermediate + NCS NCS NCS (2 eq.) in DMF CyclizedPeptide Cyclized Peptide on Resin Intermediate->CyclizedPeptide Intramolecular Nucleophilic Attack Succinimide Succinimide (Byproduct)

Mechanism of NCS-mediated disulfide bond formation.

Method 2: Iodine (I₂) Mediated Oxidation

Iodine is a classic and potent oxidizing agent for forming disulfide bonds. It is particularly effective for the simultaneous deprotection and oxidation of S-Acetamidomethyl (Acm) or S-Trityl (Trt) protected cysteine residues.[9][10] The reaction is generally fast, often completing within an hour. However, care must be taken as iodine can lead to side reactions with sensitive residues if not properly controlled.[1]

Quantitative Data Summary
ReagentEquivalentsSolventReaction TimeTemperatureCys ProtectionReported Purity/YieldRef.
I₂10DMF/H₂O (4:1)40 minRoom Temp.Cys(Acm)Not specifiedProtocol
I₂5DMF30 minRoom Temp.Cys(Trt), Cys(Acm)Rapid and quantitative[11]
I₂15Not specified60 minRoom Temp.Cys(Acm)Quantitative conversion[6]
I₂ExcessAq. Acetic Acid/MeOH15-30 minRoom Temp.Cys(Acm), Cys(Trt)Crude Yield: ~80%[10]
I₂ / Na₂S₂O₈Not specifiedNot specified10 minRoom Temp.Cys(Acm)54% Yield (Octreotide)[12]
Experimental Protocol: On-Resin Cyclization using Iodine

This protocol is suitable for peptides where cysteine residues are protected with Acm groups.

1. Materials:

  • Peptidyl-resin with Cys(Acm) residues (e.g., 0.1 mmol).

  • Oxidizing agent: Iodine (I₂).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Water (H₂O).

  • Washing solvents: DMF, DCM, 2% aqueous ascorbic acid in DMF (optional, to quench excess iodine).

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O.

2. Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM (30 min) and then DMF (30 min).

  • On-Resin Oxidation:

    • Prepare a solution of iodine (5-10 equivalents) in a suitable solvent mixture such as DMF or DMF/H₂O.

    • Add the iodine solution to the swelled resin.

    • Agitate the slurry at room temperature for 30-60 minutes. Monitor the reaction for completion by taking a small sample of resin, cleaving it, and analyzing by LC-MS.

  • Post-Oxidation Wash (Quenching):

    • Filter the dark iodine solution from the resin.

    • Wash the resin extensively with DMF until the filtrate is colorless.

    • To ensure complete removal of iodine, wash the resin with a 2% ascorbic acid solution in DMF (3x), which will quench any remaining I₂.

    • Perform final washes with DMF (5x) and DCM (3x).

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Proceed with the standard cleavage, precipitation, and purification steps as described in the NCS protocol. A critical consideration is that hydrosilane scavengers (like TIS) in the TFA cocktail can potentially reduce the newly formed disulfide bond. Careful control of scavenger amounts may be necessary.[11]

Method 3: Dimethyl Sulfoxide (B87167) (DMSO) Mediated Oxidation

DMSO-mediated oxidation is a milder alternative for disulfide bond formation. It can be performed under neutral, acidic, or basic conditions. While often used in solution-phase cyclization, it can also be applied on-resin, though reaction times are typically much longer than with NCS or iodine, often requiring several hours to days.[1][13] This method is beneficial for peptides that are sensitive to harsher oxidizing agents.

Quantitative Data Summary
ReagentConditionsSolventReaction TimeTemperatureNotesRef.
DMSO / AirMildly basicDMF/H₂OSeveral hours to daysRoom Temp.Common for solution phase, can be slow[1]
DMSO / aq. HClAcidicNot specifiedNot specifiedRoom Temp.Used after AgOTf deprotection of Cys(Acm)[Protocol]
DMSONot specifiedNot specified24 hoursRoom Temp.Used for first disulfide in regioselective synthesis[13]
Experimental Protocol: General On-Resin DMSO Oxidation

This protocol outlines a general approach for the oxidation of free cysteine thiols on-resin.

1. Materials:

  • Peptidyl-resin with deprotected Cys(-SH) residues.

  • Oxidizing agent: Dimethyl sulfoxide (DMSO).

  • Solvents: N,N-Dimethylformamide (DMF), Water (H₂O), Dichloromethane (DCM).

  • Buffer (optional): e.g., Ammonium acetate (B1210297) or a mild base like DIPEA.

2. Procedure:

  • Resin Preparation: Ensure the linear peptide on the resin has free cysteine thiol groups (deprotected as described in the NCS protocol). The resin should be well-swollen in the chosen reaction solvent.

  • On-Resin Oxidation:

    • Prepare the oxidation solution. A common mixture is 10-25% DMSO in DMF or an aqueous buffer. The pH can be adjusted to be slightly basic (pH ~8) to facilitate thiol deprotonation, which can accelerate the reaction.

    • Add the DMSO-containing solution to the resin.

    • Agitate the mixture gently at room temperature. The reaction is slow and may require 24-48 hours.

    • Monitor the progress of the cyclization by cleaving small aliquots of resin and analyzing via LC-MS.

  • Post-Oxidation Wash:

    • Once the reaction is complete, filter the resin.

    • Wash the resin thoroughly with the reaction solvent (e.g., DMF), followed by DCM.

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Proceed with the standard cleavage, precipitation, and purification steps as described in the previous protocols.

Conclusion

The choice of on-resin disulfide bond formation technique depends on several factors, including the peptide sequence, the presence of sensitive amino acids, and the cysteine protecting groups used. NCS offers a rapid and versatile method compatible with many protecting groups. Iodine is a powerful reagent for simultaneous deprotection and oxidation, especially for Acm-protected cysteines. DMSO provides a milder, albeit slower, alternative for sensitive substrates. By selecting the appropriate method and carefully controlling reaction conditions, researchers can efficiently synthesize disulfide-bridged peptides with high purity and yield.

References

Troubleshooting & Optimization

preventing racemization of Z-protected cysteine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of Z-protected (benzyloxycarbonyl-protected) cysteine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Z-protected cysteine coupling, and why is it a concern?

A1: Racemization is the conversion of the desired L-cysteine enantiomer into its D-enantiomer at the alpha-carbon during the peptide coupling step. This results in a diastereomeric mixture of peptides that can be difficult to purify. The presence of the D-cysteine epimer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.

Q2: What is the primary mechanism of racemization for Z-protected cysteine?

A2: The primary mechanism for Z-protected cysteine racemization is direct enolization. The α-proton of the activated cysteine is acidic due to the electron-withdrawing nature of the adjacent thioether and the activated carboxyl group. A base present in the reaction mixture can abstract this proton, forming a planar enolate intermediate. This intermediate can then be protonated from either face, leading to a mixture of L- and D-cysteine residues in the peptide chain. While oxazolone (B7731731) formation is a common racemization pathway for many amino acids, cysteine is particularly susceptible to the direct enolization mechanism.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization, including:

  • Choice of Base: Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) significantly promote racemization.

  • Coupling Reagent: Highly efficient uronium/aminium-based coupling reagents (e.g., HBTU, HATU, HCTU) in the presence of a strong base can lead to substantial racemization.

  • Pre-activation Time: Allowing the Z-protected cysteine to pre-activate with the coupling reagent and base before addition to the resin-bound peptide dramatically increases racemization.[2]

  • Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can play a role, with some studies suggesting that less polar solvents may reduce racemization.[2]

  • S-Protecting Group: The nature of the thiol protecting group on the cysteine side chain can influence the acidity of the α-proton and thus the propensity for racemization.

Troubleshooting Guide

Issue: High levels of D-cysteine diastereomer detected in the final peptide product.

This common issue can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem:

Troubleshooting_Racemization cluster_coupling Coupling Reagent & Base Evaluation start High D-Cysteine Detected coupling_reagent Step 1: Evaluate Coupling Reagent & Base start->coupling_reagent preactivation Step 2: Eliminate Pre-activation coupling_reagent->preactivation If using onium salts onium Onium Salt (HBTU, HATU)? coupling_reagent->onium temperature Step 3: Control Temperature preactivation->temperature solvent Step 4: Assess Solvent temperature->solvent protecting_group Step 5: Consider S-Protecting Group solvent->protecting_group end_node Racemization Minimized protecting_group->end_node Optimized Protocol carbodiimide Switch to Carbodiimide (DIC/DIPCDI) + Additive (HOBt/Oxyma) onium->carbodiimide Consider base Using Strong Base (DIEA, NMM)? onium->base Yes carbodiimide->preactivation weak_base Switch to Hindered/Weaker Base (Collidine/TMP) base->weak_base Yes weak_base->preactivation

Caption: Troubleshooting workflow for high D-cysteine levels.

Quantitative Data on Racemization

The choice of coupling reagents, bases, and cysteine side-chain protecting groups significantly impacts the degree of racemization. The following tables summarize quantitative data from studies on model peptides to guide your experimental design.

Disclaimer: The data presented below is compiled from multiple sources that may have used different model peptides and analytical methods. These values should be considered as indicative of trends rather than absolute measures for all sequences.

Table 1: Effect of Base on Racemization of Fmoc-Cys(Trt)-OH with HCTU

Base% D-Cys Formed
DBU26.6
DIEA10.9
Proton Sponge3.5
TMP (Collidine)1.3
Data sourced from a study using the model peptide H-Gly-Cys-Phe-NH₂. Coupling conditions: Fmoc-Cys(Trt)-OH/HCTU/6-Cl-HOBt/base (4/4/4/8 equiv) in DMF with 1 min preactivation.

Table 2: Effect of Cysteine S-Protecting Group on Racemization with HCTU/DIEA

S-Protecting Group% D-Cys Formed (Conventional SPPS)% D-Cys Formed (Microwave SPPS, 50/80 °C)
Trityl (Trt)8.010.9 / 26.6
Diphenylmethyl (Dpm)1.2Not Reported
4,4'-Dimethoxydiphenylmethyl (Ddm)0.8Not Reported
4-Methoxybenzyloxymethyl (MBom)0.40.8 / 1.3
Data sourced from a study using the model peptide H-Gly-Cys-Phe-NH₂.[3][4] Coupling conditions: HCTU/6-Cl-HOBt/DIEA with 1 min preactivation in DMF.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIPCDI/HOBt

This protocol is highly recommended for minimizing racemization during the coupling of Z-protected cysteine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Cys(Protecting Group)-OH (e.g., Z-Cys(Trt)-OH) (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIPCDI) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Z-Cys(Protecting Group)-OH (4 eq.) and HOBt (4 eq.) in DMF.

  • Pre-activation (Optional but short): Add DIPCDI (4 eq.) to the solution and allow to pre-activate for a maximum of 5 minutes. For minimal racemization, omit pre-activation and add the DIPCDI directly to the resin after the amino acid/HOBt solution.

  • Coupling Reaction: Add the coupling cocktail (or amino acid/HOBt solution followed by DIPCDI) to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and finally Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling using HCTU with a Hindered Base (2,4,6-Collidine)

This protocol utilizes a more hindered base to minimize racemization when using uronium/aminium-based coupling reagents.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Cys(Protecting Group)-OH (e.g., Z-Cys(Trt)-OH) (4 equivalents)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) (3.9 equivalents)

  • 2,4,6-Collidine (TMP) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1, steps 1-3.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Z-Cys(Protecting Group)-OH (4 eq.) and HCTU (3.9 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/HCTU solution to the resin. Immediately add 2,4,6-Collidine (8 eq.) to the reaction mixture. Crucially, do not pre-activate the mixture with the base.

  • Reaction Time: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described in Protocol 1, steps 7-9.

Visualizing the Workflow

Racemization_Prevention_Workflow cluster_prep Resin Preparation cluster_coupling Low-Racemization Coupling cluster_finish Completion & Next Cycle swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 cocktail Prepare Coupling Cocktail: Z-Cys-OH + Additive (HOBt) wash1->cocktail add_to_resin Add Cocktail to Resin cocktail->add_to_resin add_reagent Add Coupling Reagent (e.g., DIPCDI) add_to_resin->add_reagent react React for 2-4 hours add_reagent->react monitor Monitor with Kaiser Test react->monitor wash2 Wash with DMF/DCM monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: General workflow for minimizing Z-cysteine racemization.

References

Technical Support Center: Navigating (Z-Cys-OH)₂ Solubility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with (Z-Cys-OH)₂ in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is (Z-Cys-OH)₂ and why is its solubility a concern in peptide synthesis?

A1: (Z-Cys-OH)₂, also known as N,N'-bis(benzyloxycarbonyl)-L-cystine, is a protected form of the amino acid L-cystine. The benzyloxycarbonyl (Z or Cbz) group protects the amine functionalities. Its limited solubility in common peptide synthesis solvents, such as Dimethylformamide (DMF), can lead to several issues during solid-phase peptide synthesis (SPPS), including incomplete coupling reactions, precipitation of the amino acid in solvent lines, and consequently, lower peptide yield and purity.

Q2: In which common organic solvents is (Z-Cys-OH)₂ known to be soluble?

A2: Based on available data, (Z-Cys-OH)₂ exhibits solubility in a range of organic solvents. However, quantitative data in common SPPS solvents is limited. The following table summarizes the known qualitative solubility.

SolventSolubilityReference
ChloroformSoluble[1]
Dichloromethane (DCM)Soluble[1]
Ethyl AcetateSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[1]
Dimethylformamide (DMF)Sparingly Soluble
N-Methyl-2-pyrrolidone (NMP)Sparingly Soluble
N,N-Dimethylacetamide (DMA)Sparingly Soluble

Q3: What factors contribute to the poor solubility of (Z-Cys-OH)₂?

A3: The poor solubility of (Z-Cys-OH)₂ in some solvents can be attributed to several factors:

  • Molecular Structure: The rigid and bulky benzyloxycarbonyl protecting groups can lead to strong intermolecular interactions and crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.

  • Hydrogen Bonding: The presence of carboxylic acid groups allows for the formation of intermolecular hydrogen bonds, which can contribute to aggregation and reduced solubility.

  • Disulfide Bridge: The disulfide bond in the cystine molecule creates a specific conformational constraint that can influence its packing and interaction with solvents.

Q4: How does the insolubility of (Z-Cys-OH)₂ impact the efficiency of peptide coupling reactions?

A4: The insolubility of (Z-Cys-OH)₂ can significantly hinder coupling efficiency, leading to:

  • Lower Yields: If the amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete reactions and lower overall peptide yield.

  • Increased Deletion Sequences: Incomplete coupling results in peptides lacking the intended cysteine residue (deletion sequences), which can be difficult to separate from the target peptide.

  • Side Reactions: The need for extended coupling times or elevated temperatures to overcome solubility issues can increase the risk of side reactions, such as racemization of the amino acid.

Troubleshooting Guide

This guide provides systematic approaches to address solubility issues with (Z-Cys-OH)₂ during peptide synthesis.

Issue 1: (Z-Cys-OH)₂ Precipitates in the Stock Solution or During Transfer

Root Cause: The concentration of (Z-Cys-OH)₂ exceeds its solubility limit in the chosen solvent at the current temperature.

Solutions:

  • Solvent Selection:

    • If using DMF, consider switching to or adding a co-solvent like DMSO, where solubility is generally better.

    • For automated synthesizers, ensure the chosen solvent is compatible with the instrument's tubing and seals.

  • Temperature Adjustment:

    • Gently warm the solution to increase solubility. A temperature of 30-40°C is often sufficient.

    • Caution: Prolonged heating or excessively high temperatures can potentially lead to degradation or side reactions. It is crucial to assess the stability of (Z-Cys-OH)₂ at elevated temperatures. Studies on similar cysteine-containing peptides suggest that temperatures up to 90°C can be tolerated for short periods without significant epimerization, especially when using carbodiimide-based activation.[2]

  • Sonication:

    • Use an ultrasonic bath to aid in the dissolution of (Z-Cys-OH)₂. Sonication can help break up solid aggregates and improve solvation.

Issue 2: Poor Coupling Efficiency or Incomplete Reaction

Root Cause: Low effective concentration of (Z-Cys-OH)₂ in the reaction vessel due to poor solubility.

Solutions:

  • Optimize Dissolution Protocol:

    • Prepare the (Z-Cys-OH)₂ solution just before use.

    • Use a combination of warming and sonication to ensure complete dissolution before adding the solution to the resin.

  • In Situ Activation:

    • Add the solid (Z-Cys-OH)₂ directly to the reaction vessel containing the resin and solvent, followed by the addition of the activation reagents. This can sometimes be more effective than pre-dissolving the amino acid.

  • Extended Coupling Time:

    • Increase the coupling reaction time to allow for the slow-dissolving (Z-Cys-OH)₂ to react completely. Monitor the reaction progress using a qualitative test like the Kaiser test.

  • Alternative Coupling Reagents:

    • Consider using more efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) which can sometimes improve coupling kinetics for difficult amino acids.

Experimental Protocols

Protocol 1: Standard Protocol for Coupling (Z-Cys-OH)₂
  • Resin Preparation: Swell the resin (e.g., 100-200 mesh) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vial, dissolve (Z-Cys-OH)₂ (3-5 equivalents relative to resin loading) in a minimal amount of DMF. If solubility is an issue, add DMSO as a co-solvent (e.g., DMF:DMSO 1:1 v/v).

  • Activation: Add the coupling reagent (e.g., HBTU/HOBt or DIC/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF and DCM.

Protocol 2: Troubleshooting Protocol for Poorly Soluble (Z-Cys-OH)₂
  • Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.

  • Amino Acid Dissolution: In a separate vial, suspend (Z-Cys-OH)₂ (3-5 equivalents) in a mixture of DMF and DMSO (1:1 v/v).

  • Sonication and Warming: Sonicate the suspension for 5-10 minutes. If necessary, gently warm the vial to 30-40°C until the solid is completely dissolved.

  • Activation and Coupling: Proceed with steps 5-8 of the standard protocol. If coupling is still incomplete, consider increasing the coupling time to 6-8 hours or overnight.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with (Z-Cys-OH)₂.

troubleshooting_workflow start Start: (Z-Cys-OH)₂ Coupling solubility_check Observe Precipitation? start->solubility_check coupling_check Kaiser Test Positive? solubility_check->coupling_check No dissolution_strategies Apply Dissolution Strategies: - Change Solvent (add DMSO) - Gentle Warming (30-40°C) - Sonication solubility_check->dissolution_strategies Yes coupling_strategies Apply Coupling Strategies: - Extend Coupling Time - Use Stronger Coupling Reagent (HATU) - In Situ Activation coupling_check->coupling_strategies Yes success Proceed to Next Step coupling_check->success No dissolution_strategies->coupling_check coupling_strategies->success failure Consult Further/Consider Alternative Protecting Group Strategy coupling_strategies->failure

Caption: Troubleshooting workflow for (Z-Cys-OH)₂ solubility issues.

References

Technical Support Center: Optimizing Coupling Efficiency of N,N'-dibenzyloxycarbonyl-L-cystine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of N,N'-dibenzyloxycarbonyl-L-cystine (Z-L-cystine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the coupling of Z-L-cystine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive for the specific amino acid being coupled to Z-L-cystine.1a. Carbodiimide (B86325) Activation with Additives: Use a carbodiimide reagent like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives act as racemization suppressants and can improve coupling efficiency.[1][2] 1b. Onium Salt Reagents: Employ a uronium/aminium salt reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU.[2][3] These are generally more reactive than carbodiimides alone.[3] 1c. Phosphonium (B103445) Salt Reagents: Consider using a phosphonium salt reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which is also highly efficient.[3]
2. Steric Hindrance: The amino acid being coupled to Z-L-cystine may have a bulky side chain, impeding the reaction.2. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration. A modest increase in temperature may also enhance the reaction rate, but this should be done cautiously to avoid side reactions.
3. Aggregation: The peptide chain may be aggregating, reducing the accessibility of the reactive sites.3. Solvent Modification: Switch to a more polar solvent like N,N-dimethylformamide (DMF) or a mixture of solvents to disrupt aggregation.
Presence of Diastereomeric Impurities (Racemization) 1. Base-Induced Racemization: The use of strong, unhindered bases (e.g., triethylamine) can promote the formation of an oxazolone (B7731731) intermediate, leading to epimerization of the activated Z-L-cystine. Cysteine derivatives are particularly susceptible to base-catalyzed racemization.[4]1a. Use a Weaker/Hindered Base: If a base is required, use a weaker or sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine to minimize racemization.[2] 1b. Carbodiimide/Additive Method: The combination of DIC with HOBt or HOAt is highly recommended as it proceeds with minimal racemization.[1][4]
Disulfide Bond Scrambling/Cleavage 1. Basic Reaction Conditions: The disulfide bond of cystine is susceptible to cleavage and scrambling under basic conditions.[5]1. Maintain a Neutral to Slightly Acidic pH: Whenever possible, perform the coupling reaction under neutral or slightly acidic conditions to maintain the integrity of the disulfide bond. The DIC/HOBt method is advantageous here as it does not require a strong base.[1]
2. Presence of Free Thiols: Trace amounts of free thiol-containing impurities can initiate disulfide exchange reactions.2. Ensure High Purity of Starting Materials: Use highly purified Z-L-cystine and other reagents to minimize the presence of free thiols that can trigger disulfide scrambling.[6]
Formation of Dehydroalanine (B155165) (β-Elimination) 1. Strongly Basic Conditions: Treatment with strong bases can induce β-elimination of the disulfide, leading to the formation of a dehydroalanine derivative.[7][8]1. Avoid Strong Bases: As with racemization and disulfide scrambling, the use of strong bases should be avoided. Opt for coupling methods that do not require strong bases or use a hindered base in minimal necessary amounts.[7]
Guanidinylation of the N-terminus 1. Excess Uronium/Aminium Reagent: Using an excess of uronium/aminium reagents like HATU or HBTU can lead to the guanidinylation of the free N-terminal amine of the coupling partner, capping the peptide chain.[2]1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the uronium/aminium reagent.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for minimizing racemization when working with Z-L-cystine?

A1: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is highly recommended for minimizing racemization.[1][4] This method avoids the need for strong organic bases, which are a primary cause of racemization in cysteine derivatives.[4]

Q2: How can I prevent the disulfide bond from scrambling during the coupling reaction?

A2: The key to preventing disulfide bond scrambling is to maintain the reaction pH between 2.0 and 6.5, as disulfide bonds are generally stable in this range.[9] Avoid strongly basic conditions, which can catalyze disulfide cleavage and exchange.[5] Using highly pure starting materials is also crucial to avoid trace impurities of free thiols that can initiate scrambling.[6]

Q3: I am observing a side product corresponding to the addition of a fragment from my coupling reagent to my peptide. What is happening?

A3: If you are using a uronium/aminium-based coupling reagent such as HATU or HBTU, you may be observing N-guanidinylation. This occurs when the coupling reagent reacts with the N-terminal amine of your peptide, effectively capping it. To avoid this, it is advisable to use a minimal excess of the coupling reagent.[2]

Q4: What is β-elimination and how can I avoid it with Z-L-cystine?

A4: β-elimination is a side reaction that can occur under basic conditions, where the disulfide group is eliminated from the cystine residue to form a dehydroalanine derivative.[7][8] This can be minimized by avoiding the use of strong bases during the coupling step. The DIC/HOBt coupling method is a good choice to prevent this side reaction.[7]

Q5: Can I use HATU for coupling Z-L-cystine?

A5: Yes, HATU is a highly efficient coupling reagent and can be used for Z-L-cystine.[2][3] However, due to its basic nature, there is a higher risk of racemization and potential for N-guanidinylation of the coupling partner.[2][4] If you choose to use HATU, it is recommended to use a hindered base like DIPEA and carefully control the stoichiometry of the reagents.

Experimental Protocols

Protocol 1: General Procedure for Z-L-cystine Coupling using DIC/HOBt

This protocol describes a general method for the solution-phase coupling of N,N'-dibenzyloxycarbonyl-L-cystine to an amino acid ester.

Materials:

  • N,N'-dibenzyloxycarbonyl-L-cystine (Z-L-cystine)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

    • Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Activation of Z-L-cystine:

    • In a separate flask, dissolve Z-L-cystine (0.5 equivalents, as it contains two carboxyl groups) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (1.1 equivalents) dropwise to the cooled solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized amine solution from step 1 to the activated Z-L-cystine solution from step 2.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure coupled product.

Visualizations

G cluster_start Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Z_Cystine Z-L-Cystine DIC_HOBt DIC / HOBt in DCM/DMF Z_Cystine->DIC_HOBt Amino_Ester Amino Acid Ester Reaction_Vessel Reaction at RT Amino_Ester->Reaction_Vessel Activated_Ester Activated Ester Intermediate DIC_HOBt->Activated_Ester Activated_Ester->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Aqueous Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: Workflow for Z-L-Cystine Coupling.

G cluster_reagents Reactants cluster_process Coupling Process cluster_products Products & Byproducts cluster_side_reactions Potential Side Reactions Z_Cys N,N'-dibenzyloxycarbonyl-L-cystine Activation Activation of Carboxyl Groups Z_Cys->Activation AA Amino Acid Ester Coupling Nucleophilic Attack by Amine AA->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Activation Activation->Coupling Racemization Racemization Activation->Racemization Peptide Dipeptide Product Coupling->Peptide Byproducts Byproducts (e.g., DIU, H2O) Coupling->Byproducts Disulfide_Scrambling Disulfide Scrambling Coupling->Disulfide_Scrambling Beta_Elimination β-Elimination Coupling->Beta_Elimination

References

side reactions associated with Z-group cleavage from cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding side reactions associated with the cleavage of the benzyloxycarbonyl (Z-group or Cbz) protecting group from cysteine residues in peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Z-group deprotection of cysteine-containing peptides.

Q1: After Z-group cleavage, I observe a significant amount of an unexpected product with a mass addition of +85 Da. What is the likely cause and how can I prevent it?

A: This mass shift is characteristic of the formation of a 3-(1-piperidinyl)alanine side product.[1] This occurs through a base-catalyzed β-elimination of the protected thiol to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine (B6355638) present from the Fmoc deprotection steps.[1]

Troubleshooting Steps:

  • Protecting Group Choice: For C-terminal cysteine residues, using a bulkier protecting group like trityl (Trt) instead of the Z-group can minimize this side reaction.[1]

  • Alternative Base: If feasible in your synthesis strategy, consider using a non-nucleophilic base for Fmoc deprotection to avoid the piperidine adduct.

Q2: My final peptide shows significant disulfide-bonded oligomers. How can I prevent this?

A: The free thiol group of cysteine is highly susceptible to oxidation, leading to the formation of intermolecular disulfide bonds, especially when exposed to air.[2]

Troubleshooting Steps:

  • Use of Reducing Agents: Include a reducing agent like 1,2-ethanedithiol (B43112) (EDT) in your cleavage cocktail.[2][3] EDT effectively scavenges oxidizing species and helps maintain the cysteine in its reduced state.[2]

  • Degassed Solvents: Use degassed solvents for cleavage and subsequent purification to minimize dissolved oxygen.

  • Immediate Purification: Purify the cleaved peptide promptly after cleavage to minimize air exposure.

Q3: I am observing incomplete cleavage of the Z-group. What can I do to improve the deprotection efficiency?

A: Incomplete cleavage can result from insufficient reaction time, inadequate reagent concentration, or steric hindrance around the cysteine residue.

Troubleshooting Steps:

  • Optimize Cleavage Conditions: Increase the reaction time or the concentration of the deprotecting agent (e.g., HF or other strong acids).

  • Scavenger Choice: The choice of scavengers can influence cleavage efficiency. Thioanisole can act as a catalyst in some deprotection reactions.[4][5]

  • Alternative Deprotection Methods: For peptides sensitive to strong acids, consider alternative deprotection methods if your overall strategy allows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during Z-group cleavage from cysteine?

A: The most prevalent side reactions include:

  • Oxidation: Formation of disulfide bonds (dimers or oligomers) or further oxidation to sulfenic, sulfinic, and sulfonic acids.[2]

  • S-alkylation: The nucleophilic thiol group can be alkylated by carbocations generated from the cleavage of other protecting groups or the resin linker.[1]

  • Racemization: Cysteine residues, particularly at the C-terminus, are prone to racemization under both acidic and basic conditions.[1]

  • Dehydroalanine formation: This is more common under basic conditions but can be a concern, leading to unwanted adducts.[1]

Q2: Why is the use of scavengers so critical during the cleavage of cysteine-containing peptides?

A: During the cleavage process, highly reactive cationic species are generated from the Z-group and other protecting groups.[3] These cations can irreversibly modify the nucleophilic side chains of amino acids like cysteine, tryptophan, and methionine.[3] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can cause side reactions on the peptide.[2][3]

Q3: Can the Z-group be cleaved under conditions other than strong acids?

A: While strong acids like HF are traditionally used for Z-group cleavage, catalytic transfer hydrogenation is a milder alternative. However, the presence of sulfur in cysteine can "poison" the catalyst, making this method challenging for cysteine-containing peptides. Careful selection of the catalyst and reaction conditions is crucial for success.

Quantitative Data Summary

The following table summarizes quantitative data on the deprotection of benzyl-type protecting groups from cysteine, which are analogous to the Z-group.

Protecting GroupDeprotection Reagent/ConditionsAdditive% Deprotection/Side ProductReference
Cys(Mob)DTNP in TFANoneLow (qualitative)[4]
Cys(Mob)2 equivalents DTNP in TFAThioanisoleComplete deprotection[4][5]
Cys(Acm)>15 equivalents DTNP in TFAThioanisoleEffective removal[4][5]

Key Experimental Protocols

Protocol 1: Standard Z-Group Cleavage with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mitigation of Piperidine Adduct Formation

  • Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin with a solvent like DCM to remove any residual piperidine from the Fmoc deprotection steps.

  • Use of Scavengers: Employ a cleavage cocktail rich in scavengers that can protonate any remaining piperidine, such as a high concentration of thioanisole.

  • Alternative Protecting Group: For future syntheses of peptides with C-terminal cysteine, consider using Fmoc-Cys(Trt)-OH to minimize the risk of β-elimination.[1]

Visualizations

Side_Reaction_Pathway Cys_Z Cys(Z)-Peptide Dehydroalanine Dehydroalanine-Peptide Cys_Z->Dehydroalanine Base-catalyzed β-elimination Adduct 3-(1-piperidinyl)alanine-Peptide Dehydroalanine->Adduct Michael addition Piperidine Piperidine Piperidine->Adduct

Caption: Formation of 3-(1-piperidinyl)alanine side product.

Cleavage_Workflow start Start: Z-Cys-Peptide-Resin cleavage Cleavage with TFA and Scavengers (e.g., TIS, EDT, Thioanisole) start->cleavage filtration Filter to remove resin cleavage->filtration precipitation Precipitate peptide in cold ether filtration->precipitation centrifugation Centrifuge and decant ether precipitation->centrifugation drying Dry peptide centrifugation->drying end End: Crude Peptide drying->end

Caption: General workflow for Z-group cleavage and peptide isolation.

FAQ_Logic issue Problem during Z-group cleavage? mass_increase Unexpected mass increase? issue->mass_increase Yes oligomers Oligomer formation? issue->oligomers No mass_increase->oligomers No piperidine_adduct Likely piperidine adduct. Use bulky protecting group for C-term Cys. mass_increase->piperidine_adduct Yes incomplete_cleavage Incomplete cleavage? oligomers->incomplete_cleavage No oxidation Oxidation to disulfides. Add EDT to cleavage cocktail. oligomers->oxidation Yes optimize Optimize reaction time/reagents. Consider alternative methods. incomplete_cleavage->optimize Yes

Caption: Troubleshooting logic for common Z-group cleavage issues.

References

Navigating the Labyrinth: A Technical Support Center for Multi-Disulfide Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals tackling the synthesis of peptides with multiple disulfide bridges. This complex area of peptide chemistry presents unique challenges that can impact yield, purity, and biological activity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed to provide quick and actionable solutions to specific problems you may encounter.

Issue 1: Incorrect Disulfide Connectivity and Isomer Formation

Q: My final product is a mixture of isomers with incorrect disulfide bridges. How can I control the regioselectivity of disulfide bond formation?

A: Achieving the correct pairing of multiple disulfide bonds is a significant challenge, often resulting in a mixture of topological isomers.[1][2] The key to controlling regioselectivity lies in a strategic approach using orthogonal protecting groups for the cysteine residues.[3][4] This strategy allows for the sequential and controlled formation of each disulfide bond.

Core Strategy: Orthogonal Protection

The principle of orthogonal protection involves using different classes of thiol protecting groups that can be removed under specific conditions without affecting others.[5] This allows for the stepwise formation of each disulfide bridge.

Troubleshooting Steps:

  • Select an Orthogonal Protecting Group Set: Choose a combination of protecting groups with non-overlapping removal conditions. A common strategy involves a set of acid-labile, base-labile, and heavy metal- or iodine-cleavable groups.

  • Strategic Placement: During solid-phase peptide synthesis (SPPS), incorporate cysteines with the appropriate protecting groups at the desired positions.

  • Sequential Deprotection and Oxidation: After linear peptide assembly, selectively deprotect one pair of cysteine residues and perform the first disulfide bond formation. Purify the mono-disulfide intermediate if necessary. Repeat this process for each subsequent disulfide bond.

Issue 2: Low Yield of the Desired Multi-Disulfide Peptide

Q: I am experiencing very low yields of my target peptide after the final oxidation step. What are the potential causes and solutions?

A: Low yields can stem from several factors, including incomplete disulfide bond formation, side reactions, and aggregation.

Potential Causes & Solutions:

  • Inefficient Oxidation: The choice of oxidant and reaction conditions is critical.

    • Recommendation: Common oxidants include air (oxygen), dimethyl sulfoxide (B87167) (DMSO), iodine (I2), and potassium ferricyanide (B76249) (K3[Fe(CN)6]). The optimal oxidant and conditions (pH, temperature, time) are sequence-dependent and often require empirical optimization.[6]

  • Peptide Aggregation: Hydrophobic peptides are prone to aggregation, which can hinder disulfide bond formation and lead to precipitation.

    • Recommendation: Perform the oxidation at high dilution (typically 0.1-1 mg/mL) to favor intramolecular over intermolecular reactions.[4] The addition of denaturants like guanidine (B92328) hydrochloride (GuHCl) or urea (B33335), or organic co-solvents such as acetonitrile (B52724) (ACN), can also disrupt aggregation.[4]

  • Side Reactions: Undesired side reactions can consume the starting material and generate impurities.

    • Recommendation: Ensure complete removal of scavengers used during peptide cleavage from the resin, as they can interfere with oxidation. Monitor the reaction closely to avoid over-oxidation, which can lead to modifications of sensitive residues like methionine and tryptophan.[7]

Issue 3: Formation of Oligomers and Aggregates

Q: During the disulfide bond formation step, I observe significant amounts of oligomers and precipitated material. How can I prevent this?

A: Oligomerization and aggregation are common hurdles, particularly with hydrophobic peptide sequences.[8]

Strategies to Minimize Aggregation:

  • High-Dilution Oxidation: This is the most effective method to prevent intermolecular reactions that lead to oligomers.[4]

  • Chaotropic Agents and Organic Solvents: The inclusion of chaotropic agents or organic co-solvents can disrupt peptide aggregation.[4]

    • Recommendation: Consider adding up to 6 M guanidine hydrochloride (GuHCl) or urea to the oxidation buffer. Alternatively, use acetonitrile (ACN) or isopropanol (B130326) as co-solvents.[4]

  • On-Resin Disulfide Bond Formation: Forming the disulfide bond while the peptide is still attached to the solid support can be a highly effective strategy. The resin matrix provides a "pseudo-dilution" effect, minimizing intermolecular interactions.[4][9]

Issue 4: Side Reactions During Synthesis and Cleavage

Q: I'm observing unexpected modifications in my peptide, such as racemization or beta-elimination at cysteine residues. How can I mitigate these side reactions?

A: Cysteine is a sensitive amino acid prone to several side reactions during peptide synthesis.[10]

Common Side Reactions and Prevention:

  • Racemization: Base-catalyzed racemization can occur during amino acid activation and coupling.

    • Recommendation: Use sterically bulky protecting groups on the cysteine thiol, such as the trityl (Trt) group, to minimize this side reaction.[11]

  • Piperidinyl-Alanine Formation: During Fmoc deprotection with piperidine, a C-terminal cysteine can undergo elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) residue, which can then react with piperidine.[11]

    • Recommendation: Utilizing a bulky trityl protecting group can reduce the occurrence of this side product.[11]

  • Alkylation of Methionine: Tert-butyl cations formed during the deprotection of tert-butyl-based protecting groups can alkylate the thioether sidechain of methionine.[11]

    • Recommendation: To prevent this, remove all tBu-based protecting groups before the final cleavage from the resin.[11]

Data Presentation: Orthogonal Cysteine Protecting Groups

The selection of appropriate orthogonal protecting groups is paramount for the successful regioselective synthesis of multi-disulfide peptides.[3] The following table summarizes common cysteine protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS) and their typical removal conditions.

Protecting GroupAbbreviationCleavage ConditionsOrthogonality Notes
Trityl TrtStandard TFA cleavage cocktail (e.g., 95% TFA)Removed during final cleavage. Not orthogonal to other acid-labile groups.
Acetamidomethyl AcmIodine (I2), Mercury(II) acetate, Silver trifluoromethanesulfonateOrthogonal to acid- and base-labile groups.
4-Methoxytrityl Mmt1-2% TFA in DCMHighly acid-labile. Orthogonal to Trt and Acm.[12]
tert-Butyl tBuHigh concentrations of TFA with scavengers; Mercury(II) acetateStable to standard TFA cleavage. Orthogonal to Fmoc and many other side-chain protecting groups.[12]
S-sulfonate -SSO3-Reduction with thiols (e.g., DTT, TCEP)Orthogonal to acid- and base-labile groups.
3-Nitro-2-pyridinesulfenyl NpysReduction with thiols (e.g., triphenylphosphine)Orthogonal to acid- and base-labile groups.

Experimental Protocols

Protocol 1: On-Resin Regioselective Two-Disulfide Bond Formation

This protocol describes the formation of two disulfide bonds in a specific order while the peptide is attached to the resin, using the Mmt and Acm orthogonal protecting group pair.

Materials:

  • Peptide-resin with Cys(Mmt) and Cys(Acm) protected residues

  • 2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIPS)

  • N-chlorosuccinimide (NCS) solution

  • Iodine (I2) solution

  • Standard cleavage cocktail (e.g., 92.5% TFA, 2.5% H2O, 2.5% EDT, 2.5% TIPS)

Methodology:

  • First Disulfide Bond (Mmt Removal and Oxidation): a. Swell the peptide-resin in DCM. b. Treat the resin with 2% TFA in DCM with 5% TIPS for 10 minutes. Repeat four times to ensure complete removal of the Mmt groups.[13] c. Wash the resin thoroughly with DCM. d. Add a solution of 1 equivalent of NCS and react for 5 minutes at 50°C to form the first disulfide bond.[13] e. Wash the resin with DCM and DMF.

  • Second Disulfide Bond (Acm Removal and Oxidation): a. Treat the resin with a solution of iodine (typically 10-15 equivalents) in a suitable solvent (e.g., DMF or NMP) for 1-2 hours at room temperature to simultaneously remove the Acm groups and form the second disulfide bond.[13] b. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: a. Treat the resin with the standard cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups. b. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis: a. Analyze the crude peptide by HPLC and Mass Spectrometry to confirm the correct mass and purity.

Protocol 2: Characterization of Disulfide Connectivity by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the correct disulfide bond pattern.

Methodology:

  • Non-reducing Peptide Mapping: a. Digest the purified multi-disulfide peptide with a specific protease (e.g., trypsin) under non-reducing conditions (neutral pH to minimize disulfide scrambling).[14][15] b. Analyze the resulting peptide fragments by LC-MS/MS. c. The masses of the observed fragments will correspond to peptides linked by disulfide bonds.

  • Tandem MS (MS/MS) Analysis: a. Select the disulfide-linked peptide ions for fragmentation. b. Different fragmentation techniques can be employed:

    • Collision-Induced Dissociation (CID): Often provides limited backbone fragmentation within the disulfide loop.[16]
    • Electron Transfer Dissociation (ETD): Can preferentially cleave the S-S bond, providing information about the individual peptide chains involved in the disulfide link.[16][17] c. The fragmentation pattern is used to identify the specific cysteine residues involved in each disulfide bond.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_oxidation On-Resin Disulfide Formation cluster_final Final Steps start Start with Resin spps Fmoc-SPPS with Orthogonally Protected Cys start->spps deprotect1 Selective Deprotection (e.g., Mmt removal) spps->deprotect1 oxidize1 First Oxidation (e.g., NCS) deprotect1->oxidize1 deprotect2 Second Deprotection & Oxidation (e.g., I2 for Acm) oxidize1->deprotect2 cleavage Cleavage from Resin & Global Deprotection deprotect2->cleavage purification HPLC Purification cleavage->purification analysis LC-MS/MS Analysis purification->analysis troubleshooting_logic cluster_problems Observed Problems cluster_solutions Potential Solutions start Synthesis Issue isomers Incorrect Isomers start->isomers low_yield Low Yield start->low_yield aggregation Aggregation/ Oligomerization start->aggregation ortho_protect Use Orthogonal Protecting Groups isomers->ortho_protect high_dilution High Dilution Oxidation low_yield->high_dilution optimize_ox Optimize Oxidant/ Conditions low_yield->optimize_ox aggregation->high_dilution on_resin On-Resin Oxidation aggregation->on_resin chaotropes Add Chaotropes/ Co-solvents aggregation->chaotropes

References

minimizing 3-(1-piperidinyl)alanine formation with C-terminal cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptides containing a C-terminal cysteine residue. The focus is on minimizing the formation of the common 3-(1-piperidinyl)alanine side product during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is 3-(1-piperidinyl)alanine and how is it formed?

A1: 3-(1-piperidinyl)alanine is a common impurity observed during the synthesis of peptides with a C-terminal cysteine using the Fmoc/tBu strategy. Its formation is a two-step process. First, the basic conditions of Fmoc deprotection using piperidine (B6355638) can catalyze a β-elimination of the protected thiol group of the C-terminal cysteine, creating a highly reactive dehydroalanine (B155165) (Dha) intermediate. Subsequently, a piperidine molecule, present in high concentration as the deprotection reagent, acts as a nucleophile and attacks the dehydroalanine in a Michael addition reaction. This results in the formation of a 3-(1-piperidinyl)alanine adduct, which corresponds to a mass increase of +51 Da in the final peptide.[1][2][3]

Q2: How can I detect the formation of 3-(1-piperidinyl)alanine in my peptide sample?

A2: The most effective method for detecting this side product is mass spectrometry (e.g., MALDI-TOF or LC-MS). The 3-(1-piperidinyl)alanine-containing peptide will have a molecular weight that is 51 atomic mass units (amu) higher than the desired product.[1] This is due to the net addition of a piperidinyl group (C5H10N, molecular weight ≈ 84.16 g/mol ) and the loss of the thiol protecting group and a proton. Chromatographic methods like HPLC can also be used to separate the impurity from the target peptide, often appearing as a distinct peak with a different retention time.

Q3: Which factors primarily contribute to the formation of this side product?

A3: Several factors during Fmoc-based solid-phase peptide synthesis can promote this unwanted modification:

  • Base-catalyzed elimination: The use of piperidine for Fmoc deprotection is the primary trigger.[1][4]

  • C-terminal position: The side reaction is most prominent for cysteine residues located at the C-terminus of the peptide, particularly when anchored to the resin via an ester linkage.[2][5]

  • Cysteine protecting group: The nature of the thiol protecting group plays a crucial role. Groups that are more susceptible to elimination under basic conditions will exacerbate the problem. The S-tert-butyl (StBu) group is known to be particularly problematic, while bulky groups like Trityl (Trt) offer better, though not complete, protection.[1][2]

Troubleshooting Guide

Problem: Significant (+51 Da) impurity detected in my C-terminal cysteine peptide.

This guide provides a systematic approach to troubleshoot and minimize the formation of 3-(1-piperidinyl)alanine.

Step 1: Identify the Root Cause

The workflow below illustrates the decision-making process for identifying the likely cause of the side reaction.

start Start: +51 Da Impurity Detected check_position Is Cysteine at the C-terminus? start->check_position check_synthesis Fmoc/tBu Synthesis with Piperidine? check_position->check_synthesis Yes not_applicable Issue may not be piperidinylalanine. Consult other resources. check_position->not_applicable No check_pg Which Cys Protecting Group (PG) was used? check_synthesis->check_pg Yes check_synthesis->not_applicable No stbu S-tBu check_pg->stbu acm S-Acm check_pg->acm trt S-Trt check_pg->trt other_pg Other PGs check_pg->other_pg cause_identified Likely Cause: β-Elimination and Piperidine Addition stbu->cause_identified High Propensity acm->cause_identified Moderate Propensity trt->cause_identified Lower Propensity other_pg->cause_identified Propensity Varies

Caption: Troubleshooting flowchart to identify the cause of the +51 Da impurity.

Step 2: Implement Mitigation Strategies

Based on the identified cause, select one or more of the following strategies for your next synthesis. The choice will depend on the required purity, complexity of the peptide, and available resources.

The selection of an appropriate thiol protecting group for the C-terminal cysteine is the most critical factor. While the commonly used Trityl (Trt) group offers some protection, other groups have been shown to be more effective in preventing β-elimination.

Quantitative Comparison of Cysteine Protecting Groups

The following table summarizes the extent of side product formation with different protecting groups under stress conditions (20% piperidine in DMF for 24 hours) for the model peptide H-Leu-Ala-Cys-OH synthesized on a 2-chlorotrityl resin.[6]

Cysteine Protecting Group% Epimerization% N-piperidinyl-Ala FormationTotal Side Products (%)
Mmt (4-methoxytrityl) 1.80.22.0
Thp (tetrahydropyranyl) 2.00.32.3
Trt (trityl)7.61.18.7
Acm (acetamidomethyl)10.51.512.0
StBu (S-tert-butyl)26.14.830.9

Recommendation: For syntheses sensitive to 3-(1-piperidinyl)alanine formation, using Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Thp)-OH is highly recommended.[6][7]

Modifying the base or the deprotection cocktail can significantly reduce the extent of the side reaction.

Alternative Fmoc Deprotection Cocktails

ReagentConditionsKey AdvantageReference
4-Methylpiperidine (B120128) (4-MP) 30% 4-MP in 0.5 M OxymaPure-DMFShown to effectively minimize side reaction for C-terminal Cys(Mmt) and Cys(Thp).[6]
Piperazine (B1678402) 20% Piperazine, 0.1M HOBt in DMFCauses significantly less racemization and side product formation compared to piperidine.[8]
DBU/Piperazine 2% DBU, 5% piperazine in NMPOffers rapid deprotection while suppressing side reactions like diketopiperazine formation.[9]

Recommendation: If changing the cysteine protecting group is not feasible, switching to a milder deprotection cocktail, such as one containing 4-methylpiperidine or piperazine, is a viable alternative.

For particularly challenging sequences or when the highest purity is required, alternative synthetic methodologies can be employed to circumvent the problem altogether.

Workflow for Advanced Synthesis Strategies

start Standard SPPS leads to high impurity levels option1 Side-Chain Anchoring start->option1 option2 Native Chemical Ligation (NCL) start->option2 desc1 Synthesize peptide with Cys anchored via its side chain. Cleavage yields C-terminal Cys. option1->desc1 desc2 Synthesize peptide-thioester and a separate C-terminal Cys fragment. Ligate them. option2->desc2 result Target Peptide with Minimized Side Product desc1->result desc2->result

Caption: Advanced strategies to avoid C-terminal cysteine side reactions.

  • Side-Chain Anchoring: Instead of attaching the C-terminal cysteine to the resin via its carboxyl group, it is anchored through its thiol side chain using a suitable linker. This protects the C-terminus during the synthesis and avoids the formation of the ester bond that is prone to elimination.[2]

  • Native Chemical Ligation (NCL): This strategy involves synthesizing the main peptide chain as a C-terminal thioester and then ligating it to a separately prepared cysteine residue or a short cysteine-containing peptide. This completely avoids exposing the C-terminal cysteine to repeated piperidine treatments.[3]

Detailed Experimental Protocols

Protocol 1: Fmoc Deprotection using 30% 4-Methylpiperidine with OxymaPure

This protocol is recommended when using Fmoc-Cys(Mmt)-OH or Fmoc-Cys(Thp)-OH for the C-terminal residue.[6]

  • Reagent Preparation:

    • Prepare a 0.5 M solution of OxymaPure in DMF.

    • To 7 ml of this solution, add 3 ml of 4-methylpiperidine to obtain a final concentration of 30% (v/v) 4-methylpiperidine.

  • Deprotection Procedure:

    • Swell the peptidyl-resin in DMF.

    • Drain the DMF.

    • Add the freshly prepared 30% 4-methylpiperidine/0.5 M OxymaPure-DMF solution to the resin.

    • Allow the reaction to proceed for the standard deprotection time used in your laboratory (e.g., 2 x 10 minutes).

    • Wash the resin thoroughly with DMF to remove all traces of the deprotection solution before proceeding to the next coupling step.

Protocol 2: General On-Resin Quantification of Side Product Formation (Stress Test)

This protocol can be used to evaluate the propensity of a particular protecting group or deprotection condition to cause side product formation.[6]

  • Peptide Assembly:

    • Synthesize the model tripeptide, for example, Boc-Leu-Ala-Cys(PG)-O-2-CT-resin, where PG is the protecting group to be tested.

  • Stress Treatment:

    • After the final coupling, treat the peptidyl-resin with the deprotection solution to be tested (e.g., 20% piperidine in DMF) for an extended period (e.g., 24 hours) at room temperature. This simulates the cumulative exposure during a long synthesis.

  • Cleavage and Analysis:

    • Wash the resin thoroughly.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

    • Precipitate the peptide in cold ether, centrifuge, and dry.

    • Analyze the crude peptide by HPLC and LC-MS to quantify the percentage of the desired peptide, the epimerized product, and the 3-(1-piperidinyl)alanine adduct.

References

Technical Support Center: Troubleshooting Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting incomplete disulfide bond formation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of disulfide-bonded proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete disulfide bond formation?

Incomplete disulfide bond formation can stem from several factors related to the expression system, cellular environment, and the protein's intrinsic properties. Key causes include:

  • Reducing Cellular Environments: The cytoplasm of most cells, including E. coli, is a reducing environment due to the presence of systems like thioredoxin and glutathione (B108866), which actively prevent disulfide bond formation.[1][2][3]

  • Suboptimal Expression System: Using an expression host that lacks the necessary machinery for oxidative folding can lead to misfolded or reduced protein. For example, standard E. coli strains are not equipped to form disulfide bonds in the cytoplasm.[2]

  • Cellular Stress and Metabolism: In mammalian cell cultures, such as CHO cells, metabolic stress can lead to the release of reducing enzymes like thioredoxins into the cell culture fluid upon cell lysis, causing disulfide bond reduction post-harvest.[4][5] An unfolded protein response (UPR) can also impact the folding machinery of the endoplasmic reticulum (ER).[6]

  • Insufficient Catalysis: The enzymes responsible for disulfide bond formation and isomerization, such as Protein Disulfide Isomerase (PDI) in eukaryotes or the Dsb system in bacteria, may be overwhelmed by high levels of protein expression.[7][8][9]

  • Process-Induced Reduction: Chemical conditions during purification or storage, such as the presence of residual reducing agents or suboptimal pH, can lead to the cleavage of existing disulfide bonds.[6][8] Thiol reactivity is pH-dependent, with alkaline conditions favoring the reactive thiolate anion form required for bond formation.[8]

  • Protein-Specific Challenges: Proteins with a high number of cysteine residues are more prone to mispairing and forming incorrect disulfide linkages, a phenomenon known as scrambling.[8][10][11]

Q2: How can I detect if my protein has incomplete or incorrect disulfide bonds?

Several analytical techniques can be used to assess the disulfide bond status of a protein. The choice of method depends on whether you need quantitative data, precise mapping of linkages, or a simple qualitative assessment.

  • Non-reducing vs. Reducing SDS-PAGE: This is a simple and rapid method to qualitatively assess the presence of inter-chain disulfide bonds. When a protein with inter-chain bonds is run on an SDS-PAGE gel without a reducing agent (like DTT or BME), it will migrate at a higher molecular weight than when the bonds are broken by a reducing agent.[12] A lack of a mobility shift suggests incomplete inter-chain bond formation.

  • Ellman's Assay (DTNB): This colorimetric assay quantifies the number of free sulfhydryl (-SH) groups in a protein sample.[12][13] By comparing the free thiol content before and after complete reduction of the protein, one can infer the number of disulfide bonds.[12][14]

  • Mass Spectrometry (MS): Considered the "gold standard," mass spectrometry coupled with liquid chromatography (LC-MS) provides the most detailed information.[15][16] Through a technique called peptide mapping under non-reducing conditions, it can precisely identify which cysteine residues are linked, confirming correct pairing and detecting any scrambled or unformed bonds.[12][15][17]

  • Other Techniques: Methods like X-ray crystallography and NMR can provide structural information about disulfide bonds but require large amounts of pure sample and are low-throughput.[15][18] Fluorescence spectroscopy and chromatography can also be used to detect free thiols.[19]

Q3: My protein is expressed in E. coli and is not properly folded. What strategies can I use to improve disulfide bond formation?

Since the E. coli cytoplasm is reducing, several strategies have been developed to produce correctly folded, disulfide-bonded proteins:

  • Secretion to the Periplasm: The E. coli periplasm is an oxidizing environment containing the Dsb enzyme system that catalyzes disulfide bond formation and isomerization.[1][8] By adding an N-terminal signal peptide (e.g., PelB, OmpA) to your protein, you can direct it to the periplasm for folding.[9][20] Co-expressing periplasmic foldases like DsbC can further enhance the yield of correctly folded protein.[20]

  • Cytoplasmic Expression in Engineered Strains: Specialized E. coli strains, such as SHuffle® or Origami™, have been engineered with mutations in their cytoplasmic reducing pathways (e.g., trxB and gor genes).[2][3][21] These mutations create a more oxidizing cytoplasm, allowing disulfide bonds to form. Co-expressing a cytoplasmic disulfide isomerase like DsbC is often recommended to correct any mispaired bonds.[1][2]

  • In Vitro Refolding: If your protein is expressed as insoluble inclusion bodies, you can purify these aggregates, solubilize them with a denaturant (e.g., urea, guanidine (B92328) HCl), and reduce all cysteines. The protein is then refolded by removing the denaturant in a controlled redox buffer (e.g., containing a glutathione GSSG/GSH system) to allow for the formation of native disulfide bonds.[1][11]

Q4: I'm using a mammalian expression system (e.g., CHO cells) and observing heterogeneity. How can I optimize the process?

In mammalian cells, disulfide bond formation occurs in the endoplasmic reticulum (ER), a process catalyzed by the PDI family of enzymes.[22][23] Issues often arise from cellular stress or downstream processing.

  • Optimize Cell Culture Conditions: The redox state of the culture medium is critical.[24] Supplementing the medium with copper sulfate (B86663) can act as an oxidizing agent and facilitate disulfide bond formation.[24] Monitoring and controlling metabolic shifts, such as the lactate-to-pyruvate ratio, can help prevent the creation of a reducing environment in the harvested cell culture fluid.[25]

  • Minimize Cell Shear during Harvest: Mechanical stress during harvest can cause cell lysis, releasing intracellular reducing enzymes (e.g., thioredoxin reductase, glutathione reductase) into the supernatant, which can then reduce the disulfide bonds of your secreted protein.[4][5]

  • Enhance the Cellular Folding Machinery: In some cases, overexpression of ER-resident chaperones and foldases, like PDI, can improve the folding capacity of the host cells, especially for difficult-to-express proteins.[7]

Quantitative Data Summary

Table 1: Comparison of Common Analytical Methods for Disulfide Bond Characterization
MethodPrincipleInformation ProvidedThroughputQuantitationStrengthsLimitations
Mass Spectrometry (Peptide Mapping) Protein is digested under non-reducing conditions; disulfide-linked peptides are analyzed by LC-MS/MS.[12][15]Precise location of all inter- and intra-chain disulfide bonds; identifies scrambled linkages.[12][16]Low to MediumRelative quantitation of isoforms is possible.High specificity and sensitivity; considered the "gold standard" for characterization.[12]Labor-intensive, requires specialized equipment.
SDS-PAGE (Reducing vs. Non-reducing) Protein is separated on a gel with and without a reducing agent to break inter-chain bonds.[12]Indicates the presence of inter-chain disulfide bonds by a shift in molecular weight.[12]HighQualitative / Semi-quantitativeSimple, rapid, and widely accessible for a coarse assessment.[12]Provides no information on specific pairings or intra-chain bonds; low resolution.[12]
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups to produce a colored product measured at 412 nm.[12][14]Quantifies the total number of free cysteine residues.[12]HighQuantitativeRapid and simple for quantifying the overall extent of disulfide bond formation.[12][13]Indirect method; does not identify which cysteines are bonded; can be susceptible to interference.[12]

Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Incomplete Disulfide Bonds

G start Problem: Incomplete Disulfide Bond Formation detect 1. Detect Free Thiols (Ellman's Assay) and Assess Gross Structure (Non-reducing SDS-PAGE) start->detect is_incomplete Free Thiols Detected or Incorrect MW Shift? detect->is_incomplete analyze_ms 2. Characterize Linkages (LC-MS Peptide Mapping) is_incomplete->analyze_ms Yes end Correct Disulfide Bonds Formed is_incomplete->end No root_cause 3. Identify Root Cause analyze_ms->root_cause ecoli Expression System: E. coli root_cause->ecoli Expression mammalian Expression System: Mammalian (CHO) root_cause->mammalian Expression downstream Problem in Purification/Storage root_cause->downstream Process solution_ecoli Optimize E. coli Strategy: - Secrete to Periplasm - Use Engineered Strain - In Vitro Refolding ecoli->solution_ecoli solution_mammalian Optimize Mammalian Process: - Adjust Culture Media (e.g., add CuSO4) - Minimize Harvest Shear - Control Metabolism mammalian->solution_mammalian solution_downstream Optimize Downstream: - Remove Reducing Agents - Control pH - Add Stabilizers downstream->solution_downstream solution_ecoli->end solution_mammalian->end solution_downstream->end

Caption: A logical workflow for diagnosing and resolving incomplete disulfide bond formation.

Diagram 2: Disulfide Bond Formation Pathway in the ER

G cluster_ER ER Lumen Ero1_ox Ero1 (oxidized) PDI_red PDI (reduced) -SH HS- Ero1_ox->PDI_red e- Ero1_red Ero1 (reduced) Ero1_red->Ero1_ox e- O2 O2 Ero1_red->O2 e- PDI_ox PDI (oxidized) -S-S- PDI_red->PDI_ox Protein_red Reduced Protein -SH HS- PDI_ox->Protein_red e- Protein_ox Folded Protein -S-S- Protein_red->Protein_ox Protein_ox->PDI_red H2O2 H2O2

Caption: Catalytic cycle of PDI and Ero1 for oxidative protein folding in the ER.

Diagram 3: General Analytical Workflow for Disulfide Bond Mapping

G start Protein Sample alkylation 1. Alkylate Free Thiols (e.g., with Iodoacetamide) start->alkylation digestion 2. Non-reducing Proteolytic Digestion (e.g., with Trypsin) alkylation->digestion lc 3. LC Separation digestion->lc ms 4. MS/MS Analysis lc->ms data 5. Data Analysis (Identify Disulfide-Linked Peptides) ms->data result Disulfide Bond Map data->result

Caption: Standard bottom-up mass spectrometry workflow for disulfide bond analysis.

Experimental Protocols

Protocol 1: Quantifying Free Thiols using Ellman's Assay

This protocol is adapted from standard methods for determining free sulfhydryl groups.[13]

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color that can be quantified by measuring absorbance at 412 nm.[14]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Protein Sample: Purified protein in a compatible buffer (avoid buffers containing thiols).

  • Standard: Cysteine or reduced glutathione solution of known concentration.

  • UV-Vis Spectrophotometer and cuvettes.

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the cysteine standard (e.g., 0 to 150 µM) in Reaction Buffer.

    • For each standard, mix 50 µL of the standard with 950 µL of Reaction Buffer in a cuvette.

    • Add 20 µL of DTNB Stock Solution, mix, and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. concentration to generate a standard curve.

  • Prepare Protein Sample:

    • Dilute the protein sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in Reaction Buffer. A parallel blank containing only the buffer should be prepared.

  • Reaction and Measurement:

    • In a cuvette, mix 50 µL of the protein sample with 950 µL of Reaction Buffer.

    • Add 20 µL of DTNB Stock Solution. Mix gently and incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm against the sample blank (which contains everything except DTNB).

  • Calculation:

    • Use the standard curve to determine the molar concentration of free thiols in the sample.

    • Calculate the number of free thiols per mole of protein using the known protein concentration.

To determine the total number of cysteines (and thus infer disulfide bonds): Repeat the assay with a sample that has been fully reduced (e.g., by incubation with excess DTT) and subsequently desalted to remove the reducing agent. The number of disulfide bonds = (Total thiols after reduction - Free thiols before reduction) / 2.

Protocol 2: Analysis by Non-Reducing vs. Reducing SDS-PAGE

Principle: This method visualizes shifts in protein migration due to the presence or absence of inter-chain disulfide bonds. Breaking these bonds with a reducing agent will typically cause the protein or its subunits to migrate faster on the gel (appear at a lower molecular weight).[12]

Materials:

  • Purified protein sample.

  • 2x Laemmli Sample Buffer (Non-reducing): Standard formulation without DTT or β-mercaptoethanol.

  • 2x Laemmli Sample Buffer (Reducing): Standard formulation with 100 mM DTT or 5% β-mercaptoethanol added.

  • SDS-PAGE gel and electrophoresis system.

  • Protein stain (e.g., Coomassie Brilliant Blue).

Procedure:

  • Sample Preparation:

    • Non-reducing sample: Mix 15 µL of your protein sample with 15 µL of 2x Non-reducing Sample Buffer.

    • Reducing sample: Mix 15 µL of your protein sample with 15 µL of 2x Reducing Sample Buffer.

  • Denaturation:

    • Heat both samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the non-reducing and reducing samples in adjacent lanes on an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining and Analysis:

    • Stain the gel with Coomassie Blue and then destain to visualize the protein bands.

    • Interpretation: Compare the migration of the protein in the non-reducing lane to the reducing lane. A band shift to a lower apparent molecular weight in the reducing lane indicates the presence of inter-chain disulfide bonds in the original sample. If the bands in both lanes migrate identically, it may suggest a lack of inter-chain disulfide bonds or that the protein is a monomer.

References

Technical Support Center: Enhancing Cyclic Peptide Yields with Z-Protected Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving the yield of cyclic peptides through disulfide bond formation, with a focus on the strategic use of Z-protected cysteine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Z-group (Benzyloxycarbonyl) in cysteine residues during cyclic peptide synthesis?

A1: The Z-group (benzyloxycarbonyl) is an amine-protecting group. In the context of cysteine, it is typically used to protect the α-amino group of the cysteine amino acid (Z-Cys-OH). This protection is crucial during the synthesis of the linear peptide chain to prevent unwanted side reactions at the N-terminus. For cyclization via disulfide bond formation, the thiol groups of the cysteine residues are the reactive sites. The Z-group on a cysteine residue not involved in the peptide backbone would need to be cleaved before the final cyclization step if that amine were required to be free. However, the primary role of Z-protection in peptide synthesis is to control the reactivity of amino groups during chain elongation.

Q2: Can (Z-Cys-OH)₂ be used directly to form disulfide bonds?

A2: While not a commonly cited specific reagent, a homodimer of Z-protected cysteine, denoted as (Z-Cys-OH)₂, can theoretically act as an oxidizing agent to facilitate disulfide bond formation in a thiol-disulfide exchange reaction with the free thiol groups of the linear peptide. In this scenario, the (Z-Cys-OH)₂ would be reduced to Z-Cys-OH while the peptide is oxidized to form the intramolecular disulfide bridge. However, more common and efficient oxidizing agents are typically used for this purpose.

Q3: What are the most common causes of low yield in cyclic peptide synthesis via disulfide bond formation?

A3: Low yields are a frequent challenge and can stem from several factors:

  • Intermolecular disulfide bond formation: This leads to dimers and oligomers instead of the desired cyclic monomer.

  • Oxidation of other sensitive residues: Amino acids like methionine and tryptophan can be oxidized by harsh reagents.

  • Suboptimal reaction conditions: Incorrect pH, temperature, or solvent can hinder the reaction.

  • Peptide aggregation: The linear peptide may aggregate before it has a chance to cyclize.

  • Steric hindrance: Bulky amino acids near the cysteine residues can impede cyclization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no formation of the desired cyclic peptide Inefficient oxidation of thiol groups.Optimize the oxidizing agent. Common options include air oxidation (slow), DMSO, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or iodine. For sensitive peptides, milder reagents are preferable.
High concentration of the linear peptide leading to intermolecular reactions.Perform the cyclization reaction at high dilution (typically 0.1-1 mg/mL) to favor intramolecular cyclization.
Incorrect pH of the reaction buffer.The optimal pH for disulfide bond formation is typically between 7.5 and 8.5. Perform small-scale pH screening to find the optimal condition for your specific peptide.
Formation of multiple products (dimers, oligomers) Peptide concentration is too high.As mentioned above, use high dilution conditions. A slow addition of the linear peptide to the reaction vessel can also help maintain a low effective concentration.
Unfavorable peptide conformation for cyclization.Introduce turn-inducing residues like glycine (B1666218) or proline in the linear peptide sequence to pre-organize it for cyclization.
Side reactions and degradation of the peptide Oxidation of sensitive amino acids (e.g., Met, Trp).Use a milder and more specific oxidizing agent. Avoid overly harsh conditions such as high temperatures or extreme pH.
Racemization at the C-terminal amino acid.If cyclization involves activation of the C-terminus, use coupling reagents known to suppress racemization, such as those combined with ethyl cyanohydroxyiminoacetate (Oxyma).

Experimental Protocols

Protocol 1: General On-Resin Cyclization via Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge while the peptide is still attached to the solid support, which can help minimize intermolecular side reactions.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The cysteine residues intended for the disulfide bridge should have their thiol groups protected with an orthogonal protecting group (e.g., Trt, Mmt, or Acm).

  • Selective Deprotection: Once the linear peptide is fully assembled, selectively remove the thiol protecting groups. For example, Trt and Mmt groups can be cleaved with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • On-Resin Oxidation:

    • Wash the resin thoroughly with DCM and then with the reaction buffer (e.g., N,N-dimethylformamide (DMF) or a mixture of water and an organic solvent).

    • Add the oxidizing agent. A common choice is a solution of iodine (I₂) in DMF or a mixture of DMSO in an appropriate buffer.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction progress using a qualitative test like the Ellman's test to check for free thiols.

  • Cleavage and Deprotection: After confirming the completion of cyclization, wash the resin extensively to remove excess oxidizing agent. Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Cyclization via Disulfide Bond Formation

This protocol is performed after the linear peptide has been cleaved from the resin.

  • Peptide Synthesis and Cleavage: Synthesize the linear peptide with protected cysteine residues as described above. Cleave the peptide from the resin and deprotect all side chains, including the thiol protecting groups, using a suitable cleavage cocktail.

  • Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC to ensure high purity before proceeding to the cyclization step.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in a suitable reaction buffer at a high dilution (0.1-1 mg/mL). The buffer is typically aqueous and maintained at a pH of 7.5-8.5. Organic co-solvents like acetonitrile (B52724) or methanol (B129727) can be added to improve solubility.

    • Add the oxidizing agent. Air oxidation can be achieved by stirring the solution open to the atmosphere for 24-48 hours. For faster and more controlled oxidation, agents like DMSO (5-20% v/v), K₃[Fe(CN)₆], or H₂O₂ can be used.

    • Monitor the reaction by RP-HPLC or LC-MS to track the disappearance of the linear peptide and the formation of the cyclic product.

  • Quenching and Purification: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a scavenger like methionine). Purify the cyclic peptide by RP-HPLC.

Quantitative Data Summary

The following table summarizes typical yield improvements observed when optimizing key parameters in cyclic peptide synthesis via disulfide bond formation. The values are illustrative and can vary significantly based on the peptide sequence and specific conditions.

Parameter Optimized Condition Typical Yield Range (%) Notes
Peptide Concentration High Concentration ( > 5 mg/mL)5 - 20Prone to oligomerization.
High Dilution (0.1 - 1 mg/mL)40 - 80Favors intramolecular cyclization.
pH Acidic (pH < 6)< 10Thiol-disulfide exchange is slow.
Neutral to Mildly Basic (pH 7.5 - 8.5)50 - 90Optimal for thiolate formation and oxidation.
Oxidizing Agent Air Oxidation30 - 60Slow and can be incomplete.
DMSO60 - 85Generally efficient and mild.
K₃[Fe(CN)₆]70 - 95Fast and effective, but can be harsh.

Visualizations

Experimental_Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization Cyclization cluster_purification Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification_Linear RP-HPLC Purification of Linear Peptide Cleavage->Purification_Linear High_Dilution High Dilution in Buffer (pH 7.5-8.5) Purification_Linear->High_Dilution Purified Linear Peptide Oxidation Addition of Oxidizing Agent High_Dilution->Oxidation Monitoring Reaction Monitoring (LC-MS/HPLC) Oxidation->Monitoring Purification_Cyclic RP-HPLC Purification of Cyclic Peptide Monitoring->Purification_Cyclic Crude Cyclic Peptide Characterization Characterization (MS, NMR) Purification_Cyclic->Characterization

Caption: Workflow for solution-phase cyclic peptide synthesis.

Troubleshooting_Logic Start Low Cyclic Peptide Yield Check_Purity Check Purity of Linear Peptide Start->Check_Purity Check_Conditions Review Cyclization Conditions Start->Check_Conditions Check_Byproducts Analyze Byproducts (MS) Start->Check_Byproducts Impure Impure Linear Peptide Check_Purity->Impure Purity < 95% Concentration Concentration too high? Check_Conditions->Concentration Oligomers Dimers/Oligomers Detected Check_Byproducts->Oligomers Degradation Degradation Products Detected Check_Byproducts->Degradation Repurify Re-purify Linear Peptide Impure->Repurify pH_Incorrect pH incorrect? Concentration->pH_Incorrect No Decrease_Conc Use High Dilution Concentration->Decrease_Conc Yes Oxidizer_Inefficient Oxidizer inefficient? pH_Incorrect->Oxidizer_Inefficient No Adjust_pH Optimize pH (7.5-8.5) pH_Incorrect->Adjust_pH Yes Change_Oxidizer Try Different Oxidizer Oxidizer_Inefficient->Change_Oxidizer Yes Oligomers->Decrease_Conc Degradation->Change_Oxidizer Milder Conditions

Caption: Troubleshooting logic for low cyclic peptide yield.

stability of the Z-protecting group under various SPPS conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols regarding the stability of the benzyloxycarbonyl (Z or Cbz) protecting group under various Solid-Phase Peptide Synthesis (SPPS) conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the Z-group to standard Fmoc-SPPS conditions?

The Z-group is highly stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions used for Fmoc group removal, typically 20-50% piperidine (B6355638) in DMF, making it fully orthogonal to the Fmoc protecting group strategy.[1][2]

Q2: I am performing an Fmoc/tBu synthesis. Will my N-terminal Z-group survive the final TFA cleavage step?

The Z-group is generally considered stable to the acidic conditions used for final cleavage and side-chain deprotection in Fmoc-SPPS (e.g., 95% TFA with scavengers).[3][4] However, this stability is not absolute. Prolonged exposure to strong TFA cocktails, especially for more than 2-4 hours, can lead to partial or complete cleavage of the Z-group.[5] For peptides with fragile sequences or where complete retention of the Z-group is critical, cleavage time should be minimized.

Q3: My analysis shows partial loss of the Z-group after TFA cleavage. What could be the cause?

Partial loss of the Z-group during the final TFA cleavage step can be attributed to several factors:

  • Prolonged Cleavage Time: Exposing the peptide-resin to the TFA cocktail for an extended period (e.g., > 4 hours) can result in premature removal of the Z-group.[5][6]

  • Elevated Temperature: Performing the cleavage at temperatures significantly above room temperature can increase the rate of acid-catalyzed deprotection.

  • "Super-acid" Conditions: While standard TFA is used for tBu-based group removal, the Z-group requires much stronger acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for efficient cleavage, conditions typical of Boc-SPPS.[5][7]

Q4: Under what conditions is the Z-group definitively cleaved?

The Z-group is reliably cleaved under the following conditions:

  • Strong Acids: Treatment with very strong acids such as HF, HBr in acetic acid, or TFMSA will efficiently remove the Z-group. This is the basis of its use in the Boc/Bzl protection strategy.[3][5]

  • Catalytic Hydrogenation: The Z-group can be cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This method is orthogonal to most other protecting groups used in SPPS but is not performed while the peptide is on the solid support.[3]

Q5: Can I use the Z-group to protect an amino acid side chain in Fmoc-SPPS?

Yes, the Z-group is an excellent choice for side-chain protection (e.g., Z-Lys) in an Fmoc/tBu strategy when you need that specific side chain to remain protected after the standard TFA cleavage. The protected peptide fragment can then be cleaved from the resin and the Z-group can be removed later in solution via hydrogenation.[3]

Stability of the Z-Protecting Group Under Various Conditions

The following table summarizes the stability of the Z-group under common conditions encountered during solid-phase peptide synthesis.

Reagent/ConditionSPPS StrategyPurposeZ-Group StabilityReference(s)
20-50% Piperidine in DMFFmocFmoc deprotectionStable [1][8]
Trifluoroacetic Acid (TFA) (e.g., 95%)FmocCleavage & DeprotectionLargely Stable (Potential for slow cleavage over >2-4 hrs)[3][4][5]
25-50% TFA in DCMBocBoc deprotectionStable [3][7]
Hydrogen Fluoride (HF)BocFinal Cleavage & DeprotectionLabile [5]
Trifluoromethanesulfonic acid (TFMSA)BocFinal Cleavage & DeprotectionLabile [5]
H₂ / Palladium (Pd) catalystN/A (Solution)Selective Z-group removalLabile [3]

Experimental Protocols

Protocol: Testing Z-Group Stability to TFA Cleavage Cocktail

This protocol outlines a method to quantify the stability of a Z-protected amino acid on a resin under standard TFA cleavage conditions.

1. Materials:

  • Z-protected amino acid loaded onto a suitable resin (e.g., Z-Leu-Wang resin).

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Dichloromethane (DCM), analytical grade.

  • Dimethylformamide (DMF), analytical grade.

  • Cold diethyl ether (peroxide-free).

  • HPLC system with a C18 column.

  • Mass Spectrometer (MS).

2. Procedure:

  • Resin Preparation: Swell a known amount of the Z-Leu-Wang resin (e.g., 25 mg) in DCM for 30 minutes in a reaction vessel.

  • Washing: Drain the DCM and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove any impurities.

  • TFA Treatment: Add the TFA cleavage cocktail (e.g., 1 mL) to the resin.

  • Incubation: Gently agitate the resin slurry at room temperature. Take aliquots of the cleavage solution at specific time points (e.g., 1 hr, 2 hrs, 4 hrs, 8 hrs).

  • Peptide Precipitation: For each time point, precipitate the cleaved product by adding the TFA aliquot to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the aliquot).

  • Isolation: Centrifuge the tube to pellet the product, decant the ether, and allow the pellet to air dry.

  • Analysis:

    • Dissolve the dried pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze the sample by HPLC-MS.

    • Identify and integrate the peaks corresponding to the Z-protected peptide (Z-Leu) and the deprotected peptide (Leu).

  • Quantification: Calculate the percentage of Z-group remaining at each time point using the peak areas from the HPLC chromatogram.

    • % Z-Group Stability = [Area(Z-Leu) / (Area(Z-Leu) + Area(Leu))] x 100

Diagrams

Z_Group_Stability_Workflow cluster_SPPS SPPS Conditions cluster_Cleavage Definitive Cleavage Methods Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Fmoc_Cleavage Fmoc Final Cleavage (95% TFA) Strong_Acid Strong Acid (HF, TFMSA) Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd) Z_Group Z-Protecting Group Z_Group->Fmoc_Deprotection Stable Z_Group->Boc_Deprotection Stable Z_Group->Fmoc_Cleavage Largely Stable (Time Dependent) Z_Group->Strong_Acid Labile Z_Group->Hydrogenolysis Labile

Caption: Logical relationship of Z-group stability to common SPPS reagents.

Stability_Test_Workflow start Start: Z-Protected Peptide-Resin swell 1. Swell Resin in DCM start->swell wash 2. Wash Resin (DMF & DCM) swell->wash treat 3. Treat with TFA Cocktail wash->treat incubate 4. Incubate at RT (Take time points) treat->incubate precipitate 5. Precipitate Peptide in Cold Ether incubate->precipitate isolate 6. Isolate Crude Peptide precipitate->isolate analyze 7. Analyze by HPLC-MS isolate->analyze quantify 8. Quantify % Stability (Peak Area Analysis) analyze->quantify end End: Stability Data quantify->end

Caption: Experimental workflow for testing Z-group stability.

References

Technical Support Center: Managing Peptides with (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptide sequences containing the (Z-Cys-OH)2 moiety. The focus is on managing and mitigating peptide aggregation, a common challenge in handling cysteine-rich sequences, particularly those involving disulfide bridges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound refers to a homodimer of L-cysteine where the amino termini are protected by a benzyloxycarbonyl (Z) group, and the two monomers are linked by a disulfide bond. Peptides containing this or similar disulfide-linked cysteine structures are prone to aggregation for several reasons:

  • Hydrophobic Interactions: The Z-group and the peptide backbone can introduce significant hydrophobicity, promoting self-association to minimize contact with aqueous solvents.[1]

  • Intermolecular Hydrogen Bonding: Peptide chains can form extensive networks of hydrogen bonds, leading to the formation of β-sheet structures, which are a hallmark of aggregation.[1][2]

  • Incorrect Disulfide Bridging: Inter-chain disulfide bonds can form incorrectly, leading to oligomerization and polymerization instead of the desired intra-chain bond.

Q2: What are the primary factors influencing the aggregation of my cysteine-containing peptide?

Aggregation is multifactorial and is influenced by both intrinsic and extrinsic factors.

  • Intrinsic Factors:

    • Amino Acid Sequence: The primary sequence dictates the overall hydrophobicity and charge of the peptide. Peptides with over 50% hydrophobic residues are often poorly soluble.[1][3] The arrangement of hydrophobic and hydrophilic residues is also critical.[4]

    • Secondary Structure Propensity: Sequences with a high tendency to form β-sheets are more likely to aggregate.[2][4]

  • Extrinsic Factors:

    • pH: The pH of the solution affects the net charge of the peptide. Peptides are often least soluble at their isoelectric point (pI) where the net charge is zero. Adjusting the pH away from the pI can increase solubility.[5]

    • Temperature: Higher temperatures can increase the rate of aggregation for some peptides, though for others, gentle warming can aid dissolution.[3][6] The effect is sequence-dependent.

    • Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.

    • Ionic Strength: The type and concentration of salts in the buffer can either shield charges and promote aggregation or help solubilize the peptide.[6]

Q3: How does the Z-protecting group affect solubility and stability?

The benzyloxycarbonyl (Z) group is a protecting group used during peptide synthesis.[7] While essential for synthesis, its hydrophobicity can reduce the solubility of the final peptide in aqueous buffers. The stability of the Z-group is generally high under neutral and mildly acidic conditions but can be cleaved under strong acidic conditions (e.g., HBr in acetic acid) or by catalytic hydrogenation, which are typically not conditions used for peptide storage.

Troubleshooting Guides

Problem: My lyophilized peptide containing this compound will not dissolve.

This is a common issue stemming from the peptide's hydrophobicity and tendency to aggregate. Follow this systematic approach to find a suitable solvent.

Troubleshooting Workflow for Peptide Solubilization

G cluster_0 Initial Solubilization Attempts cluster_1 pH-Based Adjustments cluster_2 Organic Solvents & Chaotropes start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, oxygen-free water or buffer (pH 7) start->water sonicate Briefly sonicate (3x 10s on ice) and/or gently warm water->sonicate assess Assess Peptide Net Charge sonicate->assess If Insoluble acidic Net Charge > 0 (Basic Peptide): Try 10% Acetic Acid or 0.1% TFA assess->acidic basic Net Charge < 0 (Acidic Peptide): Try 10% NH4OH or 0.1M NH4HCO3 assess->basic organic If still insoluble (likely hydrophobic): Dissolve in minimal DMSO, DMF, or ACN, then slowly dilute with aqueous buffer assess->organic If Net Charge ≈ 0 (Neutral/Hydrophobic) end_s Peptide Solubilized acidic->end_s basic->end_s chaotropes For severe aggregation (gels): Use chaotropic agents like 6M Guanidine-HCl or 8M Urea organic->chaotropes If precipitation occurs upon dilution organic->end_s chaotropes->end_s end_f Aggregation is severe. Consider resynthesis with solubilizing strategies. chaotropes->end_f

Caption: Workflow for troubleshooting peptide insolubility.

Key Considerations:

  • Test Small: Always test solubility on a small amount of peptide before dissolving the entire sample.[3]

  • Avoid DMSO (If Possible): While a powerful solvent, DMSO should be used with caution for cysteine-containing peptides as it can potentially lead to oxidation, though this is more of a concern for free thiols than disulfide bonds.[1][3]

  • Oxygen-Free Buffers: For long-term stability, especially if there's any risk of disulfide exchange, using de-gassed or oxygen-free buffers is recommended.[3]

Problem: My peptide solution becomes cloudy or forms a precipitate over time.

This indicates that the peptide is aggregating out of solution. This can be due to factors like temperature fluctuations, pH shifts, or freeze-thaw cycles.

Mitigation Strategies:

  • Storage Conditions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • pH Optimization: The stability of disulfide bonds can be pH-dependent. For some cyclic peptides, optimal stability is found at a slightly acidic pH (e.g., around 3.0-5.0).[8] Conversely, higher pH (>8) can accelerate the oxidation of any free cysteines.

  • Reducing Agents: If you suspect disulfide scrambling (inter-chain bond formation), it may be necessary to reduce all disulfide bonds with an agent like Dithiothreitol (DTT) and then refold the peptide under controlled oxidizing conditions.[9] Note that this will cleave the intended this compound disulfide bond.

  • Lower Concentration: Work with the lowest peptide concentration feasible for your experiment.

Problem: I am unsure if the disulfide bond is correctly formed and intact.

Verifying the integrity of the disulfide bond and the monomeric state of the peptide is crucial.

Characterization Workflow

G cluster_hplc Chromatographic Analysis cluster_ms Mass Spectrometry Analysis cluster_confirm Structural Confirmation start Solubilized Peptide Sample hplc Analyze via Reversed-Phase HPLC (RP-HPLC) start->hplc ms Analyze via Mass Spectrometry (LC-MS) start->ms hplc_agg Observation: Broad peaks or multiple peaks indicate aggregation or impurities. hplc->hplc_agg ms_intact Intact Mass Analysis: Confirm expected molecular weight. (Mass should match the dimer). ms->ms_intact ms_reduced Reduced Mass Analysis: Add DTT, re-analyze. Mass should match the monomer. ms->ms_reduced confirm Structure Verified ms_reduced->confirm

Caption: Experimental workflow for peptide characterization.

Data Summary Tables

Table 1: Influence of pH on Peptide Solubility and Stability

ConditionRationaleRecommended ActionCitations
pH = pI Peptide has a net charge of zero, minimizing electrostatic repulsion and often leading to aggregation.Adjust pH at least 2 units away from the isoelectric point (pI).[5]
pH < pI Peptide has a net positive charge, increasing solubility for basic peptides.For basic peptides (net charge > 0), use an acidic buffer (e.g., 10% acetic acid).[3]
pH > pI Peptide has a net negative charge, increasing solubility for acidic peptides.For acidic peptides (net charge < 0), use a basic buffer (e.g., 0.1M ammonium (B1175870) bicarbonate).[1][3]
pH ~3.0 For some cyclic disulfide peptides, this pH range showed optimal stability against degradation.Consider buffering in the pH 3.0-5.0 range for long-term storage if empirically validated.[8]
pH > 8.0 Can accelerate oxidation and disulfide scrambling if any free thiols are present.Avoid prolonged storage at high pH unless required for solubility.

Table 2: Common Solvents for Aggregated Peptides

Solvent/AdditiveTypeUse CaseCautionsCitations
Acetic Acid (10-25%) Acidic BufferDissolving basic peptides (net positive charge).Can be harsh; ensure compatibility with the assay.[3][9]
Ammonium Bicarbonate (0.1M) Basic BufferDissolving acidic peptides (net negative charge).Volatile; can be removed by lyophilization.[1]
DMSO, DMF, Acetonitrile Organic SolventsHighly hydrophobic peptides.Use minimal volume, then dilute slowly. DMSO is not ideal for free cysteines.[1][3]
Guanidine-HCl (6M), Urea (8M) Chaotropic AgentsDisrupts hydrogen bonds in severely aggregated peptides (gels).Will denature proteins; must be removed before functional assays.[1]
Dithiothreitol (DTT) Reducing AgentReverses disulfide bonds (both correct and incorrect).Use to break up aggregates caused by intermolecular disulfide bonds. The desired disulfide bond will also be broken.[9]

Key Experimental Protocols

Protocol 1: General Peptide Solubilization
  • Preparation: Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to pellet all lyophilized powder. Allow the peptide to warm to room temperature.[3]

  • Initial Test: Add the calculated volume of sterile, oxygen-free water or buffer (e.g., Tris or phosphate, pH 7) to a small aliquot of the peptide to achieve the desired concentration.[3]

  • Agitation: Vortex briefly. If not fully dissolved, proceed to sonication.

  • Sonication: Place the tube in an ice bath and sonicate for 10-second bursts. Repeat 2-3 times. This helps break up small aggregates.[3]

  • pH Adjustment: If the peptide remains insoluble, consult the charge characteristics (Table 1). Add a small amount of dilute acid (for basic peptides) or base (for acidic peptides) and vortex.

  • Organic Solvent: For highly hydrophobic peptides, dissolve the powder in a minimal volume of DMSO or acetonitrile. Once fully dissolved, add the aqueous buffer dropwise while vortexing to the final desired concentration.[3]

  • Verification: A properly solubilized peptide solution should be clear and free of particulates.[3]

Protocol 2: Characterization by RP-HPLC and LC-MS
  • Sample Preparation: Prepare a stock solution of the peptide at approximately 1 mg/mL using the optimized solvent from Protocol 1.

  • RP-HPLC Analysis:

    • Inject 10-20 µL of the sample onto a C18 reversed-phase column.

    • Use a standard gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution profile at 214 nm and 280 nm. A single, sharp peak is indicative of a pure, non-aggregated peptide. Broad or multiple peaks may suggest aggregation or impurities.[2]

  • LC-MS Analysis (Intact Mass):

    • Perform an LC-MS run using similar conditions.

    • Analyze the resulting mass spectrum to confirm the molecular weight of the peptide. The observed mass should correspond to the theoretical mass of the this compound containing peptide.[10]

  • LC-MS Analysis (Reduced Mass):

    • To a portion of the stock solution, add DTT to a final concentration of 10-20 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bond.

    • Perform an LC-MS run on the reduced sample.

    • The observed mass should now correspond to the theoretical mass of the monomeric Z-Cys-OH peptide.[11] This confirms the presence of a disulfide bond in the original sample.

References

Technical Support Center: Z-Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-group (benzyloxycarbonyl, Cbz) deprotection. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Z-group and why is it used in synthesis?

The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group, particularly in peptide synthesis. Introduced by Bergmann and Zervas, it is valued for its stability under various conditions, making it orthogonal to other protecting groups like Boc (acid-labile) and Fmoc (base-labile). This stability allows for selective deprotection strategies during complex syntheses.[1]

Q2: What are the primary methods for Z-group deprotection?

The two most common and effective methods for removing the Z-group are:

  • Catalytic Hydrogenolysis: This is a very mild method that involves the cleavage of the C-O bond of the carbamate (B1207046) using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[1]

  • Acidolysis: This method employs strong acids to cleave the Z-group. A common reagent for this is a solution of hydrogen bromide (HBr) in acetic acid (AcOH).[2] This approach is often used when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

Q3: What are scavengers and why are they necessary in Z-group deprotection?

Scavengers are nucleophilic compounds added to the deprotection reaction mixture. During acid-mediated cleavage of the Z-group, a reactive benzyl (B1604629) carbocation is generated. This carbocation can alkylate electron-rich amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products.[3][4][5] Scavengers "trap" these reactive carbocations, preventing them from modifying the target molecule.[3][4][5]

Q4: Can Z-group deprotection be incomplete? What are the signs?

Yes, deprotection can be incomplete. Signs of incomplete deprotection include:

  • The presence of the starting material in the reaction mixture, detectable by techniques like TLC or LC-MS.

  • In peptide synthesis, this can lead to the failure of the subsequent coupling reaction, resulting in truncated sequences.[3]

  • A complex mixture of products observed during analysis.

Q5: My peptide contains sulfur (cysteine or methionine). Can I use catalytic hydrogenolysis for Z-group deprotection?

Sulfur-containing compounds can "poison" the palladium catalyst used in hydrogenolysis, reducing its activity and potentially leading to incomplete deprotection.[6][7] While challenging, it is not impossible. Strategies to overcome this include using a higher catalyst load, specific additives, or alternative deprotection methods like acidolysis. For some sulfur-containing peptides, the addition of BF3-etherate has been shown to suppress the inhibitory effects of sulfur.[6][7]

Troubleshooting Guides

Issue 1: Incomplete Deprotection
  • Symptom: Starting material remains after the reaction.

  • Possible Cause (Catalytic Hydrogenolysis):

    • Inactive Catalyst: The Pd/C catalyst may be old or poisoned.

    • Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system.

    • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.

  • Possible Cause (Acidolysis):

    • Degraded Reagent: The HBr/AcOH solution may have degraded over time.

    • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for long enough or at a suitable temperature.

  • Solutions:

    • Catalytic Hydrogenolysis:

      • Use fresh, high-quality Pd/C catalyst.

      • Ensure the reaction system is properly sealed and purged with hydrogen.

      • Increase hydrogen pressure if necessary and ensure vigorous stirring.

    • Acidolysis:

      • Use a fresh solution of HBr/AcOH.

      • Increase the reaction time and/or temperature, monitoring the reaction progress carefully to avoid side reactions.

Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
  • Symptom: Mass corresponding to the desired product plus alkyl groups, or other unexpected masses, are observed.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the benzyl carbocation generated during acidolysis.

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide.

Data Presentation

While specific quantitative data directly comparing scavenger efficiencies for Z-group deprotection is limited in the literature, the following table summarizes common scavengers used in peptide deprotection (primarily from Boc/Fmoc chemistry) that are applicable to acid-mediated Z-group removal. Their effectiveness is based on established principles of carbocation scavenging.

Scavenger Cocktail ComponentTypical Concentration (%)Target Residue(s)Mechanism of Action & Notes
Anisole (B1667542)5 - 10Trp, TyrActs as a carbocation trap through electrophilic aromatic substitution. A commonly used and effective scavenger.[3][8]
p-Cresol5 - 10Trp, Tyr, ArgSimilar to anisole, it scavenges carbocations. Can also suppress side reactions involving Arg.[8]
Thioanisole5Met, Cys, TrpThe sulfur atom is highly nucleophilic and effectively traps carbocations, preventing S-alkylation of Met and Cys.[4] Can also protect Trp.
1,2-Ethanedithiol (EDT)2.5 - 5Cys, TrpA dithiol that is a very effective carbocation scavenger. Also helps to keep Cys in its reduced state.[4]
Triisopropylsilane (TIS)1 - 5GeneralA hydride donor that can reduce carbocations. It is a very effective and widely used scavenger.
Water2.5 - 5GeneralCan act as a scavenger and helps to hydrolyze any potential side products.

Experimental Protocols

Protocol 1: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol is suitable for substrates that do not contain functional groups susceptible to reduction.

  • Dissolution: Dissolve the Z-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel.

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Securely seal the reaction vessel and purge with nitrogen, followed by hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be performed if necessary.

Protocol 2: Z-Group Deprotection by Acidolysis using HBr/AcOH with a Scavenger Cocktail

This protocol is for substrates that are sensitive to hydrogenation or when catalytic hydrogenolysis is not effective.

  • Preparation of Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail consists of 33% HBr in acetic acid with the addition of a scavenger such as anisole (5-10% v/v).

  • Reaction Setup: Place the Z-protected compound in a round-bottom flask.

  • Deprotection: Add the HBr/AcOH scavenger cocktail to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the HBr and acetic acid.

    • Co-evaporate with a solvent like toluene (B28343) to remove residual acid.

  • Isolation:

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the solid with cold diethyl ether to remove the scavengers and their byproducts.[3]

    • Dry the product under vacuum.

Mandatory Visualizations

Z_Deprotection_Mechanism Z_Protected_Amine Z-Protected Amine (R-NH-Z) Protonated_Carbonyl Protonated Carbonyl Z_Protected_Amine->Protonated_Carbonyl H+ (from HBr/AcOH) Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Cleavage Benzyl_Carbocation Benzyl Carbocation Protonated_Carbonyl->Benzyl_Carbocation Elimination Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation (-CO2) Scavenged_Cation Scavenged Cation Benzyl_Carbocation->Scavenged_Cation Scavenger Scavenger (e.g., Anisole) Scavenger->Scavenged_Cation

Caption: Acid-catalyzed deprotection of a Z-group with scavenger intervention.

Deprotection_Workflow Start Start: Z-Protected Compound Prepare_Cocktail Prepare Deprotection Cocktail (e.g., HBr/AcOH + Scavenger) Start->Prepare_Cocktail Add_Cocktail Add Cocktail to Compound Start->Add_Cocktail Prepare_Cocktail->Add_Cocktail React Stir at Room Temperature (1-4 hours) Add_Cocktail->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Concentrate and Precipitate with Cold Ether Monitor->Workup Reaction Complete Isolate Filter/Centrifuge and Wash Workup->Isolate End End: Purified Deprotected Compound Isolate->End

Caption: General experimental workflow for Z-group deprotection with scavengers.

Troubleshooting_Tree Problem Problem Encountered During Z-Group Deprotection Incomplete Incomplete Deprotection? Problem->Incomplete Check Reaction Completion Side_Products Side Products Observed? Problem->Side_Products Analyze Crude Product Incomplete_Yes Check Reagent Quality Increase Reaction Time/Temp Check Catalyst (H2olysis) Incomplete->Incomplete_Yes Yes No_Problem1 Proceed to Work-up Incomplete->No_Problem1 No Side_Products_Yes Add or Optimize Scavenger Cocktail (Anisole, Thioanisole, etc.) Side_Products->Side_Products_Yes Yes No_Problem2 Proceed to Work-up Side_Products->No_Problem2 No

Caption: Troubleshooting decision tree for Z-group deprotection.

References

Validation & Comparative

A Tale of Two Cysteines: A Comparative Guide to (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH in Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic formation of disulfide bonds is a critical step in achieving the desired three-dimensional structure and biological activity of peptides and proteins. The choice of cysteine-protecting group chemistry is paramount to this process. This guide provides an in-depth comparison of two key cysteine derivatives: the historical N,N'-bis(benzyloxycarbonyl)-L-cystine, or (Z-Cys-OH)₂, and the modern cornerstone, Fmoc-Cys(Trt)-OH.

This comparison delves into their chemical properties, reaction mechanisms, and practical applications, supported by experimental data and detailed protocols to inform the selection of the most suitable reagent for specific research needs.

At a Glance: Key Differences and Applications

Feature(Z-Cys-OH)₂ (N,N'-bis(benzyloxycarbonyl)-L-cystine)Fmoc-Cys(Trt)-OH (Nα-Fmoc-S-trityl-L-cysteine)
Primary Application Primarily used in solution-phase peptide synthesis.The standard for modern Solid-Phase Peptide Synthesis (SPPS).
Protecting Group Benzyloxycarbonyl (Z or Cbz) for the α-amino group.9-Fluorenylmethoxycarbonyl (Fmoc) for the α-amino group; Trityl (Trt) for the sulfhydryl group.
Deprotection Method Z-group is removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid).Fmoc group is removed by a weak base (e.g., piperidine). Trt group is removed by mild acid (e.g., TFA).
Disulfide Bond Strategy Often used to introduce a pre-formed disulfide bond into a peptide chain.Incorporated as a single amino acid, with the disulfide bond formed after deprotection of the sulfhydryl group.
Orthogonality Limited orthogonality in complex, multi-step syntheses.Highly orthogonal, allowing for selective deprotection and regioselective disulfide bond formation.
Side Reactions Potential for side reactions during harsh deprotection conditions.Racemization of the C-terminal cysteine can be a concern.

Chemical Structures and Properties

(Z-Cys-OH)₂ , also known as N,N'-di-Z-L-cystine, is a dimer of cysteine where the α-amino groups are protected by the benzyloxycarbonyl (Z) group. This molecule contains a pre-formed disulfide bond.

Fmoc-Cys(Trt)-OH is a monomeric cysteine derivative. The α-amino group is protected by the base-labile Fmoc group, making it suitable for standard solid-phase peptide synthesis (SPPS) protocols. The sulfhydryl group is protected by the acid-labile trityl (Trt) group, which prevents premature oxidation and allows for controlled disulfide bond formation.

Experimental Workflows and Methodologies

The choice between (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH dictates fundamentally different approaches to peptide synthesis and disulfide bond formation.

Workflow for (Z-Cys-OH)₂ in Solution-Phase Synthesis

The use of (Z-Cys-OH)₂ is characteristic of classical solution-phase peptide synthesis, where peptide fragments are synthesized in solution and then coupled together.

G cluster_prep Fragment Preparation cluster_final Final Peptide Synthesis start Start with (Z-Cys-OH)₂ activate Activate Carboxyl Groups (e.g., with DCC/NHS) start->activate couple1 Couple with Peptide Fragment 1 activate->couple1 deprotect1 Selective Deprotection of Carboxyl Group couple1->deprotect1 couple2 Couple with Peptide Fragment 2 deprotect1->couple2 deprotect_Z Deprotect Z-groups (e.g., Catalytic Hydrogenation) couple2->deprotect_Z purify Purification of Final Peptide deprotect_Z->purify end Peptide with Intact Disulfide Bond purify->end

Solution-phase synthesis workflow using (Z-Cys-OH)₂.

Experimental Protocol: Coupling of a Peptide Fragment to (Z-Cys-OH)₂

  • Activation: Dissolve (Z-Cys-OH)₂ (1 equivalent) and N-hydroxysuccinimide (NHS, 2.2 equivalents) in a suitable solvent like dimethylformamide (DMF). Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equivalents). Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filtration: Remove the dicyclohexylurea (DCU) precipitate by filtration.

  • Coupling: Add the activated (Z-Cys-OH)₂ solution to a solution of the desired peptide fragment (with a free amino group, 2 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC or HPLC).

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the resulting peptide by chromatography.

Workflow for Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH is the standard choice for modern automated and manual SPPS, allowing for the stepwise assembly of the peptide on a solid support.

G cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_oxidation Disulfide Bond Formation resin Start with Resin Support synthesis Stepwise Fmoc-SPPS (Coupling and Deprotection Cycles) Incorporate Fmoc-Cys(Trt)-OH resin->synthesis cleave Cleavage from Resin and Deprotection of Side Chains (e.g., TFA Cocktail) synthesis->cleave oxidize Oxidation of Free Thiols (e.g., Iodine, Air Oxidation) cleave->oxidize purify Purification of Final Peptide oxidize->purify end Cyclized Peptide purify->end

Solid-phase peptide synthesis workflow using Fmoc-Cys(Trt)-OH.

Experimental Protocol: On-Resin Disulfide Bond Formation using Iodine

  • Peptide Synthesis: Assemble the peptide chain on a solid support using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired positions.

  • Selective Deprotection: After completion of the chain assembly, selectively deprotect the Trt groups on the resin-bound peptide using a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (B1312306) (TIS) in dichloromethane (B109758) (DCM).

  • Washing: Thoroughly wash the resin with DCM, DMF, and methanol (B129727) to remove the cleaved trityl groups and scavengers.

  • Oxidation: Add a solution of iodine (10 equivalents) in DMF to the resin and agitate for 1-2 hours at room temperature. Monitor the reaction for completion using Ellman's test.

  • Quenching and Cleavage: Quench the excess iodine with a solution of ascorbic acid. Wash the resin and then cleave the peptide from the resin with a standard TFA cleavage cocktail.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

Performance Comparison: A Data-Driven Perspective

Direct quantitative comparisons of yields between solution-phase synthesis with (Z-Cys-OH)₂ and modern SPPS with Fmoc-Cys(Trt)-OH are challenging due to the fundamental differences in the synthetic approaches. However, general performance trends can be summarized based on extensive literature.

Parameter(Z-Cys-OH)₂ (Solution-Phase)Fmoc-Cys(Trt)-OH (SPPS)
Overall Yield Generally lower for longer peptides due to purification losses at each step.Typically higher, especially for longer peptides, due to the efficiency of solid-phase washing and purification at the final stage.
Purity of Crude Product Can be high for individual fragments, but the final product purity depends on the efficiency of multiple coupling and purification steps.Crude purity can vary depending on the peptide sequence and synthesis efficiency. However, modern purification techniques often lead to high final purity.
Scalability Can be scaled up, but the process is labor-intensive and requires large volumes of solvents.More amenable to automation and large-scale synthesis with specialized equipment.
Synthesis Time Significantly longer due to the multi-step nature of fragment synthesis, purification, and coupling.Much faster, especially with automated synthesizers.

Conclusion: Choosing the Right Tool for the Job

The choice between (Z-Cys-OH)₂ and Fmoc-Cys(Trt)-OH is largely dictated by the chosen synthetic strategy and the complexity of the target peptide.

(Z-Cys-OH)₂ represents a more classical approach rooted in solution-phase synthesis. While it can be effective for the synthesis of shorter peptides or for introducing a pre-formed disulfide bond, its application in modern peptide research is limited due to the labor-intensive nature of the process and challenges with scalability and orthogonality.

Fmoc-Cys(Trt)-OH , on the other hand, is the undisputed workhorse for the synthesis of disulfide-containing peptides in the modern era of SPPS. Its compatibility with automated synthesis, the mildness of its deprotection conditions, and the high degree of orthogonality it offers for complex, multi-disulfide-containing peptides make it the superior choice for the vast majority of research and drug development applications. The extensive body of literature and well-established protocols further solidify its position as the go-to reagent for reliable and efficient disulfide bond formation.

A Comparative Guide to Cysteine Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cysteine protecting group is a critical decision in solid-phase peptide synthesis (SPPS), profoundly influencing the yield, purity, and propensity for side reactions in the final peptide product. The nucleophilic thiol side-chain of cysteine necessitates robust protection to prevent undesired oxidation and alkylation during synthesis. This guide provides an objective comparison of commonly used cysteine protecting groups, supported by experimental data, to facilitate an informed selection process for your specific research needs.

Performance Comparison of Common Cysteine Protecting Groups

The ideal cysteine protecting group should be stable throughout the synthesis, readily cleaved under specific conditions without degrading the peptide, and should minimize common side reactions such as racemization and β-elimination. The following tables summarize quantitative data on the performance of various protecting groups.

Table 1: Comparison of Racemization Levels for Different Cysteine Protecting Groups

Racemization of the cysteine residue, particularly at the C-terminus, is a significant challenge during peptide synthesis, often exacerbated by basic conditions used for Fmoc deprotection and certain coupling reagents. The choice of protecting group has a dramatic impact on the extent of this side reaction.

Protecting GroupChemical NameRacemization (%)Coupling ConditionsReference
Trt Trityl3.3 - 8.0DIPCDI/Oxyma Pure; HCTU/6-Cl-HOBt/DIEA[1][2]
Dpm Diphenylmethyl1.2 - 6.8DIPCDI/Oxyma Pure; HCTU/6-Cl-HOBt/DIEA[1][2]
Thp Tetrahydropyranyl0.74DIPCDI/Oxyma Pure[1]
Acm AcetamidomethylLowHCTU/6-Cl-HOBt/DIEA[3]
MBom 4-Methoxybenzyloxymethyl0.4HCTU/6-Cl-HOBt/DIEA[3]
Ddm 4,4'-Dimethoxydiphenylmethyl0.8HCTU/6-Cl-HOBt/DIEA[3]
StBu tert-ButylthioGenerally lowNot specified[4]
SIT sec-Isoamyl mercaptanLower than StBu and Trt (in DMF)Not specified[4]

Note: Racemization levels are sequence and condition dependent. The data presented is for comparative purposes based on the cited literature.

Table 2: Deprotection Conditions and Orthogonality of Cysteine Protecting Groups

The selection of a protecting group is often dictated by the desired disulfide bond strategy. Orthogonal protecting groups, which can be removed under distinct conditions, are essential for the regioselective formation of multiple disulfide bonds.

Protecting GroupDeprotection Reagent(s)Cleavage ConditionsOrthogonal ToKey Features
Trt TFAStandard TFA cocktails (e.g., TFA/TIS/H₂O)Mmt (partially), Acm, StBu, FmMost common, cost-effective, but prone to racemization.[1][5]
Mmt 1-2% TFA in DCMMild acidTrt (partially), Dpm, Acm, StBu, FmMore acid-labile than Trt, useful for on-resin disulfide bond formation.[6][7]
Dpm High concentration TFA (60-90%)Stronger acid conditions than Trt/MmtMmt, Acm, StBu, FmFills the gap between highly acid-labile and very stable groups.[6]
Thp TFAStandard TFA cocktailsAcm, StBu, FmSignificantly reduces racemization compared to Trt.[1]
Acm Iodine, Hg(OAc)₂, AgOTf, Pd(II)Specific reagents, stable to TFATrt, Mmt, Dpm, StBu, FmHighly stable, ideal for complex peptides requiring orthogonal protection.[1][3]
tBu Hg(OAc)₂, TFMSA/TFAHarsh acidic conditions or heavy metalsTrt, Mmt, Dpm, Acm, StBu, FmVery stable, suitable for Boc and Fmoc strategies.[7]
StBu Reducing agents (e.g., DTT, TCEP)Thiol-based reductionTrt, Mmt, Dpm, Acm, FmOrthogonal to acid- and base-labile groups.[4]
Npys Thiols (e.g., β-mercaptoethanol)Mild reductionTrt, Mmt, Dpm, Acm, FmUseful for preparing mixed disulfides.[1]
Fm Piperidine (B6355638)Basic conditionsAcid-labile and reduction-labile groupsBase-labile, compatible with Boc chemistry.
SIT/MOT Reducing agents (e.g., DTT)Mild reductionAcid- and base-labile groupsNewer generation disulfide-based protecting groups.

Experimental Protocols

Accurate and reproducible experimental procedures are fundamental to successful peptide synthesis. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines a standard manual Fmoc-SPPS workflow for the incorporation of a protected cysteine residue.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution for pre-activation (time depends on the coupling agent).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Repeat: Continue with the next Fmoc-amino acid coupling cycle.

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Peptide Crude Peptide Cleavage->Peptide

Protocol 2: Standard Cleavage and Deprotection of Acid-Labile Protecting Groups (e.g., Trt, Dpm, Thp)

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of acid-labile side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used. The choice of scavengers is critical to prevent side reactions.[8][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per 0.1 mmol of resin substitution). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Orthogonal Deprotection of Mmt Group on Resin

This procedure allows for the selective removal of the Mmt group while the peptide is still attached to the solid support, leaving other acid-labile groups like Trt and tBu intact.

  • Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM.

  • Deprotection Solution Preparation: Prepare a solution of 1-2% TFA in DCM containing 2-5% TIS as a scavenger.

  • Batchwise Deprotection:

    • Add the deprotection solution to the resin and agitate for 2 minutes. The solution will typically turn yellow due to the released Mmt cation.

    • Drain the solution.

    • Repeat this process until the solution remains colorless, indicating complete removal of the Mmt group.

  • Washing: Wash the resin thoroughly with DCM, DMF, and then DCM again to remove residual acid and scavengers. The free thiol is now available for on-resin modification, such as disulfide bond formation.

Orthogonal_Deprotection Cleavage Global Cleavage & Deprotection (TFA Cocktail) Acm_Deprotection Acm Deprotection (e.g., Iodine) Cleavage->Acm_Deprotection Second_Disulfide Second Disulfide Bond Formation Acm_Deprotection->Second_Disulfide Final_Peptide Final Peptide with Two Disulfide Bonds Second_Disulfide->Final_Peptide Protected_Cyclic Protected_Cyclic Protected_Cyclic->Cleavage

Protocol 4: Analytical Methods for Purity and Racemization Assessment

Peptide Purity Analysis by RP-HPLC:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: Peptide purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10][11]

Racemization Analysis by Amino Acid Analysis:

  • Peptide Hydrolysis: Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column for separation.

  • Analysis: Analyze the derivatized amino acids by HPLC or the underivatized amino acids by GC using a chiral stationary phase.

  • Quantification: Determine the ratio of D- and L-cysteine to quantify the extent of racemization.[6][12]

Conclusion

The choice of a cysteine protecting group is a multifaceted decision that requires careful consideration of the synthetic strategy, the desired final product, and the potential for side reactions. For routine synthesis of peptides with a free thiol, Trt is a cost-effective option, but for sequences prone to racemization, Thp offers a significant advantage.[5] For complex syntheses requiring orthogonal protection for regioselective disulfide bond formation, the high stability of Acm and tBu is invaluable.[5] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed choice, ultimately leading to higher purity and yield of the target peptide.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of (Z-Cys-OH)₂ Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in the journey from laboratory synthesis to clinical application. Peptides containing the (Z-Cys-OH)₂ moiety, a cystine dimer with benzyloxycarbonyl (Z) protecting groups, present unique analytical challenges due to the bulky, hydrophobic nature of the Z-group and the inherent reactivity of the disulfide bond. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these complex peptides, supported by experimental data and detailed protocols. We also explore alternative analytical techniques to provide a comprehensive overview for robust purity assessment.

The presence of the Z-group significantly influences the chromatographic behavior of the peptide, often leading to increased retention times and potential for non-specific interactions with the stationary phase. Furthermore, the disulfide bond in the cystine core can be susceptible to reduction or scrambling under certain analytical conditions. Therefore, a well-optimized HPLC method is paramount for accurate purity determination and the identification of potential impurities.

The Workhorse of Peptide Analysis: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard for peptide purity analysis due to its high resolution, reproducibility, and compatibility with a wide range of peptide structures.[1] The choice of stationary phase and mobile phase composition are critical factors in achieving optimal separation of the target peptide from synthesis-related impurities.

Comparison of RP-HPLC Stationary Phases

The selection of the appropriate column chemistry is crucial for resolving the (Z-Cys-OH)₂ containing peptide from closely related impurities such as deletion sequences, incompletely deprotected peptides, or diastereomers. The most commonly used stationary phases for peptide analysis are C18, C8, and Phenyl-Hexyl.

Stationary PhasePrinciple of SeparationAdvantages for (Z-Cys-OH)₂ PeptidesDisadvantages
C18 (Octadecyl) Hydrophobic interactions between the alkyl chains and the peptide.High hydrophobicity provides strong retention for peptides, often leading to good resolution. It is the most common and well-characterized stationary phase for peptide analysis.The strong hydrophobicity of the Z-group can lead to very long retention times, requiring higher organic solvent concentrations and potentially causing peak broadening.
C8 (Octyl) Similar to C18 but with shorter alkyl chains, resulting in less hydrophobic retention.Reduced retention compared to C18 can be advantageous for highly hydrophobic (Z-Cys-OH)₂ peptides, leading to shorter analysis times and sharper peaks.May provide insufficient retention and resolution for more hydrophilic peptides or those with fewer hydrophobic residues outside of the Z-groups.
Phenyl-Hexyl Offers alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and aromatic residues in the peptide (like the Z-group).[2][3]The π-π interactions with the benzyloxycarbonyl group can provide unique selectivity and improved resolution of impurities that are difficult to separate on alkyl phases alone.[2]Selectivity can be highly dependent on the specific peptide sequence. Method development may be more complex compared to standard C18 columns.

Experimental Data Summary:

HPLC_Column_Comparison cluster_peptide (Z-Cys-OH)₂ Peptide cluster_hplc RP-HPLC System cluster_output Chromatographic Output Peptide Peptide Mixture (Target + Impurities) C18 C18 Column (High Hydrophobicity) Peptide->C18 C8 C8 Column (Moderate Hydrophobicity) Peptide->C8 Phenyl Phenyl-Hexyl Column (π-π Interactions) Peptide->Phenyl Chromo_C18 Chromatogram 1 (Good Resolution, Long Retention) C18->Chromo_C18 Chromo_C8 Chromatogram 2 (Shorter Retention, May Lose Resolution) C8->Chromo_C8 Chromo_Phenyl Chromatogram 3 (Alternative Selectivity) Phenyl->Chromo_Phenyl

Mobile Phase Optimization: The Impact of Ion-Pairing Reagents

The choice of mobile phase additive, or ion-pairing reagent, is critical for achieving sharp peaks and reproducible retention times in peptide analysis. The two most common additives are trifluoroacetic acid (TFA) and formic acid (FA).

Mobile Phase AdditiveKey CharacteristicsAdvantages for (Z-Cys-OH)₂ PeptidesDisadvantages
Trifluoroacetic Acid (TFA) Strong ion-pairing agent, suppresses silanol (B1196071) activity on the stationary phase.Provides excellent peak shape and resolution for a wide range of peptides.[4] Its strong ion-pairing effect can be beneficial for retaining and separating complex peptides.Causes significant ion suppression in mass spectrometry (MS), making it unsuitable for direct LC-MS analysis.
Formic Acid (FA) Weaker ion-pairing agent compared to TFA.Highly compatible with MS detection, allowing for simultaneous purity analysis and mass confirmation.[5]May result in broader peaks and lower resolution for some peptides compared to TFA, especially on older or lower quality silica-based columns.[6]

Experimental Data Summary:

Studies have shown that TFA generally produces sharper peaks and better chromatographic resolution compared to FA.[7] However, the ion suppression effect of TFA in MS is a significant drawback. For applications requiring mass identification of impurities, FA is the preferred mobile phase additive. The use of modern, high-purity silica (B1680970) columns can mitigate some of the peak shape issues associated with FA.[6]

Experimental Protocols

General RP-HPLC Protocol for Purity Analysis of (Z-Cys-OH)₂ Containing Peptides

This protocol provides a starting point for method development. Optimization of the gradient and other parameters will be necessary for specific peptides.

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA or FA in water.

  • Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.

  • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the Z-group).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve & Filter) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Separation Chromatographic Separation (Gradient Elution) HPLC->Separation Detection UV Detection (214 nm & 254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Beyond the Basics: Alternative and Complementary Analytical Techniques

While RP-HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate molecules based on different physicochemical properties.

Comparison of Analytical Techniques
TechniquePrinciple of SeparationAdvantages for (Z-Cys-OH)₂ PeptidesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for the main peptide and impurities, aiding in their identification. Essential for characterizing unknown peaks.[8]Ion suppression can be an issue with certain mobile phase additives like TFA. Requires more specialized instrumentation and expertise.
Capillary Electrophoresis (CE) Separation based on the charge-to-mass ratio of the analytes in an electric field.Offers a different selectivity compared to HPLC and can resolve impurities that co-elute in RP-HPLC.[9] Requires minimal sample and solvent consumption.Generally less sensitive than HPLC-UV. Can be more challenging to achieve high reproducibility compared to modern HPLC systems.
Hydrophilic Interaction Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a high organic content mobile phase.Can be useful for separating highly hydrophilic impurities that are not well-retained in RP-HPLC. Provides orthogonal selectivity.[10][11][12]Less commonly used for general peptide purity analysis. Method development can be more complex. (Z-Cys-OH)₂ peptides themselves are likely to be too hydrophobic for HILIC.

Quantitative Data Summary:

Direct quantitative comparisons between these methods for (Z-Cys-OH)₂ peptides are scarce. However, studies comparing HPLC and CE for general peptide analysis have shown that while HPLC typically offers lower detection limits, CE can provide faster analysis times and is effective for charged molecules.[7] LC-MS is increasingly used for impurity profiling, with the ability to detect and identify impurities at levels below 0.1%.

Analytical_Techniques_Relationship cluster_main Purity Analysis of (Z-Cys-OH)₂ Peptides cluster_orthogonal Orthogonal & Complementary Methods RPHPLC RP-HPLC (Primary Method) LCMS LC-MS (Identification) RPHPLC->LCMS Confirmation CE Capillary Electrophoresis (Alternative Selectivity) RPHPLC->CE Orthogonal Separation HILIC HILIC (For Polar Impurities) RPHPLC->HILIC Complementary for Impurities

Conclusion

The purity analysis of (Z-Cys-OH)₂ containing peptides requires a strategic and well-optimized approach. Reversed-phase HPLC, particularly with a C18 or a Phenyl-Hexyl stationary phase, remains the cornerstone of purity assessment. The choice between TFA and FA as a mobile phase additive will depend on the need for subsequent mass spectrometric analysis. For a comprehensive and robust purity profile, the use of orthogonal techniques such as LC-MS and Capillary Electrophoresis is highly recommended. By carefully selecting and validating the analytical methodology, researchers can ensure the quality and reliability of their synthetic peptides, paving the way for successful downstream applications.

References

Mass Spectrometry: The Gold Standard for Confirming Disulfide Linkages in Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The correct formation of disulfide bonds is a critical quality attribute (CQA) for many protein-based drugs, particularly monoclonal antibodies, as it dictates their three-dimensional structure, stability, and biological activity.[1][2] In the landscape of biopharmaceutical development and manufacturing, rigorous analytical methodologies are imperative to ensure product consistency, efficacy, and safety. Among the array of techniques available, mass spectrometry (MS) has emerged as the "gold standard" for the definitive characterization of disulfide linkages due to its high specificity and sensitivity.[1]

This guide provides a comprehensive comparison of mass spectrometry-based approaches with other analytical methods for the confirmation of disulfide bonds. We delve into the principles of bottom-up, middle-down, and top-down mass spectrometry, presenting their respective strengths and limitations. Furthermore, we provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate strategy for their specific analytical needs.

Comparison of Analytical Methods

The selection of an analytical technique for disulfide bond analysis is contingent on the specific information required, the developmental stage of the biotherapeutic, and the nature of the sample. While traditional methods offer valuable insights, mass spectrometry provides the most detailed and unambiguous characterization of disulfide connectivity.

MethodPrincipleInformation ProvidedThroughputQuantitationStrengthsLimitations
Mass Spectrometry (Bottom-Up) Proteins are enzymatically digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.[1][3]Precise location of inter- and intra-chain disulfide bonds; identification of scrambled or incorrect linkages.[1]Low to MediumRelative quantitation of isoforms is possible.[1]High specificity and sensitivity; considered the "gold standard" for definitive characterization.[1]Labor-intensive; potential for sample preparation-induced artifacts like disulfide scrambling.[4][5]
Mass Spectrometry (Middle-Down) Proteins are subjected to limited proteolysis or chemical cleavage to generate large, disulfide-containing fragments for MS analysis.[6]Provides information on disulfide linkages within large protein domains, bridging the gap between bottom-up and top-down approaches.[6]MediumRelative quantitation is possible.Reduces sample complexity compared to bottom-up; provides more structural context than peptide mapping.[6]May not pinpoint the exact cysteine residues involved in every case; requires specialized fragmentation techniques.
Mass Spectrometry (Top-Down) Intact proteins with preserved disulfide bonds are directly analyzed by high-resolution mass spectrometry.[3]Confirms the overall disulfide connectivity and can detect variants with different numbers of disulfide bonds.[3][7]Medium to HighRelative quantitation of proteoforms.Provides a holistic view of the protein and its modifications without the need for digestion.[8]Technically demanding; often limited to smaller or less complex proteins; fragmentation can be challenging for highly disulfide-bonded proteins.[3][7]
SDS-PAGE (Reducing vs. Non-reducing) The protein is electrophoresed on a polyacrylamide gel under both reducing (to break disulfide bonds) and non-reducing conditions.[9]Indicates the presence of inter-chain disulfide bonds by observing a shift in molecular weight.[9]HighQualitative / Semi-quantitativeSimple, rapid, and widely accessible for a preliminary assessment of overall structure.[9]Provides no information on specific cysteine pairings or intra-chain bonds; low resolution.[9]
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups, producing a colored product that is measured spectrophotometrically.[9]Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.[9]HighQuantitativeRapid, simple, and suitable for quantifying the overall extent of disulfide bond formation.[9]Indirect method that does not identify which cysteines are bonded; susceptible to interference from other reducing agents.[9]
X-ray Crystallography Determines the three-dimensional structure of a protein in its crystalline state, revealing the spatial proximity of cysteine residues.Provides a high-resolution, three-dimensional map of the protein, including the precise location of disulfide bonds.Very LowNot applicableOffers an unparalleled level of structural detail.Requires the protein to be crystallizable, which can be a significant bottleneck; the crystalline structure may not fully represent the protein's native conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei to determine the structure of a protein in solution.Provides information on the connectivity of atoms, including disulfide bonds, in the protein's native solution state.Very LowNot applicableCan characterize the protein's structure and dynamics in solution.Generally limited to smaller proteins; requires relatively large amounts of highly purified sample.

Mass Spectrometry Approaches for Disulfide Bond Analysis

Mass spectrometry offers several complementary strategies for the detailed characterization of disulfide bonds, each with its own advantages and ideal applications.

Bottom-Up Mass Spectrometry

This is the most widely used MS-based method for disulfide bond mapping.[4] The protein is enzymatically digested under non-reducing conditions to preserve the native disulfide linkages. The resulting mixture of peptides, including those linked by disulfide bonds, is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

Protein Protein Sample Denature Denaturation Protein->Denature Alkyl_Free Alkylation of Free Thiols Denature->Alkyl_Free Digest Non-reducing Enzymatic Digestion Alkyl_Free->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis (Software Assisted) LCMS->Data_Analysis Disulfide_Map Disulfide Bond Map Data_Analysis->Disulfide_Map

Caption: Workflow for bottom-up disulfide bond analysis.

A key aspect of bottom-up analysis is the comparison of peptide maps generated under non-reducing and reducing conditions. Peptides that are present in the non-reduced sample but absent in the reduced sample are indicative of disulfide-linked species.

Several fragmentation techniques are employed to sequence the disulfide-linked peptides:

  • Collision-Induced Dissociation (CID): This method uses collisions with an inert gas to fragment the peptide backbone. While widely used, CID is often not energetic enough to break the disulfide bond itself, leading to complex spectra.[10]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that can provide more fragmentation information than traditional CID.[11]

  • Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to the peptide, which preferentially cleaves the peptide backbone while leaving the disulfide bond intact. This is particularly useful for identifying the specific cysteine residues involved in the linkage.[11] ETD is especially advantageous for analyzing post-translational modifications.[11][12]

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): A hybrid technique that combines ETD and HCD to provide more comprehensive fragmentation information.

Middle-Down Mass Spectrometry

The middle-down approach offers a compromise between the high-resolution detail of bottom-up analysis and the holistic view of top-down analysis.[6] In this method, the protein is subjected to limited proteolysis or specific chemical cleavage to generate large polypeptide chains containing intact disulfide bonds.[6] These larger fragments are then analyzed by MS/MS. This approach is particularly useful for large, complex proteins like monoclonal antibodies, where it can simplify the analysis by breaking the protein down into more manageable domains.[13]

Protein Intact Protein Limited_Digest Limited Proteolysis or Chemical Cleavage Protein->Limited_Digest Large_Fragments Large Disulfide-Linked Fragments Limited_Digest->Large_Fragments LCMS LC-MS/MS Analysis (e.g., EAD) Large_Fragments->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Domain_Map Domain-Specific Disulfide Linkage Data_Analysis->Domain_Map

Caption: Workflow for middle-down disulfide bond analysis.

Electron-activated dissociation (EAD) is a powerful fragmentation technique for middle-down analysis, as it can efficiently fragment the backbone of large polypeptide chains while preserving the disulfide linkages, providing clear and direct mapping of intra-chain disulfide bonds at the subunit level.[12][14]

Top-Down Mass Spectrometry

In top-down proteomics, the intact protein with its disulfide bonds preserved is introduced directly into the mass spectrometer.[3] This approach provides a global view of the protein, allowing for the confirmation of the overall number of disulfide bonds and the identification of different proteoforms.[8] However, fragmentation of large, intact proteins, especially those with extensive disulfide bonding, can be challenging, often resulting in limited sequence coverage.[7] Recent advancements, such as the assignment of internal fragments, have shown promise in enhancing the sequence coverage of disulfide-intact proteins by 20-60%.[7][15]

Intact_Protein Intact Protein with Disulfide Bonds ESI Electrospray Ionization Intact_Protein->ESI MS1 MS1 Analysis (Intact Mass) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation Fragmentation (e.g., AI-ETD, ECD) Isolation->Fragmentation MS2 MS2 Analysis (Fragment Ions) Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Overall_Connectivity Overall Disulfide Connectivity Data_Analysis->Overall_Connectivity

Caption: Workflow for top-down disulfide bond analysis.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results in disulfide bond analysis. Below are representative protocols for the key mass spectrometry-based approaches.

Protocol 1: Bottom-Up Disulfide Bond Analysis by Non-Reduced Peptide Mapping

This protocol outlines the general steps for preparing a protein sample for bottom-up disulfide bond analysis.

  • Denaturation and Alkylation of Free Thiols:

    • Dissolve the protein sample (e.g., a monoclonal antibody) in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 7.5).[18][19]

    • Add a sufficient concentration of an alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAA), to cap any free sulfhydryl groups and prevent disulfide scrambling.[3][19] Incubate in the dark at room temperature for a specified time (e.g., 30-60 minutes).

  • Buffer Exchange and Digestion:

    • Remove the denaturing and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).[20]

    • Incubate at 37°C for a sufficient duration (e.g., 4-18 hours) to achieve complete digestion.

  • Quenching and Sample Preparation for LC-MS/MS:

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1-1%.[20]

    • The sample is now ready for analysis by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Separate the peptides using a reversed-phase liquid chromatography (RPLC) column with a suitable gradient of acetonitrile (B52724) in water containing 0.1% formic acid.[4]

    • Analyze the eluting peptides using a high-resolution mass spectrometer capable of performing data-dependent acquisition (DDA) or data-independent acquisition (DIA).[20]

    • Employ a combination of fragmentation methods (e.g., CID, HCD, and/or ETD) to obtain comprehensive fragmentation data for the disulfide-linked peptides.[3]

  • Data Analysis:

    • Utilize specialized software (e.g., Byos, pLink-SS, SlinkS) to identify the disulfide-linked peptides from the complex MS/MS data.[2][21][22]

    • The software will typically search the data against a database containing the protein sequence, considering the mass shift corresponding to the disulfide bond.

Protocol 2: Middle-Down Disulfide Bond Analysis

This protocol provides a general workflow for middle-down analysis of a monoclonal antibody.

  • Limited Proteolysis:

    • Incubate the monoclonal antibody with an enzyme that cleaves at a specific site, such as IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes), which cleaves in the hinge region. This will generate F(ab')2 and Fc fragments.

    • Alternatively, use limited chemical cleavage, for example, with formic acid, to generate larger fragments.

  • Reduction (Optional):

    • For some applications, a partial reduction step using a mild reducing agent can be employed to break inter-chain disulfide bonds while leaving intra-chain bonds intact.

  • LC-MS/MS Analysis:

    • Separate the large fragments using a suitable chromatography method, such as size-exclusion chromatography (SEC) or RPLC with a column appropriate for large molecules.

    • Analyze the fragments using a high-resolution mass spectrometer equipped with advanced fragmentation capabilities like EAD.[14]

  • Data Analysis:

    • Use specialized software to analyze the MS/MS data of the large fragments and map the disulfide bonds within each domain.

Protocol 3: Top-Down Disulfide Bond Analysis

This protocol outlines the key steps for top-down analysis of a protein with intact disulfide bonds.

  • Sample Preparation:

    • Ensure the protein sample is in a volatile buffer compatible with electrospray ionization (ESI), such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

    • Optimize the protein concentration to achieve a stable ESI signal.

  • Mass Spectrometry Analysis:

    • Infuse the protein sample directly into a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap).

    • Acquire a high-resolution MS1 spectrum to determine the intact mass of the protein and confirm the number of disulfide bonds (each disulfide bond results in a mass loss of 2 Da).

    • Isolate the desired precursor ion of the intact protein.

    • Acquire a high-resolution MS2 spectrum of the fragment ions.

  • Data Analysis:

    • Use specialized top-down proteomics software to deconvolve the complex MS2 spectra and map the fragment ions to the protein sequence.

    • The presence and absence of specific fragment ions can be used to infer the connectivity of the disulfide bonds.

Conclusion

The confirmation of disulfide linkages is a non-negotiable aspect of biotherapeutic characterization. Mass spectrometry, with its various platforms and methodologies, provides an unparalleled ability to precisely and comprehensively map these critical structural features. While bottom-up approaches remain the workhorse for detailed peptide-level mapping, middle-down and top-down strategies offer valuable complementary information, particularly for large and complex proteins. The choice of the most suitable approach will depend on the specific analytical question, the nature of the protein, and the available instrumentation. As mass spectrometry technology continues to evolve, we can anticipate even more powerful and streamlined workflows for the confident and high-throughput characterization of disulfide bonds in the next generation of biotherapeutics.

References

analytical methods for monitoring disulfide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Monitoring Disulfide Bond Formation

For researchers, scientists, and drug development professionals, ensuring the correct formation of disulfide bonds is paramount for the structural integrity, stability, and biological function of therapeutic proteins like monoclonal antibodies. Incorrect disulfide linkages can lead to misfolded proteins, aggregation, and diminished efficacy, making robust analytical monitoring a critical quality attribute (CQA) in biopharmaceutical development. This guide provides an objective comparison of the primary analytical methods used to monitor disulfide bond formation, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for disulfide bond analysis depends on various factors, including the stage of development, the specific information required (e.g., quantitative vs. qualitative, specific linkages), and the desired throughput. The following tables provide a quantitative comparison of the most common techniques.

MethodPrincipleInformation ProvidedThroughputQuantitationStrengthsLimitations
Mass Spectrometry (MS) Digestion of the protein under non-reducing conditions followed by LC-MS/MS analysis of disulfide-linked peptides.[1]Precise location of inter- and intra-chain disulfide bonds; identification of scrambled or incorrect linkages.[2]Low to MediumRelative quantitation of isoforms is possible.High specificity and sensitivity; considered the "gold standard" for definitive characterization.[2]Labor-intensive, potential for sample preparation-induced artifacts (e.g., disulfide scrambling).[3]
Ellman's Assay (DTNB) The chemical 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl groups to produce a colored product measured spectrophotometrically.[2]Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.[2]HighQuantitativeRapid, simple, and suitable for quantifying the overall extent of disulfide bond formation.[2]Indirect method; does not identify which cysteines are bonded. Susceptible to interference from other reducing agents.[2]
SDS-PAGE (Reducing vs. Non-reducing) The protein is separated by gel electrophoresis under reducing (breaks disulfide bonds) and non-reducing conditions.Indicates the presence of inter-chain disulfide bonds by a shift in molecular weight.[2]HighQualitative / Semi-quantitativeSimple, rapid, and widely accessible for a coarse assessment of overall structure.[2]Provides no information on specific cysteine pairings or intra-chain bonds. Low resolution.[2]
Raman Spectroscopy Measures the vibrational modes of molecules. The S-S bond has a characteristic Raman signal.Provides information on the conformation and environment of disulfide bonds. Can quantify the relative amounts of different disulfide bond conformations.MediumRelative QuantitationNon-destructive, requires minimal sample preparation, and can be used for real-time monitoring.[4]Lower sensitivity compared to MS; interpretation can be complex.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary. Disulfide-linked species will have different mobilities than their reduced counterparts.[5]Separation of disulfide bond isomers and quantification of their relative abundance.[6]HighQuantitativeHigh resolution, requires small sample volumes.[7]Can be sensitive to the sample matrix; method development can be complex.[8]

Quantitative Performance Comparison

ParameterMass Spectrometry (LC-MS/MS)Ellman's AssaySDS-PAGERaman SpectroscopyCapillary Electrophoresis (CE)
Sensitivity High (pmol to fmol)Moderate (nmol)Low (µg)Moderate to HighHigh (nmol to pmol)
Resolution High (can distinguish specific linkages)N/A (bulk measurement)LowModerate (distinguishes conformations)High (separates isomers)
Typical Sample Amount 0.1 - 10 µg1 - 100 µg1 - 20 µg1 - 10 mg1 - 10 µg
Analysis Time per Sample 30 - 90 min5 - 15 min1 - 3 hours1 - 10 min15 - 60 min
Relative Cost HighLowLowMedium to HighMedium

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key experiments.

Mass Spectrometry (LC-MS/MS) based Peptide Mapping

This "bottom-up" proteomics approach is the gold standard for identifying specific disulfide linkages.

1. Sample Preparation:

  • Alkylation of Free Thiols (Optional but Recommended): To prevent disulfide scrambling, free cysteine residues are first blocked.

    • Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5).

    • Add a 10-fold molar excess of an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).

    • Incubate in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column or dialysis.

  • Enzymatic Digestion:

    • Add a protease (e.g., trypsin, chymotrypsin) at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

    • Incubate at 37°C for 4-16 hours.

    • Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 1%).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the digested peptides using a reverse-phase HPLC column (e.g., C18).

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Use specialized software (e.g., MassMatrix, pLink) to search the MS/MS data against the protein sequence to identify disulfide-linked peptides. The software identifies pairs of peptides that are covalently linked by a disulfide bond based on their mass and fragmentation patterns.

Ellman's Assay for Quantifying Free Thiols

This colorimetric assay is a rapid method to determine the overall extent of disulfide bond formation.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

  • Standard Solution: Prepare a series of known concentrations of a thiol-containing standard (e.g., L-cysteine) in the Reaction Buffer.

2. Assay Procedure:

  • Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.

  • Add 250 µL of the protein sample or standard to the mixture.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • The concentration of free thiols is calculated using a standard curve generated from the absorbance values of the standards. The number of disulfide bonds can be inferred by comparing the free thiol concentration before and after complete reduction of the protein.

Non-Reducing vs. Reducing SDS-PAGE

This electrophoretic method provides a qualitative assessment of inter-chain disulfide bonds.

1. Sample Preparation:

  • Non-reducing sample: Mix the protein sample with a non-reducing Laemmli sample buffer (containing SDS but no reducing agent like β-mercaptoethanol or DTT).

  • Reducing sample: Mix the protein sample with a standard Laemmli sample buffer containing a reducing agent.

  • Heat both samples at 95-100°C for 5 minutes.

2. Electrophoresis:

  • Load the non-reduced and reduced samples onto separate lanes of a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Visualization:

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • The presence of inter-chain disulfide bonds in the non-reduced sample will result in a higher molecular weight band compared to the reduced sample where the subunits are separated.

Mandatory Visualizations

Experimental Workflows

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Alkylation Alkylation of Free Thiols Protein->Alkylation Buffer_Exchange Buffer Exchange Alkylation->Buffer_Exchange Digestion Enzymatic Digestion Buffer_Exchange->Digestion LC LC Separation Digestion->LC Digested Peptides MS MS Analysis (DDA) LC->MS Data_Analysis Data Analysis MS->Data_Analysis Result Result Data_Analysis->Result Disulfide Bond Map

Caption: Workflow for disulfide bond mapping by Mass Spectrometry.

Ellmans_Assay_Workflow cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_quant Quantification Buffer Prepare Reaction Buffer DTNB Prepare DTNB Solution Standard Prepare Thiol Standards Mix Mix Sample/Standard with DTNB Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate Free Thiol Concentration Std_Curve->Calculate Result Result Calculate->Result Free Thiol Quantity

Caption: Workflow for quantifying free thiols using Ellman's Assay.

SDS_PAGE_Workflow cluster_non_reducing Non-Reducing cluster_reducing Reducing cluster_analysis Electrophoresis & Visualization Protein Protein Sample NR_Buffer Add Non-Reducing Buffer Protein->NR_Buffer R_Buffer Add Reducing Buffer Protein->R_Buffer NR_Heat Heat Sample NR_Buffer->NR_Heat Load Load Samples on Gel NR_Heat->Load R_Heat Heat Sample R_Buffer->R_Heat R_Heat->Load Run Run Electrophoresis Load->Run Stain Stain Gel Run->Stain Result Result Stain->Result Compare Bands

Caption: Workflow for non-reducing vs. reducing SDS-PAGE.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Cystine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cystine-containing peptides, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to facilitate an informed selection process for your specific research and development needs.

At a Glance: Key Differences Between Solution-Phase and Solid-Phase Synthesis

FeatureSolution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Peptide chain is elongated in a homogenous solution.Peptide chain is assembled on an insoluble solid support (resin).
Purification Intermediates are purified after each step.Excess reagents are washed away; final purification after cleavage.
Scalability Well-suited for large-scale production of shorter peptides.Excellent for lab-scale and adaptable for larger scale, but can be costly.
Automation Difficult to fully automate.Highly amenable to automation.
Synthesis Time Generally slower due to intermediate purification steps.Faster due to simplified washing steps and automation.
Typical Purity Can achieve very high purity with rigorous purification.High purity is achievable, often >95% after final purification.
Yield Can be high, but losses occur at each purification step.Overall yield can be high, especially for longer peptides.
Key Challenge Solubility of growing peptide chain.Aggregation of peptide on the resin, and side reactions.

Quantitative Comparison: Synthesis of Oxytocin (B344502)

To provide a tangible comparison, this section summarizes quantitative data from various studies on the synthesis of oxytocin, a nonapeptide with a single disulfide bridge, using both solution-phase (or a hybrid approach) and solid-phase methods.

ParameterSolution-Phase / Hybrid Synthesis of OxytocinSolid-Phase Synthesis (SPPS) of Oxytocin
Crude Purity Not always reported, focus is on purified intermediates.92% to >95%[1][2]
Overall Yield A hybrid method reported a purification yield of 46.5%[3]. A liquid-phase synthesis reported a crude yield of 26.4% for the final peptide and a 58.6% yield for the cyclization step[4][5].85% to 86%[2][6]
Final Purity >99%[3][4][5]99.3%[6]

Experimental Workflows and Methodologies

The following diagrams and protocols illustrate the generalized workflows for both solution-phase and solid-phase synthesis of cystine peptides.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The SPPS workflow is a cyclical process of deprotection, activation, coupling, and washing, all performed on a solid support. This method simplifies the purification of the growing peptide chain.

SPPS_Workflow Resin Resin with Linker Fmoc_AA1 Fmoc-AA1 Attachment Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection Fmoc_AA1->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling of Fmoc-AA2 Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Deprotection, Coupling, and Washing for subsequent AAs Washing2->Repeat n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Oxidation Disulfide Bond Formation (in solution or on-resin) Cleavage->Oxidation Purification Purification (e.g., RP-HPLC) Oxidation->Purification Final_Peptide Pure Cystine Peptide Purification->Final_Peptide

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of cystine peptides.

This protocol is a generalized representation based on common practices in Fmoc-SPPS.

  • Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Attachment: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is coupled to the resin.

  • Peptide Chain Elongation (Cyclical Steps):

    • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (e.g., 20%).

    • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and coupled to the free N-terminus of the peptide chain. For cysteine residues, coupling is often performed at a lower temperature (e.g., 50°C) to minimize racemization.[2]

    • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

    • These steps are repeated for each amino acid in the oxytocin sequence.

  • On-Resin Disulfide Bond Formation (Cyclization):

    • The side-chain protecting groups of the two cysteine residues (e.g., Trt or Acm) are selectively removed.

    • An oxidizing agent, such as iodine or N-chlorosuccinimide (NCS), is added to the peptidyl-resin to facilitate the formation of the intramolecular disulfide bond.[1][2]

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water and triisopropylsilane).[2]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final, high-purity oxytocin.

Solution-Phase Peptide Synthesis Workflow

Solution-phase synthesis involves the stepwise coupling of amino acid or peptide fragments in a homogenous solution, with purification of the intermediate product at each stage.

Solution_Phase_Workflow Start Protected Amino Acid 1 (C-terminus) Coupling1 Couple with Protected Amino Acid 2 Start->Coupling1 Purification1 Purify Protected Dipeptide Coupling1->Purification1 Deprotection Selective Deprotection Purification1->Deprotection Coupling2 Couple with Protected Amino Acid 3 Deprotection->Coupling2 Purification2 Purify Protected Tripeptide Coupling2->Purification2 Repeat Repeat Coupling, Purification, and Deprotection Steps Purification2->Repeat n cycles Final_Deprotection Final Deprotection Repeat->Final_Deprotection Oxidation Disulfide Bond Formation Final_Deprotection->Oxidation Final_Purification Final Purification Oxidation->Final_Purification Final_Peptide Pure Cystine Peptide Final_Purification->Final_Peptide

A generalized workflow for Solution-Phase Peptide Synthesis of cystine peptides.

This protocol describes a hybrid approach where peptide fragments are synthesized on a solid support and then coupled in solution.

  • Solid-Phase Synthesis of Peptide Fragments:

    • Two or more protected peptide fragments of the oxytocin sequence are synthesized on a solid support (e.g., CTC resin) using Fmoc chemistry, similar to the SPPS protocol.[3]

    • The protected fragments are then cleaved from the resin while keeping their side-chain protecting groups intact.

  • Solution-Phase Fragment Condensation:

    • The purified, protected peptide fragments are coupled together in solution using a suitable coupling reagent.

    • The resulting full-length, protected linear peptide is then purified.

  • Final Deprotection and Cyclization:

    • All protecting groups are removed from the linear peptide.

    • The disulfide bond is formed in solution through oxidation, often under high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Final Purification: The final cyclic oxytocin peptide is purified by chromatography to achieve high purity.[3]

Challenges and Considerations in Cystine Peptide Synthesis

The synthesis of peptides containing cysteine presents unique challenges that must be carefully managed to ensure a successful outcome.

Key Challenges in Solid-Phase Synthesis:
  • Racemization: The α-carbon of cysteine is prone to racemization during activation and coupling, which can lead to the incorporation of D-cysteine instead of the desired L-cysteine. This is a significant concern, especially for C-terminal cysteine residues.

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group can result in the formation of a dehydroalanine (B155165) intermediate. This intermediate can then react with nucleophiles present in the reaction mixture, leading to unwanted side products.

  • Aggregation: As the peptide chain elongates on the resin, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This can hinder the access of reagents to the reactive sites, resulting in incomplete reactions and lower yields.

  • Disulfide Bond Formation: Controlling the regioselective formation of multiple disulfide bonds in peptides with more than two cysteine residues requires a strategic selection of orthogonal cysteine protecting groups.

Key Challenges in Solution-Phase Synthesis:
  • Solubility: The solubility of the growing peptide chain can decrease significantly as its length increases, making handling and purification challenging.

  • Purification of Intermediates: The need to purify the product after each coupling step is labor-intensive and can lead to significant product loss, thereby reducing the overall yield.

  • Scalability for Long Peptides: While suitable for the large-scale synthesis of shorter peptides, the stepwise purification makes the solution-phase synthesis of long peptides impractical and inefficient.

Conclusion

The choice between solution-phase and solid-phase synthesis for cystine peptides is contingent upon the specific requirements of the project.

Solid-phase peptide synthesis (SPPS) is often the method of choice for research and discovery applications due to its speed, amenability to automation, and efficiency in producing longer peptides. The challenges associated with SPPS, such as racemization and aggregation, can be mitigated through careful selection of resins, protecting groups, and coupling reagents.

Solution-phase peptide synthesis , while more traditional and labor-intensive, offers advantages in scalability for the production of shorter peptides and allows for the purification of intermediates, which can be beneficial for ensuring the quality of the final product. Hybrid approaches, which combine the strengths of both methods, are also emerging as a powerful strategy, particularly for the large-scale production of complex cystine peptides.

Ultimately, a thorough understanding of the strengths and limitations of each methodology, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate synthetic route to achieve their desired outcomes in terms of purity, yield, and cost-effectiveness.

References

A Researcher's Guide to Regioselective Disulfide Bond Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled formation of disulfide bonds is a critical step in the synthesis of complex peptides and proteins. Regioselectivity, the ability to form a disulfide bond between specific cysteine residues in a multi-cysteine molecule, is paramount for obtaining the correctly folded and biologically active product. This guide provides a comparative overview of common methods for regioselective disulfide formation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

Comparing the Alternatives: A Data-Driven Overview

The choice of method for regioselective disulfide bond formation depends on several factors, including the number of disulfide bonds to be formed, the properties of the peptide or protein, and the desired scale of the synthesis. Below is a comparison of common chemical methods, highlighting their key features and performance metrics.

MethodKey FeaturesTypical Reaction TimeReported YieldSelectivityKey Considerations
Orthogonal Cysteine Protecting Groups Employs different cysteine protecting groups that can be selectively removed under specific conditions, allowing for the stepwise formation of multiple disulfide bonds.[1][2]Varies depending on the protecting groups and deprotection/oxidation steps. Can range from hours to days for multi-disulfide peptides.Generally good to high, but can be sequence-dependent and decrease with an increasing number of disulfide bonds.High, determined by the orthogonality of the protecting groups.Requires careful planning and selection of compatible protecting groups. The removal of some protecting groups can lead to side reactions.[3]
N-Chlorosuccinimide (NCS) Mediated Oxidation A rapid and efficient on-resin or in-solution method for disulfide bond formation.[4][5][6][7]Typically very fast, often complete within 15-30 minutes.[4][5][6][7]Reported to be high and clean, with minimal side product formation.[5][8]Good, but can be less selective in the presence of multiple free thiols without the use of orthogonal protecting groups.Can be sensitive to the presence of oxidation-prone residues like methionine and tryptophan, requiring careful control of stoichiometry.[5]
Silylchloride-Sulfoxide System An efficient method for the simultaneous deprotection of various S-protecting groups and direct formation of the disulfide bond.[9][10]Fast, typically within 10-60 minutes.[10]High yields have been reported, even in complex syntheses like that of human insulin.[9][10]High, particularly when used in combination with orthogonal protecting groups for sequential disulfide bond formation.[9][10]Can cause side reactions with unprotected tryptophan residues (chlorination of the indole (B1671886) ring).[10]
Thiol-Disulfide Exchange (Air Oxidation) Relies on the thermodynamic stability of the native disulfide bonds to drive the folding and oxidation process. Often performed in a redox buffer.Can be very slow, ranging from hours to several days.[3]Highly variable and often low, especially for complex peptides with multiple disulfide bonds, as it can lead to a mixture of isomers and oligomers.[3][11]Low, as it relies on the intrinsic folding preference of the peptide, which may not always favor the desired isomer.Prone to the formation of scrambled disulfide bonds and aggregation. Optimization of conditions (pH, temperature, additives) is often required.[12]

Experimental Workflows and Signaling Pathways

The regioselective formation of disulfide bonds is a cornerstone of synthetic peptide and protein chemistry, enabling the production of complex biomolecules with defined three-dimensional structures. A common application is the synthesis of conotoxins, a class of disulfide-rich peptides with therapeutic potential. The following diagram illustrates a typical experimental workflow for the regioselective synthesis of a two-disulfide-bonded conotoxin using orthogonal protecting groups.

Regioselective Disulfide Bond Formation Workflow for a Two-Disulfide Conotoxin cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_First_Oxidation First Disulfide Bond Formation cluster_Second_Oxidation Second Disulfide Bond Formation cluster_Final_Steps Cleavage and Purification SPPS Fmoc-based SPPS of linear peptide with orthogonal Cys protecting groups (e.g., Trt and Acm) Selective_Deprotection_1 Selective deprotection of the first pair of Cys residues (e.g., removal of Trt groups with mild acid) SPPS->Selective_Deprotection_1 Linear Peptide Oxidation_1 Oxidation to form the first disulfide bond (e.g., air oxidation or specific oxidant) Selective_Deprotection_1->Oxidation_1 Selective_Deprotection_2 Selective deprotection of the second pair of Cys residues (e.g., removal of Acm groups with iodine or silver salts) Oxidation_1->Selective_Deprotection_2 Mono-disulfide Intermediate Oxidation_2 Simultaneous oxidation to form the second disulfide bond Selective_Deprotection_2->Oxidation_2 Cleavage Cleavage from the resin and removal of remaining side-chain protecting groups Oxidation_2->Cleavage Two-disulfide Peptide on Resin Purification Purification of the final two-disulfide conotoxin (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., Mass Spectrometry, NMR) Purification->Characterization Purified Product

Caption: Workflow for regioselective synthesis of a two-disulfide conotoxin.

Key Experimental Protocols

Below are detailed protocols for some of the key methods discussed. These protocols are intended as a starting point and may require optimization depending on the specific peptide sequence and protecting groups used.

Protocol 1: On-Resin Regioselective Disulfide Formation using N-Chlorosuccinimide (NCS)

This protocol describes the on-resin formation of a disulfide bond following the selective deprotection of a pair of cysteine residues.

Materials:

  • Peptidyl-resin with selectively deprotected cysteine thiols.

  • N-Chlorosuccinimide (NCS).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Wash the resin three times with DMF.

  • Prepare a solution of NCS (2 equivalents relative to the peptide) in DMF.

  • Add the NCS solution to the resin and shake at room temperature for 15-30 minutes.[5][6]

  • Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • The resin can then be subjected to the next deprotection/oxidation cycle or final cleavage.

Protocol 2: Silylchloride-Sulfoxide Mediated Disulfide Formation

This protocol is for the simultaneous deprotection of S-protected cysteines and formation of the disulfide bond in solution.

Materials:

  • S-protected peptide (e.g., with Acm, Trt, or tBu groups).

  • Methyltrichlorosilane (B1216827) (CH3SiCl3).

  • Diphenylsulfoxide (PhS(O)Ph).

  • Trifluoroacetic acid (TFA).

  • Anisole (scavenger).

Procedure:

  • Dissolve the S-protected peptide in TFA containing anisole.

  • Add diphenylsulfoxide to the solution.

  • Cool the mixture in an ice bath.

  • Add methyltrichlorosilane to the reaction mixture.

  • Stir the reaction at room temperature for 10-30 minutes.[10]

  • Quench the reaction by adding cold diethyl ether to precipitate the peptide.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide with cold diethyl ether.

  • Purify the disulfide-bonded peptide by RP-HPLC.

Protocol 3: Stepwise Disulfide Formation using Orthogonal Protecting Groups (Trt and Acm)

This protocol outlines the sequential formation of two disulfide bonds in a peptide synthesized with Cys(Trt) and Cys(Acm) protection.

Step 1: Formation of the First Disulfide Bond (from Cys(Trt))

  • Synthesize the linear peptide on a solid support using Fmoc chemistry, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • After completion of the synthesis, selectively remove the Trt groups by treating the peptidyl-resin with a mild acidic solution (e.g., 1-2% TFA in DCM) for a short period (e.g., 5 x 2 minutes).

  • Wash the resin thoroughly with DCM and DMF.

  • Form the first disulfide bond by oxidizing the free thiols. This can be achieved by air oxidation in a basic buffer (e.g., pH 8-9) after cleavage from the resin, or on-resin using an oxidant like iodine or NCS.

  • If performed on-resin, wash the resin thoroughly after oxidation.

Step 2: Formation of the Second Disulfide Bond (from Cys(Acm))

  • Remove the Acm groups from the mono-disulfide peptide. This is typically done by treatment with iodine or a mercury(II) or silver(I) salt. For example, treat the peptide with iodine (5-10 equivalents) in a solvent mixture like DMF/water or acetic acid.[11]

  • The oxidation to form the second disulfide bond occurs concurrently with the Acm removal.

  • If the peptide is on the resin, cleave it from the support and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purify the final two-disulfide peptide by RP-HPLC.

Conclusion

The regioselective formation of disulfide bonds is a mature yet continually evolving field. The choice of the optimal strategy is highly dependent on the specific target molecule and the available synthetic resources. The use of orthogonal protecting groups provides the highest level of control for the synthesis of multiple disulfide bonds, although it requires careful planning. For rapid and efficient single disulfide bond formation, reagents like NCS offer a compelling alternative. The silylchloride-sulfoxide system presents an elegant solution for simultaneous deprotection and oxidation. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to successfully synthesize complex disulfide-rich peptides and proteins for a wide range of applications in research and drug development.

References

A Comparative Guide to the Characterization of Peptides with Z-Protected Cystine: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide characterization, the presence of protecting groups such as the carbobenzoxy (Z) group on cystine residues presents unique analytical challenges. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the comprehensive analysis of these modified peptides. Supported by typical performance data and detailed experimental protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive technique for the detailed structural elucidation of peptides in solution.[1][2] For Z-protected cystine peptides, NMR provides invaluable information on the three-dimensional structure, conformational dynamics, and the integrity of the protecting group. However, a multi-faceted analytical approach is often necessary for complete characterization, integrating the strengths of different methods.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, such as purity, identity, or detailed structural features. The following table summarizes the typical performance of NMR, HPLC, and MS for the characterization of Z-protected cystine peptides.

ParameterNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Application Detailed 3D structure, conformation, and dynamics in solution; structural integrity of the protecting group.[1]Purity assessment, quantification, and separation of impurities.[3][4][5][6]Molecular weight determination, sequence verification, and identification of impurities and modifications.[7][8][9][10][11]
Sample Requirements Higher concentration (typically >1 mM).[1] Non-destructive.Lower concentration, dependent on detector sensitivity. Destructive.Very low concentration (femtomole to attomole range).[7] Destructive.
Quantitative Analysis Excellent for quantification using an internal standard.[12]Good for relative quantification (purity).[5]Can be quantitative with appropriate standards and methods (e.g., LC-MS/MS).
Structural Information Provides detailed atomic-level 3D structural information through space (NOESY) and through bond (COSY, TOCSY) correlations.[1][2][13][14]Indirect structural information based on retention time and chromatographic behavior.Provides molecular formula and fragmentation patterns for sequence information.[10]
Detection of Z-Group Direct observation of ¹H and ¹³C signals from the carbobenzoxy group, confirming its presence and integrity.Can separate protected from deprotected peptides, but does not directly characterize the Z-group.Confirms the mass of the protected peptide. Fragmentation can provide information on the protecting group.
Impurity Profiling Can identify and quantify structurally related impurities if signals are resolved.Excellent for separating a wide range of impurities.[5]Highly sensitive for detecting low-level impurities and by-products.[8]
Throughput Lower throughput due to longer acquisition times.High throughput.High throughput.

Experimental Protocols

NMR Spectroscopy Protocol for a Z-Protected Cystine Peptide

This protocol outlines the steps for acquiring and analyzing 1D and 2D NMR spectra of a peptide containing a Z-protected cystine residue.

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide is of high purity (>95%) as determined by HPLC to avoid interference from impurities in the NMR spectra.[1]

  • Solvent Selection: Dissolve the peptide in a deuterated solvent that fully solubilizes the protected peptide. Common choices include DMSO-d₆, methanol-d₄, or a mixture of H₂O/D₂O (9:1) with an organic co-solvent like acetonitrile-d₃ if solubility is an issue.[15][16] For observing exchangeable amide protons, a 9:1 H₂O/D₂O mixture is essential.[1]

  • Concentration: Prepare the sample at a concentration of 1-5 mM.[1] Higher concentrations improve the signal-to-noise ratio, which is particularly important for 2D experiments.

  • Internal Standard: For quantitative analysis (qNMR), add a known concentration of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • pH Adjustment: Adjust the pH of the sample to be between 4 and 5 to slow down the exchange of amide protons with the solvent.[1]

2. NMR Data Acquisition:

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess the overall quality of the sample, including the presence of impurities and the proper folding of the peptide. The aromatic protons of the Z-group are expected to appear in the range of 7.3-7.4 ppm, and the benzylic CH₂ protons around 5.1 ppm.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of the individual amino acid residues.[2][13] This allows for the assignment of protons within each residue.

  • 2D COSY (Correlation Spectroscopy): A COSY spectrum helps in identifying scalar-coupled protons, which is useful for assigning adjacent protons within a spin system.[1][17]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close in space (typically < 5 Å), which is essential for determining the three-dimensional structure of the peptide.[1][13] It is also used for sequential assignment by observing NOEs between adjacent residues.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹³C-labeled or at a high enough concentration for natural abundance, an HSQC spectrum correlates directly bonded protons and carbons. The carbonyl carbon of the Z-group is expected around 156 ppm, the benzylic carbon around 67 ppm, and the aromatic carbons between 128 and 136 ppm. The Cβ of the oxidized cysteine (cystine) is expected to have a chemical shift around 40-45 ppm.[18][19][20][21]

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances starting with the identification of amino acid spin systems in the TOCSY spectrum.

  • Use the NOESY spectrum to establish sequential connectivities and to obtain distance restraints for structure calculation.

  • Analyze the chemical shifts of the Z-group protons and carbons to confirm the integrity of the protecting group.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing a Z-protected cystine peptide using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis peptide Z-Protected Peptide Synthesis & HPLC Purification dissolution Dissolution in Deuterated Solvent peptide->dissolution concentration Concentration & pH Adjustment dissolution->concentration nmr_1d 1D ¹H concentration->nmr_1d nmr_2d 2D TOCSY, COSY, NOESY, HSQC nmr_1d->nmr_2d processing Data Processing nmr_2d->processing assignment Resonance Assignment processing->assignment structure Structure Calculation & Validation assignment->structure final_report final_report structure->final_report Final Characterization Report logical_relationships start Start: Characterize Z-Protected Peptide question Primary Question? start->question purity Purity & Impurity Profile question->purity Purity identity Identity & Molecular Weight question->identity Identity structure 3D Structure & Conformation question->structure Structure hplc HPLC purity->hplc ms Mass Spectrometry identity->ms nmr NMR Spectroscopy structure->nmr

References

A Comparative Guide to Z-Cys and Acm-Cys Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for cysteine (Cys) is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides, particularly those containing multiple disulfide bonds. The stability of these protecting groups under various reaction conditions directly impacts yield, purity, and the potential for side reactions. This guide provides an objective comparison of two commonly utilized cysteine protecting groups: the Carbobenzoxy (Z or Cbz) group and the Acetamidomethyl (Acm) group. This comparison is supported by available experimental data to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences Between Z-Cys and Acm-Cys

FeatureZ-Cys (Carbobenzoxy)Acm-Cys (Acetamidomethyl)
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Oxidation (e.g., Iodine, I₂) or treatment with heavy metal salts (e.g., Hg(OAc)₂, AgOTf) or palladium catalysts.
Stability to Strong Acids (e.g., HF) LabileStable
Stability to TFA Generally stable, but can be labile under harsh conditions.Highly stable.
Stability to Basic Conditions StableStable
Orthogonality in Fmoc-SPPS Limited due to the common use of acid-labile side-chain protecting groups. However, can be used in specific orthogonal schemes.Widely used in orthogonal strategies with other acid-labile protecting groups like Trityl (Trt) and 4-methoxytrityl (Mmt).
Common Use in SPPS Less common in modern Fmoc-based SPPS; more prevalent in solution-phase synthesis.Frequently used in Fmoc-based SPPS for the synthesis of peptides with multiple disulfide bonds.
Key Side Reactions Catalyst poisoning by sulfur, potential for over-reduction of other functional groups.Iodination of sensitive residues (e.g., Tyr), S-to-O Acm shift in Ser/Thr-rich peptides, formation of 3-(1-piperidinyl)alanine at the C-terminus.[1]

Comparative Stability and Performance

Stability Profile

Z-Cys (Cbz-Cys): The Z group is traditionally considered stable to the conditions of Fmoc-SPPS, including piperidine (B6355638) treatment for Fmoc group removal. Its primary lability is to catalytic hydrogenation, a mild deprotection method that is orthogonal to the acid-labile cleavage of most side-chain protecting groups and the resin linkage in Fmoc synthesis. However, the Z group's stability towards strong acids is limited, and it can be cleaved by reagents like liquid hydrogen fluoride (B91410) (HF). While generally stable to trifluoroacetic acid (TFA), prolonged exposure or harsh TFA cocktails can lead to its removal. The major drawback of using Z-Cys in SPPS is the potential for the sulfur atom to poison the palladium catalyst used for hydrogenation, which can complicate the deprotection step.

Acm-Cys: The Acm group exhibits exceptional stability throughout the standard cycles of Fmoc-SPPS. It is resistant to the basic conditions of piperidine treatment and the acidic conditions of TFA cleavage. This high stability makes it an ideal choice for orthogonal protection strategies, where other protecting groups are removed while the Acm group remains intact. For instance, in the synthesis of peptides with multiple disulfide bonds, Acm is often used in conjunction with the acid-labile Trityl (Trt) group. The Trt group can be selectively removed with a mild acid treatment to form the first disulfide bond, leaving the Acm-protected cysteine available for a subsequent, orthogonal deprotection and cyclization step.[2]

Quantitative Stability Data

Direct quantitative, side-by-side comparisons of the stability of Z-Cys and Acm-Cys under identical SPPS conditions are not extensively reported in the literature. However, individual studies provide insights into their relative lability.

ConditionZ-Cys StabilityAcm-Cys Stability
20% Piperidine in DMF Generally StableHighly Stable
TFA/Scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) Generally Stable, but some cleavage may occur with extended treatment.Highly Stable. Partial deprotection (70%) has been observed after 12 hours at 37°C in 98% TFA-TIS.[3]
Liquid HF LabileStable
Catalytic Hydrogenation (H₂, Pd/C) LabileStable
Iodine (I₂) in DMF/H₂O StableLabile (used for deprotection)
Hg(OAc)₂ in aq. AcOH StableLabile (used for deprotection)

Experimental Protocols

Deprotection of Z-Cys (Catalytic Hydrogenolysis)

This protocol describes a general procedure for the deprotection of a Z-protected cysteine residue in a peptide.

Reagents:

  • Z-protected peptide

  • Palladium on charcoal (10% Pd/C) catalyst

  • Solvent (e.g., Methanol, DMF, or a mixture)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the Z-protected peptide in the chosen solvent in a reaction vessel suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst can vary, but a common starting point is 10-20% by weight relative to the peptide.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas into the vessel, typically at atmospheric pressure or slightly above.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide.

On-Resin Deprotection and Cyclization of Acm-Cys with Iodine

This protocol details the on-resin removal of the Acm group and subsequent disulfide bond formation using iodine.

Reagents:

  • Peptide-resin containing two Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF (approximately 1 mL per gram of resin).

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in a mixture of DMF and water (4:1 v/v).

  • Add the iodine solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 40 minutes.

  • Filter the resin and wash it thoroughly with DMF (3 times).

  • To remove any remaining iodine, wash the resin with a 2% solution of ascorbic acid in DMF (2 times).

  • Wash the resin again with DMF (5 times) and finally with DCM (3 times).

  • The resin is now ready for cleavage of the cyclized peptide.

Visualization of Orthogonal Protection Strategy

The following diagram illustrates a typical workflow for the synthesis of a peptide with two disulfide bonds using an orthogonal protection strategy involving Trt-Cys and Acm-Cys.

Orthogonal_Protection_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_First_Cyclization First Disulfide Bond Formation cluster_Second_Cyclization Second Disulfide Bond Formation cluster_Final_Steps Final Steps start Start with Resin spps_cycle Fmoc-SPPS Cycles (Incorporate Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH) start->spps_cycle protected_peptide Fully Protected Peptide on Resin (Cys(Trt) and Cys(Acm)) spps_cycle->protected_peptide trt_deprotection Selective Trt Deprotection (e.g., 1% TFA in DCM) protected_peptide->trt_deprotection Proceed to 1st Cyclization first_oxidation On-Resin Oxidation (e.g., Air oxidation or mild oxidant) trt_deprotection->first_oxidation first_disulfide Peptide with one Disulfide Bond and Cys(Acm) first_oxidation->first_disulfide acm_deprotection Acm Deprotection & Oxidation (e.g., Iodine) first_disulfide->acm_deprotection Proceed to 2nd Cyclization second_disulfide Peptide with two Disulfide Bonds acm_deprotection->second_disulfide cleavage Cleavage from Resin (e.g., TFA cocktail) second_disulfide->cleavage Finalize Synthesis purification Purification (HPLC) cleavage->purification final_product Final Peptide purification->final_product

Orthogonal strategy for regioselective disulfide bond formation.

Conclusion

The choice between Z-Cys and Acm-Cys protection depends heavily on the overall synthetic strategy, the nature of the target peptide, and the available equipment.

  • Z-Cys is a classic protecting group, well-suited for solution-phase synthesis. Its removal by catalytic hydrogenation is mild but can be problematic with sulfur-containing peptides and is less compatible with the fully orthogonal schemes favored in modern Fmoc-SPPS.

  • Acm-Cys offers excellent stability and orthogonality, making it a preferred choice for the Fmoc-based solid-phase synthesis of complex peptides with multiple, regioselectively formed disulfide bonds. While its deprotection often involves oxidative conditions or heavy metals, which can have their own set of side reactions, the robustness and predictability of the Acm group have made it an invaluable tool for peptide chemists.

Researchers should carefully consider the stability requirements, potential side reactions, and the desired final structure of their peptide to select the most appropriate cysteine protecting group for their specific application.

References

A Comparative Guide to Cleavage Cocktails for Z-Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and clean removal of the benzyloxycarbonyl (Z or Cbz) protecting group is a critical step. The choice of cleavage cocktail can significantly impact the final peptide's yield and purity. This guide provides a comparative analysis of common cleavage cocktails for Z-group removal, with a focus on catalytic transfer hydrogenation, supported by available data and detailed experimental protocols.

Overview of Z-Group Cleavage Methods

The Z-group is renowned for its stability under both mildly acidic and basic conditions, making it orthogonal to many other protecting groups used in peptide synthesis.[1] Its removal is most commonly achieved through hydrogenolysis, a process that cleaves the benzylic C-O bond. This can be accomplished using hydrogen gas (catalytic hydrogenation) or, more conveniently and safely in a standard laboratory setting, through catalytic transfer hydrogenation (CTH) using a hydrogen donor.[1][2] Acid-mediated cleavage is also possible but can lead to side reactions.

Comparison of Catalytic Transfer Hydrogenation Cocktails

Catalytic transfer hydrogenation is a favored method for Z-group deprotection due to its mild conditions and effectiveness. The efficiency of the cleavage cocktail depends on the choice of catalyst, hydrogen donor, and solvent. While direct quantitative comparisons in solid-phase synthesis are limited in the literature, the following tables summarize the performance of various cocktails based on reported effectiveness.

Table 1: Comparison of Palladium Catalysts for Z-Group Cleavage

CatalystTypical LoadingReported EfficiencyAdvantagesDisadvantages
10% Palladium on Carbon (Pd/C)10-20% (w/w)HighCommonly available, cost-effective.[3]Can be pyrophoric; activity can vary between batches.[3]
Palladium Black10-20% (w/w)HighOften more active than Pd/C.[2]More expensive than Pd/C.
Pearlman's Catalyst (Pd(OH)₂/C)10-20% (w/w)Very HighHighly active, can be effective for stubborn deprotections.[2]More expensive and potentially more pyrophoric than Pd/C.

Table 2: Comparison of Hydrogen Donors for Catalytic Transfer Hydrogenation

Hydrogen DonorTypical EquivalentsReported EfficiencyAdvantagesDisadvantages
Ammonium (B1175870) Formate (B1220265) (HCOONH₄)2-4High (often quantitative)[1]Rapid reactions at room temperature; byproducts are volatile.[1]Requires removal of excess salt.[1]
Formic Acid (HCOOH)- (used as solvent)HighActs as both solvent and hydrogen donor; can prevent product amine coordination to the catalyst.[4]Acidic conditions may not be suitable for all peptides.
1,4-Cyclohexadiene5-10HighRapid deprotection at room temperature.[5]Can be more expensive than other donors.
CyclohexeneExcessVariableReadily available.Often requires elevated temperatures or more active catalysts.[5]
Hydrazinium MonoformateExcessHighEffective hydrogen donor.[6]Hydrazine is toxic.

Experimental Protocols

Below are detailed protocols for common Z-group cleavage methods. It is recommended to perform a small-scale trial to optimize conditions for a specific peptide-resin.

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

Materials:

  • Z-protected peptide-resin

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • N,N-Dimethylformamide (DMF) or Methanol (B129727) (MeOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the Z-protected peptide-resin in DMF or MeOH in a round-bottom flask.

  • Add ammonium formate (2-4 equivalents relative to the peptide).

  • Carefully add 10% Pd/C (typically 1/10 to 1/5 the weight of the peptide-resin) to the suspension.[1]

  • Stir the mixture vigorously under an inert atmosphere at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., HPLC analysis of a small cleaved sample). Deprotection is often complete within 1-2 hours.[1]

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Wash the resin thoroughly with the reaction solvent.

  • The deprotected peptide-resin can then be carried forward to the next step, or the peptide can be cleaved from the resin using an appropriate cleavage cocktail for the resin linker.

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid

Materials:

  • Z-protected peptide-resin

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid (90% or 100%)

Procedure:

  • Swell the Z-protected peptide-resin in a suitable solvent (e.g., DMF) and then wash with formic acid.

  • Suspend the resin in formic acid.

  • Carefully add 10% Pd/C to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction for completion. The acidic nature of formic acid can help prevent catalyst deactivation by protonating the newly formed amine.[4]

  • Upon completion, filter off the catalyst and wash the resin with formic acid, followed by a neutralization wash (e.g., with a solution of diisopropylethylamine in DMF) before proceeding to the next step.

Potential Side Reactions and Troubleshooting

  • Catalyst Poisoning: Sulfur-containing amino acids (cysteine and methionine) can poison the palladium catalyst, leading to incomplete or sluggish reactions. In such cases, increasing the catalyst loading or using a more active catalyst like Pearlman's catalyst may be necessary.[3]

  • Incomplete Deprotection: Poor solubility of the peptide-resin can hinder access to the catalyst. Experimenting with different solvent systems can improve reaction efficiency. Ensure a fresh, active batch of catalyst is used.[3]

  • Product Amine Coordination: The deprotected amine product can coordinate to the palladium catalyst, leading to its deactivation. Performing the reaction in an acidic solvent like formic acid can mitigate this issue by protonating the amine.[4]

  • N-Benzylation with Acidic Cleavage: While less common for Z-groups, strong acids like TFA or TFMSA can lead to N-benzylation as a side reaction. This is generally avoided by using hydrogenolysis methods.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Z_Group_Cleavage_Workflow start Start: Z-Protected Peptide-Resin swell Swell Resin in Solvent start->swell add_reagents Add Catalyst & Hydrogen Donor swell->add_reagents reaction Stir at Room Temp (Monitor Progress) add_reagents->reaction filter Filter to Remove Catalyst reaction->filter wash Wash Resin filter->wash end End: Deprotected Peptide-Resin wash->end

Caption: General workflow for Z-group deprotection via catalytic transfer hydrogenation.

CTH_Mechanism cluster_catalyst Catalyst Surface (e.g., Pd/C) catalyst Pd(0) h2_on_pd Pd-H₂ (Hydride Species) h_donor Hydrogen Donor (e.g., HCOO⁻NH₄⁺) h_donor->catalyst H₂ transfer z_peptide Z-Protected Peptide z_peptide->h2_on_pd Hydrogenolysis intermediate Carbamic Acid Intermediate h2_on_pd->intermediate product Deprotected Peptide intermediate->product byproducts Toluene + CO₂ intermediate->byproducts

Caption: Simplified mechanism of catalytic transfer hydrogenation for Z-group cleavage.

Conclusion

The removal of the Z-group via catalytic transfer hydrogenation is a robust and widely used method in solid-phase peptide synthesis. While 10% Pd/C with ammonium formate in DMF or methanol stands out as a highly efficient and common choice, the optimal cleavage cocktail may vary depending on the specific peptide sequence and the presence of sensitive residues. Researchers should consider the factors outlined in this guide and perform small-scale optimization experiments to achieve the best possible yield and purity for their target peptide.

References

A Head-to-Head Comparison of Z-Cys and StBu-Cys Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the thiol side chain of cysteine is a critical determinant of success. The ideal protecting group must be stable throughout the synthesis process and selectively removable under mild conditions to ensure the integrity of the final peptide. This guide provides a detailed head-to-head comparison of two such protecting groups: the classic benzyloxycarbonyl (Z or Cbz) group and the S-tert-butylthio (StBu) group.

While the Z group is a well-established amino-protecting group, its application as a thiol-protecting group for cysteine in modern solid-phase peptide synthesis (SPPS) is less common and not as extensively documented as the StBu group. This comparison, therefore, draws upon the well-established properties of StBu-Cys and infers the characteristics of Z-Cys based on the known chemistry of the Z group.

Introduction to Z-Cys and StBu-Cys

Z-Cys: The benzyloxycarbonyl (Z or Cbz) group is traditionally used for the protection of α-amino groups in peptide synthesis. Its use for thiol protection involves the formation of a thiocarbonate linkage. The stability and deprotection of the Z group are well-characterized in the context of amine protection.

StBu-Cys: The S-tert-butylthio (StBu) protecting group is a disulfide-based protecting group specifically designed for the protection of the cysteine thiol. It is known for its robustness and is widely employed in SPPS.[1] The StBu group offers excellent stability against both the basic conditions used for Fmoc deprotection and the acidic conditions for peptide cleavage from the resin.[1]

Comparative Data

FeatureZ-Cys (inferred)StBu-Cys
Chemical Structure Carbamate linkage on sulfurDisulfide bond
Stability to Fmoc Deprotection (e.g., Piperidine) Likely stableHighly stable[1]
Stability to TFA Cleavage Labile to strong acids like HBr/AcOH, potentially unstable to standard TFA cocktailsStable to standard TFA cocktails[2]
Common Deprotection Method(s) Catalytic hydrogenation (H₂/Pd), strong acids (HBr/AcOH), sodium in liquid ammoniaReduction with thiols (e.g., β-mercaptoethanol, DTT) or phosphines (e.g., TCEP)[3][4]
Orthogonality in SPPS Potentially limited due to TFA labilityHigh, allows for selective on-resin deprotection[2]
Side Reactions Potential for side reactions associated with strong acid cleavageCan be difficult to remove, potentially requiring harsh conditions or extended reaction times[5]

Experimental Protocols

Deprotection of StBu-Cys (On-Resin)

This protocol is adapted from established methods for the reductive cleavage of the StBu group.[3]

Reagents:

  • Deprotection solution: 20% β-mercaptoethanol (βME) in DMF, buffered with 0.1 M N-methylmorpholine (NMM).

  • Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

Procedure:

  • Swell the peptide-resin in DMF.

  • Treat the resin-bound peptide with the deprotection solution (2 x 2 hours).

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and the cleaved protecting group.

  • The deprotected cysteine thiol is then ready for subsequent reactions, such as disulfide bond formation.

Note: The addition of a base like NMM can accelerate the deprotection process.[3]

Theoretical Deprotection of Z-Cys

This theoretical protocol is based on the standard deprotection methods for Z-protected amines. The specific conditions for a Z-protected thiol in the context of a resin-bound peptide would require empirical optimization.

Method 1: Catalytic Hydrogenation

Reagents:

  • Solvent: Methanol (MeOH) or Dimethylformamide (DMF).

  • Catalyst: Palladium on carbon (Pd/C).

  • Hydrogen source: Hydrogen gas (H₂).

Procedure:

  • Cleave the peptide from the resin and globally deprotect other side chains using a standard TFA cocktail.

  • Dissolve the purified, Z-protected peptide in a suitable solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling H₂ gas or using a balloon) with stirring until the reaction is complete (monitored by HPLC or mass spectrometry).

  • Filter off the catalyst and isolate the deprotected peptide.

Method 2: Strong Acid Cleavage

Reagents:

  • Cleavage cocktail: 33% HBr in acetic acid (HBr/AcOH).

Procedure:

  • Treat the Z-protected peptide (either on-resin or cleaved) with the HBr/AcOH solution.

  • Stir at room temperature for the required duration (typically 1-2 hours, optimization needed).

  • Precipitate the deprotected peptide with cold diethyl ether and isolate by centrifugation.

Caution: Strong acid cleavage can lead to side reactions and degradation of sensitive residues.

Visualizing the Chemistry

The following diagrams illustrate the chemical structures and deprotection pathways for Z-Cys and StBu-Cys.

Z_Cys_Structure Z_Cys Z-Cys Structure R-S-C(=O)O-CH₂-Ph Z_Cys->Structure

Caption: Chemical structure of Z-protected cysteine.

StBu_Cys_Structure StBu_Cys StBu-Cys Structure R-S-S-C(CH₃)₃ StBu_Cys->Structure

Caption: Chemical structure of StBu-protected cysteine.

Deprotection_Pathways cluster_Z_Cys Z-Cys Deprotection cluster_StBu_Cys StBu-Cys Deprotection Z_Cys Z-Cys H2_Pd H₂/Pd Z_Cys->H2_Pd Catalytic Hydrogenation HBr_AcOH HBr/AcOH Z_Cys->HBr_AcOH Strong Acid Cleavage Deprotected_Z Free Thiol H2_Pd->Deprotected_Z HBr_AcOH->Deprotected_Z StBu_Cys StBu-Cys Reducing_Agents Reducing Agents (e.g., DTT, TCEP) StBu_Cys->Reducing_Agents Reduction Deprotected_StBu Free Thiol Reducing_Agents->Deprotected_StBu

Caption: Deprotection pathways for Z-Cys and StBu-Cys.

Head-to-Head Comparison Summary

StBu-Cys stands out as a reliable and widely adopted protecting group for cysteine in Fmoc-based SPPS. Its key advantages are its high stability to the common reagents used in peptide synthesis and its orthogonality, which allows for selective deprotection on the solid support. This feature is particularly valuable for the synthesis of complex peptides with multiple disulfide bonds. The primary drawback of the StBu group is that its removal can sometimes be sluggish, necessitating carefully optimized or harsher reductive conditions.[5]

Z-Cys , while a cornerstone of historical peptide chemistry for amine protection, appears to be a less practical choice for thiol protection in modern SPPS. Its inferred lability to standard TFA cleavage cocktails would compromise its orthogonality and could lead to premature deprotection. While deprotection via catalytic hydrogenation is a mild method, it is typically performed in solution after cleavage from the resin, which is less convenient than on-resin manipulations. The alternative of strong acid cleavage is often incompatible with the integrity of complex peptides.

For routine and complex peptide synthesis requiring a high degree of stability and orthogonality, StBu-Cys is the demonstrably superior choice. Its behavior and deprotection protocols are well-documented, providing a reliable path to obtaining the desired cysteine-containing peptide. The use of Z-Cys as a thiol protecting group in modern SPPS is not well-established, and its application would likely present significant challenges in terms of stability and selective deprotection, requiring extensive process development. Researchers are advised to rely on well-characterized and robust thiol protecting groups like StBu for predictable and successful peptide synthesis outcomes.

References

Safety Operating Guide

Personal protective equipment for handling (Z-Cys-OH)2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling (Z-Cys-OH)2, a derivative of the amino acid L-Cystine. While L-Cystine is generally considered non-hazardous, this compound may present mild hazards, necessitating standard laboratory precautions to ensure personnel safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound in a solid, powdered form, adherence to the following PPE standards is crucial to minimize exposure and prevent irritation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or safety gogglesProtects against dust particles that may cause eye irritation.
Skin Protection Nitrile gloves and a standard laboratory coatPrevents direct skin contact, which may cause irritation.
Respiratory Protection Generally not required with adequate ventilationIf dust is generated, a dust mask or respirator is recommended.
Hand Hygiene Wash hands thoroughly after handlingA fundamental safety practice to prevent accidental ingestion or spread of the chemical.

Operational Plan: Step-by-Step Handling Procedures

Following a systematic workflow is essential for the safe handling of this compound from reception to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizers.

  • Keep the container tightly sealed.

2. Preparation and Handling:

  • Handle in a well-ventilated area. A fume hood may be used to control dust.

  • Avoid generating dust during weighing and transfer.

  • Use appropriate tools (e.g., spatulas) to handle the solid.

3. In Case of a Spill:

  • For minor spills, moisten the material to prevent dust from becoming airborne.

  • Carefully sweep or vacuum the spilled material into a designated waste container.

  • Clean the spill area with water and wipe dry.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including spilled this compound and any contaminated items (e.g., gloves, wipes), in a clearly labeled, sealed container.

2. Labeling and Storage:

  • Label the waste container with the chemical name and any associated hazards.

  • Store the sealed waste container in a designated chemical waste storage area.

3. Final Disposal:

  • Dispose of the waste as a non-hazardous solid in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don appropriate PPE B Prepare handling area (e.g., fume hood) A->B C Weigh and transfer this compound B->C D Perform experiment C->D H Spill Occurs C->H Potential Spill E Clean equipment and work area D->E F Collect all waste in a labeled container E->F G Dispose of waste via EHS F->G I Moisten and sweep up material H->I J Place in waste container I->J J->G

Caption: This diagram outlines the procedural workflow for safely handling this compound.

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